molecular formula C6H5N3 B1295661 [1,2,4]Triazolo[4,3-a]pyridine CAS No. 274-80-6

[1,2,4]Triazolo[4,3-a]pyridine

Cat. No.: B1295661
CAS No.: 274-80-6
M. Wt: 119.12 g/mol
InChI Key: AYSYSOQSKKDJJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2,4]Triazolo[4,3-a]pyridine is a nitrogen-rich heterocyclic scaffold of significant importance in medicinal chemistry and drug discovery research . This fused bicyclic system serves as a privileged structure in the development of novel pharmacologically active compounds. It forms the core structural motif in several therapeutic agents, most notably the serotonin antagonist antidepressant Trazodone . Research into this compound and its derivatives has revealed a broad spectrum of biological activities, including antifungal, antibacterial, insecticidal, anticonvulsant, and antioxidant properties . Its mechanism of action is target-dependent; for example, some triazolopyridine derivatives function as potent inhibitors of Mitogen-activated protein kinase 14 (MAPK14) . Beyond its pharmaceutical applications, this compound is also utilized as a versatile building block in organic synthesis and as a chelating ligand in coordination chemistry due to the presence of multiple nitrogen atoms . Synthetic methodologies for this scaffold continue to be an active area of research, with recent advances focusing on efficient one-pot and metal-free approaches . This product is intended for research purposes only.

Properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-4-9-5-7-8-6(9)3-1/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSYSOQSKKDJJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=CN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70950083
Record name [1,2,4]Triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70950083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

274-80-6
Record name 1,2,4-Triazolo[4,3-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=274-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Diazaindolizine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68457
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [1,2,4]Triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70950083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3a-Triazaindene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G266Z5748H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Triazolo[4,3-a]pyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the triazolo[4,3-a]pyridine core, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This document details its fundamental structure, physicochemical properties, synthetic methodologies, and diverse biological activities, supported by experimental protocols and pathway visualizations.

Core Structure and Physicochemical Properties

The triazolo[4,3-a]pyridine core consists of a triazole ring fused to a pyridine (B92270) ring. This arrangement imparts a unique set of physicochemical properties that make it an attractive scaffold for drug design. The nitrogen atoms in the fused ring system can participate in hydrogen bonding and coordination with biological targets.

Physicochemical Data

Quantitative physicochemical data for the unsubstituted triazolo[4,3-a]pyridine core and its simple derivatives are crucial for understanding its drug-like properties. The following table summarizes available computed and experimental data for representative compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogPPredicted pKaAqueous Solubility
[1][2][3]Triazolo[4,3-a]pyridineC₆H₅N₃119.120.5 (approx.)Basic pKa: ~3-4; Acidic pKa: ~9-10Data not readily available
[1][2][3]Triazolo[4,3-a]pyridin-3(2H)-oneC₆H₅N₃O135.12-0.9 (approx.)Data not readily availableSlightly soluble in water[1]
3-Phenyl-[1][2][3]triazolo[4,3-a]pyridineC₁₃H₁₀N₃208.242.5 (approx.)Data not readily availableData not readily available
3-Amino-[1][2][3]triazolo[4,3-a]pyridineC₆H₆N₄134.14-0.2 (approx.)Data not readily availableData not readily available

Note: Some values are computational predictions and should be considered as estimates. Experimental validation is recommended.

Synthesis of the Triazolo[4,3-a]pyridine Core

A variety of synthetic routes to the triazolo[4,3-a]pyridine core have been developed, often involving the cyclization of a substituted pyridine precursor. One common and efficient method is the one-pot oxidative cyclization of 2-hydrazinopyridine (B147025) with aldehydes.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of 3-substituted-[1][2][3]triazolo[4,3-a]pyridines.

G Start Starting Materials: 2-Hydrazinopyridine Aldehyde (R-CHO) Reaction One-Pot Reaction: - Condensation - Oxidative Cyclization Start->Reaction Workup Reaction Work-up: - Quenching - Extraction Reaction->Workup Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Product 3-Substituted-[1,2,4]triazolo[4,3-a]pyridine Purification->Product

A general workflow for the synthesis of triazolo[4,3-a]pyridines.
Detailed Experimental Protocol: One-Pot Synthesis of 3-Aryl-[1][2][3]triazolo[4,3-a]pyridines

This protocol describes a mild and efficient one-pot synthesis of 3-aryl-[1][2][3]triazolo[4,3-a]pyridines from 2-hydrazinopyridine and various aromatic aldehydes.[2][3][4]

Materials:

  • 2-Hydrazinopyridine

  • Substituted aromatic aldehyde (e.g., benzaldehyde)

  • N-Bromosuccinimide (NBS)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexanes

  • Ethyl acetate (B1210297)

Procedure:

  • Reaction Setup: To a solution of 2-hydrazinopyridine (1.0 mmol) and a substituted aromatic aldehyde (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask, add N-bromosuccinimide (1.1 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (1.2 mmol) at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 1-3 hours).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the desired 3-aryl-[1][2][3]triazolo[4,3-a]pyridine.

Biological Activities and Signaling Pathways

The triazolo[4,3-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives have been identified as potent inhibitors of various enzymes and protein-protein interactions implicated in diseases such as cancer and infectious diseases.

Inhibition of the PD-1/PD-L1 Interaction

Certain triazolo[4,3-a]pyridine derivatives have been discovered as small-molecule inhibitors of the programmed cell death-1 (PD-1) and its ligand (PD-L1) interaction, a key immune checkpoint pathway.

PD1_PDL1_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding MHC MHC TCR TCR MHC->TCR Antigen Presentation Inhibition Inhibition of T-Cell Activation PD1->Inhibition Activation T-Cell Activation TCR->Activation TriazoloPyridine Triazolo[4,3-a]pyridine Inhibitor TriazoloPyridine->PD1 Blocks Interaction

PD-1/PD-L1 signaling pathway and inhibitor action.

This protocol outlines a typical HTRF assay to screen for inhibitors of the PD-1/PD-L1 interaction.

Materials:

  • Recombinant human PD-1 protein (e.g., His-tagged)

  • Recombinant human PD-L1 protein (e.g., Fc-tagged)

  • Anti-His antibody conjugated to a FRET donor (e.g., Europium cryptate)

  • Anti-Fc antibody conjugated to a FRET acceptor (e.g., d2)

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • Test compounds (triazolo[4,3-a]pyridine derivatives) dissolved in DMSO

  • Low-volume 384-well white microplates

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating: Dispense serial dilutions of the test compounds in assay buffer into the microplate wells. Include positive (no inhibitor) and negative (known inhibitor) controls.

  • Reagent Addition: Add a solution of recombinant PD-1 and PD-L1 proteins to each well.

  • Detection Antibody Addition: Add a mixture of the donor- and acceptor-conjugated antibodies to each well.

  • Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).

  • Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) for each well. Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value by fitting the data to a dose-response curve.

Inhibition of c-Met Kinase

Derivatives of the triazolo[4,3-a]pyridine core have been identified as potent inhibitors of the c-Met receptor tyrosine kinase, a key driver in various cancers.

cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binding Dimerization Dimerization & Autophosphorylation cMet->Dimerization Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Inhibitor Triazolo[4,3-a]pyridine Inhibitor Inhibitor->cMet Inhibits Kinase Activity Hedgehog_Pathway Hh Hedgehog Ligand PTCH1 PTCH1 Receptor Hh->PTCH1 Binding SMO SMO Receptor PTCH1->SMO Inhibition Relieved SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Signal Transduction GLI_Active Active GLI Transcription Factor SUFU_GLI->GLI_Active GLI Release TargetGenes Target Gene Expression GLI_Active->TargetGenes Inhibitor Triazolo[4,3-a]pyridine Inhibitor Inhibitor->SMO Inhibits SMO

References

An In-depth Technical Guide on the Physicochemical Properties of Triazolo[4,3-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. Derivatives of this bicyclic system, consisting of a fused triazole and pyridine (B92270) ring, have shown promise as inhibitors of key therapeutic targets, including c-Met, PD-1/PD-L1, and IDO1, as well as demonstrating antimalarial properties. A thorough understanding of the physicochemical properties of this core structure is paramount for the rational design and development of novel drug candidates with optimized pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the key physicochemical properties of triazolo[4,3-a]pyridine and its derivatives, detailed experimental protocols for their determination, and a visualization of relevant biological signaling pathways.

Physicochemical Properties

The physicochemical properties of triazolo[4,3-a]pyridine derivatives can vary significantly based on the nature and position of their substituents. The following tables summarize the available quantitative data for the unsubstituted parent compound and key derivatives.

Table 1: General Physicochemical Properties of Triazolo[4,3-a]pyridine and Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical FormColor
[1][2][3]Triazolo[4,3-a]pyridineC₆H₅N₃119.12--
[1][2][3]Triazolo[4,3-a]pyridin-3(2H)-oneC₆H₅N₃O135.12Solid, Crystalline PowderWhite to Off-White[1][2]
1,2,4-Triazolo[4,3-a]pyridin-3-amineC₆H₅N₄134.14--
1,2,4-Triazolo[4,3-a]pyridine-3-thiolC₆H₅N₃S151.19--

Table 2: Solubility, Lipophilicity, and Acidity of Triazolo[4,3-a]pyridine Derivatives

CompoundSolubilitylogPpKa
[1][2][3]Triazolo[4,3-a]pyridin-3(2H)-oneSlightly soluble in water; Soluble in organic solvents like DMSO and methanol.[1][2]0.113 (Predicted)7.86 ± 0.20 (Predicted)
1,2,4-Triazolo(4,3-a)pyridine-3-thiol-0.6 (Predicted)-

Table 3: Thermal Properties of Triazolo[4,3-a]pyridine Derivatives

CompoundMelting Point (°C)Boiling Point (°C)
[1][2][3]Triazolo[4,3-a]pyridin-3(2H)-one215-217[2]Decomposes before boiling[1][2]
1H-1,2,3-Triazolo[4,5-b]pyridine208 (decomposes)[4]303.4 at 760 mmHg

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug discovery and development. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a useful indicator of purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Finely grind the solid sample using a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

  • Apparatus Setup:

    • Mel-Temp: Place the capillary tube in the sample holder of the apparatus.

    • Thiele Tube: Attach the capillary tube to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb. Immerse the setup in the oil bath of the Thiele tube.

  • Heating: Heat the apparatus gradually, at a rate of approximately 1-2 °C per minute as the melting point is approached.[5]

  • Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2). The melting point range is reported as T1-T2. A narrow range (0.5-2 °C) is indicative of a pure compound.[5]

Solubility Determination (Qualitative)

Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature.

Apparatus:

  • Test tubes

  • Vortex mixer

  • Spatula

  • Selection of solvents (e.g., water, ethanol, DMSO, acetone)

Procedure:

  • Sample Addition: Add a small, accurately weighed amount of the solid compound (e.g., 1-5 mg) to a test tube.

  • Solvent Addition: Add a small volume of the desired solvent (e.g., 1 mL) to the test tube.

  • Mixing: Vigorously mix the contents using a vortex mixer for a set period (e.g., 1-2 minutes).

  • Observation: Visually inspect the solution for any undissolved solid.

  • Classification:

    • Soluble: No undissolved solid is visible.

    • Slightly Soluble: A small amount of undissolved solid remains.

    • Insoluble: The majority of the solid remains undissolved.

  • Repeat: Repeat the process with different solvents to establish a solubility profile.

pKa Determination (Potentiometric Titration)

The pKa is a measure of the acidity or basicity of a compound and is critical for predicting its ionization state at different physiological pH values.

Apparatus:

  • pH meter with a suitable electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solutions of acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH)

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (often a co-solvent system like water-ethanol) to a known concentration.

  • Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Titration: Titrate the solution with the standardized acid or base, adding the titrant in small, known increments.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region or by calculating the first derivative of the titration curve to find the equivalence point.

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.

Apparatus:

  • Separatory funnel or vials

  • Shaker

  • UV-Vis spectrophotometer or HPLC

  • n-Octanol and water (pre-saturated with each other)

Procedure:

  • Phase Saturation: Shake equal volumes of n-octanol and water together for an extended period to ensure mutual saturation. Allow the phases to separate.

  • Sample Preparation: Prepare a stock solution of the compound in one of the phases (typically the one in which it is more soluble).

  • Partitioning: Add a known volume of the stock solution to a separatory funnel or vial containing a known volume of the other phase.

  • Equilibration: Shake the mixture for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium.[1][2]

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique like UV-Vis spectrophotometry or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.[1][2]

Spectroscopic Data

Spectroscopic techniques are indispensable for the structural elucidation and characterization of triazolo[4,3-a]pyridine derivatives.

Table 4: Key Spectroscopic Data for[1][2][3]Triazolo[4,3-a]pyridin-3(2H)-one

TechniqueKey Signals/Bands
¹H NMR (300 MHz, DMSO-d₆)δ 6.51-6.60 (m, 1H), 7.05-7.22 (m, 2H), 7.80 (d, J=7.1 Hz, 1H), 12.45 (br, 1H, exchangeable with D₂O)
IR (KBr)ν 3173, 3098, 3048, 1717, 1634, 1536, 1348 cm⁻¹
Mass Spectrometry (MS)m/z 136 (M+1)

Table 5: Key Spectroscopic Data for 1,2,4-Triazolo[4,3-a]pyridin-3-amine

TechniqueKey Signals/Bands
FTIRVery broad and strong band in the range 2700–3400 cm⁻¹ (ν(N−H⋯N) vibration observed at 3153 cm⁻¹)[5]
FT-RamanBand at 1423 cm⁻¹ assigned to the δ(N–H⋯N) in-plane bending vibrations[5]

Biological Signaling Pathways

Triazolo[4,3-a]pyridine derivatives have been investigated for their potential to modulate various signaling pathways implicated in diseases such as cancer and malaria.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and migration. Aberrant c-Met signaling is a hallmark of many cancers.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds P1 P cMet->P1 Autophosphorylation Grb2 Grb2 P1->Grb2 Recruits PI3K PI3K P1->PI3K Activates STAT3 STAT3 P1->STAT3 Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration & Invasion ERK->Migration AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation STAT3->Migration

Caption: c-Met signaling pathway initiated by HGF binding.

PD-1/PD-L1 Signaling Pathway

The interaction between programmed cell death protein 1 (PD-1) on T-cells and its ligand PD-L1 on tumor cells leads to T-cell exhaustion and allows cancer cells to evade the immune system.

PD1_PDL1_Signaling_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding MHC MHC TCR TCR MHC->TCR Antigen Presentation SHP2 SHP-2 PD1->SHP2 Recruits PI3K_AKT PI3K/AKT Pathway TCR->PI3K_AKT Activates RAS_MEK_ERK RAS/MEK/ERK Pathway TCR->RAS_MEK_ERK Activates SHP2->PI3K_AKT Dephosphorylates (Inhibits) SHP2->RAS_MEK_ERK Dephosphorylates (Inhibits) TCell_Inhibition T-Cell Inhibition (Exhaustion)

Caption: PD-1/PD-L1 interaction leading to T-cell inhibition.

IDO1 Signaling Pathway in Cancer

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catabolizes the essential amino acid tryptophan into kynurenine (B1673888). This depletion of tryptophan and accumulation of kynurenine in the tumor microenvironment suppresses T-cell function and promotes immune tolerance.

IDO1_Signaling_Pathway cluster_tumor_cell Tumor Cell / APC cluster_t_cell T-Cell IDO1 IDO1 Kynurenine_out Kynurenine IDO1->Kynurenine_out Tryptophan_in Tryptophan Tryptophan_in->IDO1 Tryptophan_depletion Tryptophan Depletion Tryptophan_in->Tryptophan_depletion Kynurenine_effect Kynurenine Accumulation Kynurenine_out->Kynurenine_effect GCN2 GCN2 Kinase Activation Tryptophan_depletion->GCN2 AhR Aryl Hydrocarbon Receptor (AhR) Kynurenine_effect->AhR TCell_Inhibition T-Cell Proliferation Inhibition & Anergy GCN2->TCell_Inhibition Treg_Induction Regulatory T-Cell (Treg) Induction AhR->Treg_Induction

Caption: IDO1-mediated tryptophan catabolism and its immunosuppressive effects.

Antimalarial Mechanism of Action

Triazolopyridine derivatives have shown potential as antimalarial agents. Their mechanism of action is believed to involve the inhibition of crucial parasitic processes. One key target is the detoxification of heme, a byproduct of hemoglobin digestion by the parasite.

Antimalarial_Mechanism Hemoglobin Hemoglobin Parasite_DV Parasite Digestive Vacuole Hemoglobin->Parasite_DV Ingestion Heme Free Heme (Toxic) Parasite_DV->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Biocrystallization Parasite_Death Parasite Death Heme->Parasite_Death Toxicity Triazolopyridine Triazolo[4,3-a]pyridine Derivative Triazolopyridine->Hemozoin Inhibition

Caption: Inhibition of hemozoin formation by triazolopyridine derivatives.

Conclusion

The triazolo[4,3-a]pyridine scaffold represents a versatile and valuable platform for the development of novel therapeutics. This guide has provided a consolidated overview of the key physicochemical properties of this core and its derivatives, along with standardized experimental protocols for their determination. The visualization of the c-Met, PD-1/PD-L1, and IDO1 signaling pathways, as well as the proposed antimalarial mechanism of action, offers a deeper understanding of the biological context in which these compounds operate. This comprehensive information serves as a critical resource for researchers and scientists in the field of drug discovery, facilitating the design of future triazolo[4,3-a]pyridine-based drug candidates with enhanced efficacy and developability.

References

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of Triazolo[4,3-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The triazolo[4,3-a]pyridine core is a significant heterocyclic scaffold that has garnered considerable attention in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the discovery, historical development, and evolving applications of this important class of compounds. From its early synthetic explorations in the mid-20th century to its current prominence in the development of targeted therapeutics, the journey of the triazolo[4,3-a]pyridine scaffold is a testament to the enduring value of heterocyclic chemistry in innovation. This document details the seminal synthetic methodologies, key milestones in its biological evaluation, and the mechanistic intricacies of its action in various therapeutic contexts, supported by quantitative data, detailed experimental protocols, and logical pathway visualizations.

Early Discovery and Foundational Synthesis

The exploration of fused triazole-pyridine systems began in the mid-20th century, with early work focused on the fundamental synthesis and characterization of these novel heterocycles. One of the earliest reports that paved the way for the synthesis of triazolo[4,3-a]pyridines was by J. D. Bower in 1957, in a study on heterocyclic systems related to pyrrocoline. While not detailing the [4,3-a] isomer specifically, this work laid the groundwork for the synthesis of related polyazaindenes.

A significant step forward in the synthesis of the triazolo[4,3-a]pyridine ring system can be traced to the work on the Dimroth rearrangement in the 1960s by Potts and others, which explored the chemistry of related triazoloazines. A key early synthesis of a functionalized triazolo[4,3-a]pyridine was the preparation of 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one . This was achieved through the reaction of 2-chloropyridine (B119429) with semicarbazide (B1199961) hydrochloride.

A notable early synthesis of 1,2,4-triazolo[4,3-a]pyridin-3-amine was described by Yutilov and Smolyar. Their work provided a direct route to this key intermediate, which has been instrumental in the subsequent development of a wide array of derivatives.

The 1980s saw a surge in interest in triazolopyridines, with the groups of Jones and Abarca extensively exploring their synthesis and reactivity. Their work established many of the foundational synthetic routes and provided a deeper understanding of the chemical properties of this heterocyclic system.

Key Historical Synthetic Protocols

Protocol 1: Synthesis of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one

This procedure is based on early reported syntheses.

  • Reactants: 2-Chloropyridine and semicarbazide hydrochloride.

  • Solvent: 2-Ethoxyethanol (B86334).

  • Catalyst: Concentrated sulfuric acid.

  • Procedure:

    • A mixture of 2-chloropyridine (1 equivalent) and semicarbazide hydrochloride (2 equivalents) in 2-ethoxyethanol is heated to reflux.

    • A solution of concentrated sulfuric acid in 2-ethoxyethanol is added.

    • The resulting solution is refluxed for 18 hours.

    • After cooling, water is added to the mixture.

    • The mixture is further cooled to 0°C to precipitate the product.

    • The solid product is collected by filtration.

Evolution of Synthetic Methodologies

Since the foundational work, a plethora of synthetic methods for the construction of the triazolo[4,3-a]pyridine scaffold have been developed, offering improved yields, milder reaction conditions, and greater functional group tolerance.

Modern Synthetic Approaches

Modern synthetic strategies often focus on efficiency and the introduction of molecular diversity. Some of the key advancements include:

  • One-Pot Oxidative Cyclization: This approach involves the reaction of 2-hydrazinopyridine (B147025) with various aldehydes, followed by an in-situ oxidative cyclization to afford the triazolo[4,3-a]pyridine core.

  • Palladium-Catalyzed Reactions: Palladium catalysis has been effectively employed for the addition of hydrazides to 2-chloropyridine, followed by dehydration to yield the fused heterocyclic system.

  • Use of Novel Reagents: Reagents such as ceric ammonium (B1175870) nitrate (B79036) and iodine have been utilized to mediate the oxidative cyclization under environmentally benign conditions.

The following diagram illustrates the general synthetic logic for accessing the triazolo[4,3-a]pyridine core from a key intermediate, 2-hydrazinopyridine.

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_cyclization Cyclization Precursors cluster_product Product 2-Chloropyridine 2-Chloropyridine 2-Hydrazinopyridine 2-Hydrazinopyridine 2-Chloropyridine->2-Hydrazinopyridine Hydrazine Acylhydrazinopyridine Acylhydrazinopyridine 2-Hydrazinopyridine->Acylhydrazinopyridine Acylation Hydrazone Hydrazone 2-Hydrazinopyridine->Hydrazone Condensation with Aldehyde/Ketone Triazolo[4,3-a]pyridine Triazolo[4,3-a]pyridine Acylhydrazinopyridine->Triazolo[4,3-a]pyridine Dehydrative Cyclization Hydrazone->Triazolo[4,3-a]pyridine Oxidative Cyclization

Caption: General synthetic pathways to triazolo[4,3-a]pyridines.

Emergence as a Privileged Scaffold in Drug Discovery

The triazolo[4,3-a]pyridine core has emerged as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets with high affinity and selectivity. This has led to the development of several clinically important drugs.

Trazodone (B27368): An Early Success Story

One of the earliest and most well-known drugs featuring the triazolo[4,3-a]pyridine scaffold is Trazodone . Initially developed as an antidepressant, its mechanism of action involves a complex interplay with the serotonergic system.[1][2][3] Trazodone acts as a serotonin (B10506) antagonist and reuptake inhibitor (SARI).[1] It exhibits potent antagonism at the 5-HT2A receptor, which is believed to be a key contributor to its therapeutic effects.[4][5] Additionally, it inhibits the serotonin transporter (SERT) and shows antagonist activity at α1-adrenergic and H1-histaminergic receptors.[4][6]

The multifaceted pharmacology of trazodone is dose-dependent. At lower doses, its hypnotic effects are prominent due to the blockade of 5-HT2A, H1, and α1 receptors. At higher doses, the inhibition of SERT becomes more significant, leading to its antidepressant effects.[5]

G cluster_receptors Receptor Targets cluster_effects Pharmacological Effects Trazodone Trazodone 5-HT2A Receptor 5-HT2A Receptor Trazodone->5-HT2A Receptor Antagonist SERT SERT Trazodone->SERT Inhibitor α1-Adrenergic Receptor α1-Adrenergic Receptor Trazodone->α1-Adrenergic Receptor Antagonist H1 Receptor H1 Receptor Trazodone->H1 Receptor Antagonist Antidepressant Effect Antidepressant Effect 5-HT2A Receptor->Antidepressant Effect Anxiolytic Effect Anxiolytic Effect 5-HT2A Receptor->Anxiolytic Effect SERT->Antidepressant Effect Hypnotic Effect Hypnotic Effect α1-Adrenergic Receptor->Hypnotic Effect H1 Receptor->Hypnotic Effect

Caption: Trazodone's multi-target mechanism of action.

Targeted Cancer Therapy: c-Met Kinase Inhibitors

The dysregulation of the c-Met receptor tyrosine kinase signaling pathway is a key driver in many human cancers. Several triazolo[4,3-a]pyridine derivatives have been developed as potent and selective c-Met inhibitors. These inhibitors typically bind to the ATP-binding pocket of the c-Met kinase domain, thereby blocking its phosphorylation and downstream signaling. This leads to the inhibition of cancer cell proliferation, survival, and migration.

The following diagram illustrates the simplified c-Met signaling pathway and the point of intervention by triazolo[4,3-a]pyridine inhibitors.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binds P P c-Met Receptor->P Autophosphorylation Downstream Signaling\n(e.g., PI3K/Akt, RAS/MAPK) Downstream Signaling (e.g., PI3K/Akt, RAS/MAPK) P->Downstream Signaling\n(e.g., PI3K/Akt, RAS/MAPK) Activates Cell Proliferation, Survival, Migration Cell Proliferation, Survival, Migration Downstream Signaling\n(e.g., PI3K/Akt, RAS/MAPK)->Cell Proliferation, Survival, Migration Triazolo[4,3-a]pyridine\nInhibitor Triazolo[4,3-a]pyridine Inhibitor Triazolo[4,3-a]pyridine\nInhibitor->c-Met Receptor Inhibits (ATP-competitive)

Caption: Inhibition of c-Met signaling by triazolo[4,3-a]pyridines.

Immuno-Oncology: PD-1/PD-L1 Interaction Inhibitors

The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade the immune system. Small molecule inhibitors of the PD-1/PD-L1 interaction have emerged as a promising therapeutic strategy. Several triazolo[4,3-a]pyridine-based compounds have been identified as potent inhibitors of this protein-protein interaction.[7][8] These molecules disrupt the binding of PD-1 to PD-L1, thereby restoring T-cell activity against tumor cells.

The experimental workflow for identifying and characterizing such inhibitors often involves a series of in vitro and cell-based assays.

G Compound Library Compound Library Biochemical Assay\n(e.g., HTRF) Biochemical Assay (e.g., HTRF) Compound Library->Biochemical Assay\n(e.g., HTRF) Screening Cell-Based Assay\n(PD-1/PD-L1 Blockade) Cell-Based Assay (PD-1/PD-L1 Blockade) Biochemical Assay\n(e.g., HTRF)->Cell-Based Assay\n(PD-1/PD-L1 Blockade) Hit Confirmation T-Cell Activation Assay\n(e.g., IFN-γ release) T-Cell Activation Assay (e.g., IFN-γ release) Cell-Based Assay\n(PD-1/PD-L1 Blockade)->T-Cell Activation Assay\n(e.g., IFN-γ release) Functional Validation Lead Compound Lead Compound T-Cell Activation Assay\n(e.g., IFN-γ release)->Lead Compound Lead Identification

Caption: Experimental workflow for PD-1/PD-L1 inhibitor discovery.

Quantitative Data Summary

The following tables summarize key quantitative data for representative triazolo[4,3-a]pyridine compounds across different applications.

Table 1: Synthetic Yields of Selected Triazolo[4,3-a]pyridine Syntheses

EntrySynthetic MethodStarting MaterialsProductYield (%)Reference
1Dehydrative Cyclization2-Chloropyridine, Semicarbazide HCl1,2,4-Triazolo[4,3-a]pyridin-3(2H)-oneNot specifiedEarly reports
2Oxidative Cyclization2-Hydrazinopyridine, Benzaldehyde3-Phenyl-[1][2][4]triazolo[4,3-a]pyridineHighModern Methods
3Palladium-Catalyzed2-Chloropyridine, Benzhydrazide3-Phenyl-[1][2][4]triazolo[4,3-a]pyridineGood to ExcellentModern Methods

Table 2: Biological Activity of Representative Triazolo[4,3-a]pyridine Derivatives

CompoundTargetAssayActivity (IC50/Ki)Reference
Trazodone5-HT2A ReceptorBinding AssayKi = 35.6 nM[4][4]
TrazodoneSERTBinding AssayKi = 367 nM[4][4]
Compound 17l c-Met KinaseKinase AssayIC50 = 26.00 nM[2][2]
Compound A22 PD-1/PD-L1 InteractionHTRF AssayIC50 = 92.3 nM[7][8][7][8]

Detailed Experimental Protocols

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition

This protocol is a generalized representation of HTRF assays used to screen for PD-1/PD-L1 inhibitors.[7][8]

  • Materials:

    • Recombinant human PD-1 protein (tagged, e.g., with 6xHis)

    • Recombinant human PD-L1 protein (tagged, e.g., with Fc)

    • Anti-tag antibody conjugated to a FRET donor (e.g., Europium cryptate)

    • Anti-tag antibody conjugated to a FRET acceptor (e.g., XL665)

    • Assay buffer

    • Test compounds

    • 384-well low-volume microplates

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a microplate, add the test compound solution, followed by the tagged PD-1 and PD-L1 proteins.

    • Incubate the mixture to allow for protein-protein interaction and compound binding.

    • Add the FRET donor and acceptor antibodies.

    • Incubate to allow for antibody-protein binding.

    • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (for the donor and acceptor).

    • Calculate the HTRF ratio and determine the IC50 values for the test compounds.

Conclusion and Future Perspectives

The journey of the triazolo[4,3-a]pyridine scaffold from its early, fundamental synthetic explorations to its current status as a privileged core in modern drug discovery is a compelling narrative of chemical innovation. Its versatility and amenability to structural modification have enabled the development of a diverse range of therapeutic agents targeting complex diseases. The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of its interactions with biological targets, will undoubtedly lead to the discovery of new and improved triazolo[4,3-a]pyridine-based drugs with significant clinical impact. The rich history of this scaffold serves as a valuable guide and inspiration for future research in the ever-evolving field of medicinal chemistry.

References

Spectroscopic Characterization of Triazolo[4,3-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic and structural properties have led to its incorporation into a wide array of biologically active compounds. A thorough spectroscopic characterization is paramount for unequivocal structure elucidation, purity assessment, and understanding the physicochemical properties of newly synthesized derivatives. This technical guide provides an in-depth overview of the key spectroscopic techniques used to characterize this important heterocyclic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of triazolo[4,3-a]pyridine derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

The proton NMR spectrum of the parent triazolo[4,3-a]pyridine and its substituted analogs reveals characteristic chemical shifts and coupling patterns for the protons on both the pyridine (B92270) and triazole rings. The exact positions of these signals are influenced by the nature and position of substituents.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon atoms in the triazolo[4,3-a]pyridine core are indicative of their electronic environment. For instance, carbons adjacent to nitrogen atoms are typically deshielded and appear at a lower field.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for Triazolo[4,3-a]pyridine Derivatives

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
N-((6-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-7-carboxamideDMSO-d₆9.45 (br s, 1H), 9.28 (s, 1H), 8.17 (s, 1H), 8.00–7.96 (m, 3H), 7.62 (d, J=9.1 Hz, 1H), 7.21 (t, J=8.0 Hz, 1H), 5.18 (s, 2H)166.9, 149.4, 147.0, 134.6, 129.2, 128.2, 127.2, 125.6, 125.4, 124.7, 123.5, 120.2, 119.4, 116.5, 110.3, 33.8[4]
3-Bromo-4-hydroxy-N-((6-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridin-3-yl)methyl)benzamideDMSO-d₆9.25 (s, 1H), 9.16 (br s, 1H), 8.04 (d, J=2.2 Hz, 1H), 7.98–7.94 (m, 2H), 7.74 (dd, Js=8.6, 2.2 Hz, 1H), 7.61 (dd, Js=9.7, 1.7 Hz, 1H), 6.99 (br d, J=8.6 Hz, 1H), 5.04 (d, J=5.6 Hz, 2H)165.9, 157.6, 149.4, 147.1, 132.7, 129.0, 26.1, 125.8 (q, J=6.3 Hz), 124.1 (q, J=320 Hz), 123.5, 117.2, 116.4, 116.2 (q, J=33.6 Hz), 109.5, 33.8[4]

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of triazolo[4,3-a]pyridine derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. For instance, s-triazolo[4,3-a]pyrazine has been shown to undergo decomposition by the loss of nitrogen from its molecular ion.[2]

Table 2: Mass Spectrometry Data for Triazolo[4,3-a]pyridine Derivatives

CompoundIonization MethodCalculated [M+H]⁺ (m/z)Found [M+H]⁺ (m/z)Reference
A triazolo[4,3-a]pyrazine derivativeESI-MS435.47435.48[5]
Another triazolo[4,3-a]pyrazine derivativeESI-MS459.45459.21[5]
N-((6-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-7-carboxamideESI-MS361.1019361.1026[4]

Vibrational Spectroscopy (FT-IR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The functional groups present in triazolo[4,3-a]pyridine derivatives give rise to characteristic absorption bands in the IR and Raman spectra.

Table 3: Key FT-IR Vibrational Frequencies for a Triazolo[4,3-a]pyridine Derivative

Functional GroupVibrational ModeWavenumber (cm⁻¹)Reference
N-H···NStretching (ν)3153[1]
N-H···NIn-plane bending (δ)1420[1]
N-H···NOut-of-plane bending (γ)800-900[1]
Aromatic C-HStretching~3000-3100[6]
C=N/C=CStretching~1500-1600[6]

For 1,2,4-triazolo[4,3-a]pyridin-3-amine, the FTIR spectrum shows a broad and strong band in the 2700–3400 cm⁻¹ range, with the ν(N−H⋯N) vibration observed at 3153 cm⁻¹.[1] The in-plane bending δ(N–H⋯N) vibration is assigned to the band at 1420 cm⁻¹ in the IR spectrum.[1]

UV-Visible and Photoluminescence Spectroscopy

UV-Visible absorption spectroscopy provides insights into the electronic transitions within the molecule. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic for a given triazolo[4,3-a]pyridine derivative. Photoluminescence spectroscopy can be used to study the emission properties of these compounds, which is particularly relevant for applications in materials science. For 1,2,4-triazolo[4,3-a]pyridin-3-amine, the Stokes shifts derived from the optical spectra were found to be 9410 cm⁻¹ for the triazole ring and 7625 cm⁻¹ for the pyridine ring.[1][7]

Experimental Protocols

General Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[4][8] Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (B1202638) (TMS) used as an internal standard.[8][9]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing triazolo[4,3-a]pyridine derivatives.[4][5] High-resolution mass spectra (HRMS) can be obtained using a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are often recorded using an ATR (Attenuated Total Reflectance) accessory. The spectrum for 1,2,4-triazolo[4,3-a]pyridin-3-amine was recorded in the 100–4000 cm⁻¹ range.[1][7]

  • UV-Visible Spectroscopy: The absorption spectrum is measured using a UV-Vis-near-IR spectrophotometer. For solid samples, a silicon paste can be used.[1] The spectrum for 1,2,4-triazolo[4,3-a]pyridin-3-amine was measured in the 200–1500 nm spectral range.[1]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel triazolo[4,3-a]pyridine derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Elucidation start Starting Materials synthesis Chemical Synthesis start->synthesis workup Reaction Work-up synthesis->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification compound Purified Compound purification->compound nmr NMR (1H, 13C) compound->nmr ms Mass Spectrometry (HRMS) compound->ms ftir FT-IR Spectroscopy compound->ftir uvvis UV-Vis Spectroscopy compound->uvvis analysis Data Interpretation nmr->analysis ms->analysis ftir->analysis uvvis->analysis elucidation Structure Elucidation & Purity Assessment analysis->elucidation

Caption: Experimental workflow for triazolo[4,3-a]pyridine characterization.

References

Computational and Theoretical Insights into Triazolo[4,3-a]pyridines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, electronic structure, and biological interactions of triazolo[4,3-a]pyridines, providing a crucial resource for researchers and professionals in drug development.

The fused heterocyclic system of triazolo[4,3-a]pyridine has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Its derivatives have shown promise as antifungal, antibacterial, antimalarial, and anticancer agents.[1][2][3][4] This technical guide delves into the computational and theoretical studies that are accelerating the development of novel therapeutics based on this versatile core. By combining theoretical calculations with experimental data, researchers can gain a deeper understanding of the structure-activity relationships (SAR) that govern the efficacy of these compounds.

Data Presentation: Quantum Chemical Descriptors and Biological Activity

Computational studies, primarily employing Density Functional Theory (DFT), provide valuable insights into the electronic and geometric properties of triazolo[4,3-a]pyridine derivatives. These theoretical parameters can be correlated with experimental biological activities to guide the design of more potent and selective drug candidates.

Theoretical Molecular Descriptors

Key quantum chemical descriptors calculated for various substituted triazolo[4,3-a]pyridine derivatives are summarized below. These calculations are typically performed using methods like B3LYP with basis sets such as 6-311G(d,p).[5][6]

Compound/SubstituentHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)Reference
1,2,4-triazolo[4,3-a]pyridin-3-amine-6.23-1.125.113.45[5]
8-chloro-3-((3-chlorobenzyl)thio)-[1][7]triazolo[4,3-a]pyridine-6.48-1.594.892.78
3-phenyl-[1][7]triazolo[4,3-a]pyridine-6.35-1.414.943.12
3-(4-chlorophenyl)-[1][7]triazolo[4,3-a]pyridine-6.42-1.554.871.89

Table 1: Calculated Quantum Chemical Descriptors of Triazolo[4,3-a]pyridine Derivatives.

In Vitro Biological Activity

The biological evaluation of triazolo[4,3-a]pyridine derivatives has revealed their potential against various pathogens and disease targets.

CompoundTarget Organism/Cell LineActivity (IC₅₀/MIC)Reference
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1][7]triazolo[4,3-a]pyridine-6-sulfonamidePlasmodium falciparumIC₅₀ = 2.24 µM[3]
2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1][7]triazolo[4,3-a]pyridin-3(2H)-onePlasmodium falciparumIC₅₀ = 4.98 µM[3]
Derivative 4k (hydrazone moiety)Stemphylium lycopersiciGood antifungal activity[1]
Compound A22PD-1/PD-L1 InteractionIC₅₀ = 92.3 nM[4]
Compound 4gc-Met/Pim-1IC₅₀ = 0.163 µM / 0.283 µM[6]

Table 2: Summary of In Vitro Biological Activities of Selected Triazolo[4,3-a]pyridine Derivatives.

DFT Calculated Geometric Parameters

The geometric parameters of the triazolo[4,3-a]pyridine core are crucial for understanding its interaction with biological targets. DFT calculations provide theoretical bond lengths and angles that correlate well with experimental X-ray diffraction data.[5][8]

BondBond Length (Å) (Calculated)Bond AngleBond Angle (°) (Calculated)
N1-N21.385C8-N1-N2112.5
N2-C31.312N1-N2-C3104.8
C3-N41.378N2-C3-N4115.2
N4-C8a1.381C3-N4-C8a104.3
C5-C61.389C5-C6-C7119.5
C6-C71.391C6-C7-C8119.2
C7-C81.385C7-C8-C8a120.1
C8-C8a1.398N1-C8a-C8129.8

Table 3: Selected DFT-Calculated Bond Lengths and Angles for the 1,2,4-triazolo[4,3-a]pyridin-3-amine. [5]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and advancement of research. This section outlines common experimental protocols for the synthesis and evaluation of triazolo[4,3-a]pyridine derivatives.

General Synthesis of 3-Substituted-[1][2][8]triazolo[4,3-a]pyridines

A common and efficient method for the synthesis of this class of compounds is the cyclization of 2-hydrazinopyridine (B147025) with various reagents.[9][10][11]

One-Pot Synthesis from 2-Hydrazinopyridine and Aldehydes: [9]

  • Reaction Setup: To a solution of 2-hydrazinopyridine (1 mmol) in a suitable solvent such as ethanol (B145695) (10 mL), add the desired aromatic aldehyde (1 mmol).

  • Reaction Conditions: The reaction mixture is stirred at room temperature. An oxidizing agent, such as iodine or ceric ammonium (B1175870) nitrate, is added portion-wise over a period of 10-15 minutes.[11]

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is quenched with a solution of sodium thiosulfate (B1220275) (if iodine is used) and extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired 3-substituted-[1][7]triazolo[4,3-a]pyridine.

Characterization Techniques

The synthesized compounds are typically characterized using a combination of spectroscopic methods.[12][13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.[13][15]

  • Mass Spectrometry (MS): Mass spectra are obtained using techniques like Electrospray Ionization (ESI) to determine the molecular weight of the synthesized compounds.[12]

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

The antifungal activity of the synthesized compounds is often evaluated using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[3][16][17][18][19]

  • Preparation of Inoculum: Fungal strains are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours. A suspension of fungal cells is then prepared in sterile saline and adjusted to a specific turbidity corresponding to a known cell density (e.g., 0.5 McFarland standard).

  • Preparation of Drug Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serial two-fold dilutions are then made in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the drug-free control well.

Molecular Dynamics Simulation Protocol

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of the triazolo[4,3-a]pyridine derivatives when bound to their biological targets.[1][7][20][21]

  • System Preparation: The initial coordinates of the protein-ligand complex are obtained from molecular docking studies or X-ray crystallography. The complex is then solvated in a periodic box of water molecules, and counter-ions are added to neutralize the system.

  • Parameterization: The force field parameters for the protein are typically from standard force fields like AMBER or CHARMM. The ligand parameters are generated using tools like the Antechamber module in AMBER or CGenFF.

  • Minimization and Equilibration: The system is first energy-minimized to remove any steric clashes. This is followed by a series of equilibration steps, typically involving NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles, to bring the system to the desired temperature and pressure.

  • Production Run: A production MD simulation is then run for a significant period (e.g., nanoseconds to microseconds) to generate a trajectory of the system's dynamics.

  • Analysis: The trajectory is analyzed to study various properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bond interactions, and binding free energies.

Visualizations: Pathways and Workflows

Visual representations are crucial for understanding complex biological pathways and experimental procedures.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation start 2-Hydrazinopyridine + Aldehyde reaction One-Pot Reaction (Oxidative Cyclization) start->reaction workup Quenching & Extraction reaction->workup purification Column Chromatography workup->purification product Pure Triazolo[4,3-a]pyridine Derivative purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (ESI-MS) product->ms antifungal Antifungal Susceptibility (Broth Microdilution) product->antifungal docking Molecular Docking product->docking md Molecular Dynamics docking->md pd1_pdl1_pathway cluster_cells Cellular Interaction cluster_interaction Immune Checkpoint cluster_signaling Intracellular Signaling cluster_outcome Cellular Response apc Tumor Cell / APC pdl1 PD-L1 tcell T-Cell pd1 PD-1 pdl1->pd1 Binding shp2 shp2 pd1->shp2 sh sh p2 SHP2 Activation pi3k_akt PI3K/AKT Pathway Inhibition tcr_inhibition TCR Signaling Inhibition exhaustion T-Cell Exhaustion (Immune Evasion) tcr_inhibition->exhaustion shp2->pi3k_akt shp2->tcr_inhibition inhibitor Triazolo[4,3-a]pyridine Inhibitor inhibitor->pdl1 Blocks Binding cmet_pathway cluster_downstream Downstream Signaling Cascades cluster_outcome Cellular Responses hgf HGF (Ligand) cmet c-Met Receptor hgf->cmet Binding & Dimerization ras_mapk RAS-MAPK Pathway cmet->ras_mapk pi3k_akt PI3K-AKT Pathway cmet->pi3k_akt stat STAT Pathway cmet->stat proliferation Proliferation ras_mapk->proliferation survival Survival pi3k_akt->survival migration Migration & Invasion stat->migration inhibitor Triazolo[4,3-a]pyridine Inhibitor inhibitor->cmet Inhibits Kinase Activity

References

The Biological Versatility of Novel Triazolo[4,3-a]pyridine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazolo[4,3-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the current research, focusing on the anticancer, antimicrobial, and anti-inflammatory properties of novel derivatives. Detailed experimental protocols, quantitative biological data, and visual representations of signaling pathways and experimental workflows are presented to facilitate further research and development in this promising area.

I. Anticancer Activity

Derivatives of the triazolo[4,3-a]pyridine core have been extensively investigated for their potential as anticancer agents, exhibiting inhibitory activity against a range of cancer cell lines and key oncogenic targets.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected novel triazolo[4,3-a]pyridine and related derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Target(s)Reference
A11 Colorectal Carcinoma CellsNot specifiedSMO[1]
12m MV4-11 (Leukemia)0.02BRD4[2]
Compound 1 HCC1937 (Breast Cancer)< 50EGFR[3]
Compound 1 HeLa (Cervical Cancer)< 50EGFR[3]
TP1-TP7 series B16F10 (Murine Melanoma)41.12 - 61.11Not specified[4]
Phenothiazine hybrid Breast Cancer Cell Lines10.2 - 17.6Tubulin[5]
Pyrazolo[4,3-e]... derivative 9e Leukemia Cell Lines5-7 times lower than breast cancer cellsNot specified
Pyrazolo[4,3-e]... derivative 9c Leukemia Cell Lines5-7 times lower than breast cancer cellsNot specified
Pyrazolo[4,3-e]... sulfonamides HCT 116 (Colorectal)0.39 - 0.6Not specified[6]
Pyrazolo[4,3-e]... sulfonamides PC-3 (Prostate)0.17 - 0.36Not specified[6]
Pyrazolo[4,3-e]... sulfonamides BxPC-3 (Pancreatic)0.13 - 0.26Not specified[6]
Mechanisms of Anticancer Action and Signaling Pathways

Novel triazolo[4,3-a]pyridine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and metastasis.

c-Met Signaling Pathway Inhibition: The c-Met receptor tyrosine kinase is a well-established oncogene, and its aberrant activation is implicated in numerous cancers. Certain triazolo[4,3-a]pyridine derivatives have been shown to inhibit c-Met kinase activity, thereby blocking downstream signaling.

cMet_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet binds RAS RAS cMet->RAS activates PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Inhibitor Triazolo[4,3-a]pyridine Derivative Inhibitor->cMet inhibits

c-Met signaling pathway inhibition.

Smoothened (SMO) Signaling Pathway Inhibition: The Hedgehog (Hh) signaling pathway, mediated by the Smoothened (SMO) receptor, is crucial in embryonic development and its dysregulation can lead to cancer. Compound A11 is a notable example of a triazolo[4,3-a]pyridine derivative that potently inhibits SMO.[1]

SMO_pathway cluster_membrane Primary Cilium Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO inhibits (no Hh) SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI sequesters GLI_active Active GLI GLI->GLI_active activation Inhibitor Triazolo[4,3-a]pyridine Derivative (e.g., A11) Inhibitor->SMO inhibits TargetGenes Target Gene Expression GLI_active->TargetGenes promotes

Smoothened signaling pathway inhibition.

VEGFR-2 Signaling Pathway Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process essential for tumor growth and metastasis. Inhibition of this receptor is a critical strategy in cancer therapy.

VEGFR2_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor Triazolo[4,3-a]pyridine Derivative Inhibitor->VEGFR2 inhibits

VEGFR-2 signaling pathway inhibition.

BRD4 Inhibition: Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a crucial role in the transcription of oncogenes. Compound 12m is a potent inhibitor of the first bromodomain (BD1) of BRD4.[2]

BRD4_pathway cluster_nucleus Nucleus BRD4 BRD4 Ac_Histone Acetylated Histone BRD4->Ac_Histone binds to PTEFb P-TEFb BRD4->PTEFb recruits RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II activates Oncogenes Oncogene Transcription (e.g., MYC) RNA_Pol_II->Oncogenes initiates Inhibitor Triazolo[4,3-a]pyridine Derivative (e.g., 12m) Inhibitor->BRD4 inhibits binding

BRD4 mechanism of inhibition.

II. Antimicrobial Activity

Triazolo[4,3-a]pyridine derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a variety of bacterial and fungal pathogens.

Quantitative Antibacterial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected novel triazolo[4,3-a]pyridine and related derivatives against common bacterial strains. A lower MIC value indicates greater antibacterial potency.

Compound IDBacterial StrainMIC (µg/mL)Reference
2e Staphylococcus aureus32[7][8][9][10][11][12]
2e Escherichia coli16[7][8][9][10][11][12]
Various derivatives Gram-positive & Gram-negative bacteriaModerate to good activity[13]
Quantitative Antifungal Data

The antifungal activity of novel triazolo[4,3-a]pyridine derivatives is highlighted in the table below, with data presented as either Minimum Inhibitory Concentration (MIC) or 50% effective concentration (EC50).

Compound IDFungal StrainMIC (µg/mL)EC50 (mmoles/L)Reference
Methyl-(2a) Various fungiGood activity-[14]
Fluoro-(2b) Various fungiGood activity-[14]
Chloro-(2c) Various fungiGood activity-[14]
Methyl-(3a) Various fungiGood activity-[14]
Fluoro-(3b) Various fungiGood activity-[14]
Compound a Ustilago hordei-0.17[15]
Compound 3 Candida albicans, Aspergillus nigerPromising-[10]
Compound 5b Candida albicans, Aspergillus nigerPromising-[10]
Compound 6c Candida albicans, Aspergillus nigerPromising-[10]
Compound 6d Candida albicans, Aspergillus nigerPromising-[10]
Compound 13 Candida albicans, Aspergillus nigerPromising-[10]

III. Anti-inflammatory and Antiviral Activities

Preliminary studies suggest that the triazolo[4,3-a]pyridine scaffold may also be a valuable template for the development of anti-inflammatory and antiviral agents.

Quantitative Anti-inflammatory and Antiviral Data

While research in these areas is less extensive, some derivatives have shown promising activity.

Compound IDBiological ActivityAssayResultsReference
Compound 34 Anti-inflammatoryCarrageenan-induced edemaComparable to indomethacin[16]
Compound 35 Anti-inflammatoryCarrageenan-induced edemaComparable to indomethacin[16]
Compound 36 Anti-inflammatoryCarrageenan-induced edemaComparable to indomethacin[16]
Compound 15 Antiviral (Hepatitis A)Plaque Reduction AssayHighest effect among tested compounds[17]
Triazolo-pyrimidine 3c Antiviral (Hepatitis B)HBsAg secretionEC50 = 1.4 ± 0.4 µM[13]
Various triazolopyrimidinones Antiviral (Chikungunya)Virus yield reductionActivity in low µM range[18]

IV. Experimental Protocols and Workflows

General Synthesis of 3-Substituted[8][15][20]Triazolo[4,3-a]pyridines

A common and efficient method for the synthesis of this scaffold involves the reaction of 2-hydrazinopyridine (B147025) with an appropriate electrophile followed by cyclization.

synthesis_workflow Start Start Materials: - 2-Hydrazinopyridine - Aldehyde/Carboxylic Acid/etc. Step1 Condensation/ Acylation Start->Step1 Intermediate Hydrazone or Hydrazide Intermediate Step1->Intermediate Step2 Oxidative Cyclization (e.g., using I2, RuCl3) Intermediate->Step2 Product 3-Substituted [1,2,4]triazolo[4,3-a]pyridine Step2->Product Purification Purification (Crystallization/ Chromatography) Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization anticancer_workflow Start Compound Library of Triazolo[4,3-a]pyridines PrimaryScreen Primary Screening (e.g., MTT Assay) on Cancer Cell Lines Start->PrimaryScreen HitIdentification Hit Identification (Compounds with significant inhibition) PrimaryScreen->HitIdentification HitIdentification->Start Inactive DoseResponse Dose-Response Studies (IC50 Determination) HitIdentification->DoseResponse Active MechanismOfAction Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) DoseResponse->MechanismOfAction LeadOptimization Lead Optimization MechanismOfAction->LeadOptimization antimicrobial_workflow Start Novel Triazolo[4,3-a]pyridine Derivatives StockSolution Prepare Stock Solutions of Compounds in DMSO Start->StockSolution SerialDilution Perform Serial Dilutions in Microtiter Plates StockSolution->SerialDilution Inoculation Inoculate with Standardized Bacterial/Fungal Suspension SerialDilution->Inoculation Incubation Incubate at Optimal Growth Temperature Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) by Visual Inspection or Spectrophotometry Incubation->MIC_Determination End Report MIC Values MIC_Determination->End

References

The Triazolo[4,3-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The[1][2][3]triazolo[4,3-a]pyridine ring system has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This bicyclic heteroaromatic structure serves as a versatile template for the design of potent and selective therapeutic agents across a spectrum of diseases, from infectious agents to complex human pathologies like cancer and neurodegenerative disorders. This technical guide provides a comprehensive overview of the current landscape of triazolo[4,3-a]pyridine-based compounds, detailing their synthesis, mechanisms of action, and potential therapeutic applications, with a focus on quantitative data and experimental methodologies.

Therapeutic Potential Across Diverse Pathologies

The unique electronic and steric properties of the triazolo[4,3-a]pyridine core allow for multifaceted interactions with various biological targets. This has led to the development of derivatives with promising activities in several key therapeutic areas.

Anticancer Activity

A significant body of research has focused on the application of triazolo[4,3-a]pyridine derivatives as anticancer agents. These compounds have been shown to inhibit critical pathways involved in tumor growth and proliferation.

  • IDO1 Inhibition: Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in cancer immune evasion. A novel class of[1][2][3]triazolo[4,3-a]pyridine-based compounds has been identified as potent IDO1 inhibitors. The N1 atom of the triazole ring is crucial for coordinating with the heme iron of the enzyme.[4] Structure-activity relationship (SAR) studies have led to the development of compounds with sub-micromolar potency and high selectivity.[4]

  • Hedgehog Pathway Inhibition: The Hedgehog (Hh) signaling pathway is aberrantly activated in several cancers, including triple-negative breast cancer (TNBC).[1][2][3]triazolo[4,3-a]pyridines have been developed as potent inhibitors of the Smoothened (Smo) protein, a key component of the Hh pathway.[5] These compounds have demonstrated broad anti-proliferative activity against various cancer cell lines.[5]

  • BRD4 Inhibition: The bromodomain-containing protein 4 (BRD4), an epigenetic reader, is a promising target for cancer therapy. A series of triazolopyridine derivatives have been identified as potent BRD4 inhibitors, with some compounds showing superior anti-cancer activity in cell lines compared to known inhibitors like (+)-JQ1.[6]

  • PD-1/PD-L1 Interaction Inhibition: Small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction are an emerging immunotherapeutic approach. Novel[1][2][3]triazolo[4,3-a]pyridines have been designed as potent inhibitors of this interaction, with some compounds showing nanomolar activity in homogenous time-resolved fluorescence assays.[7]

  • Other Anticancer Mechanisms: Triazolopyridine derivatives have also been investigated as inhibitors of other kinases and cellular processes relevant to cancer, such as microtubule stabilization.[8][9]

Antimicrobial Activity

The triazolo[4,3-a]pyridine scaffold has been successfully utilized to develop novel antibacterial and antimalarial agents.

  • Antibacterial Agents: Derivatives of the closely related triazolo[4,3-a]pyrazine have shown significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[2][10][11][12] The mechanism is thought to involve interactions with bacterial DNA gyrase.[2]

  • Antimalarial Agents: A series of[1][2][3]triazolo[4,3-a]pyridine sulfonamides have been identified as potential antimalarial agents.[13] Through virtual screening and molecular docking studies targeting the falcipain-2 enzyme of Plasmodium falciparum, compounds with good in vitro antimalarial activity have been synthesized.[13]

Neurodegenerative Diseases

The role of microtubule (MT) stabilization in treating neurodegenerative diseases like Alzheimer's has brought attention to triazolo-based compounds. While much of the research has focused on the isomeric[1][2][3]triazolo[1,5-a]pyrimidines, the potential for related scaffolds like triazolopyridines is being explored.[8][14] These compounds aim to normalize microtubule dynamics, which are often disrupted in tauopathies.[8][9]

Other Therapeutic Applications

The versatility of the triazolo[4,3-a]pyridine core is further highlighted by its exploration in other therapeutic contexts, including:

  • Antidepressants: The triazolopyridine scaffold is a core component of trazodone, an antidepressant that acts as a serotonin (B10506) antagonist and reuptake inhibitor.[15][16]

  • Anti-inflammatory and Analgesic Agents: Some derivatives have shown potential as anti-inflammatory, hypotensive, hypoglycemic, antipyretic, and analgesic drugs.[15][16]

Quantitative Data Summary

The following tables summarize the quantitative biological data for representative triazolo[4,3-a]pyridine derivatives from the cited literature.

Table 1: Anticancer Activity of Triazolo[4,3-a]pyridine Derivatives

Compound IDTargetCancer Cell LineIC50 (µM)Reference
VS9 IDO1-2.6[4]
38 IDO1-0.9[4]
A22 PD-1/PD-L1 Interaction-0.0923[7]
12m BRD4MV4-110.02[6]
TPB15 SmoothenedMDA-MB-468-[5]

Table 2: Antimicrobial Activity of Triazolo[4,3-a]pyrazine Derivatives

Compound IDOrganismMIC (µg/mL)Reference
2e Staphylococcus aureus32[2][10][11][12]
2e Escherichia coli16[2][10][11][12]

Table 3: Antimalarial Activity of Triazolo[4,3-a]pyridine Sulfonamides

Compound IDOrganismIC50 (µM)Reference
6e Plasmodium falciparum (chloroquine-resistant)4.98[13]
10a Plasmodium falciparum (chloroquine-resistant)2.24[13]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols for the synthesis and biological evaluation of triazolo[4,3-a]pyridine derivatives.

General Synthesis of the[1][2][3]Triazolo[4,3-a]pyridine Core

A common and efficient method for the synthesis of the[1][2][3]triazolo[4,3-a]pyridine scaffold involves the cyclization of 2-hydrazinopyridine (B147025) with various reagents.

Protocol 1: One-Pot Oxidative Cyclization [3]

  • Reactants: 2-hydrazinopyridine and a substituted aldehyde.

  • Reaction Conditions: The reactants are typically stirred at room temperature in a suitable solvent. The reaction proceeds via an oxidative ring closure of an intermediate hydrazine.[3]

  • Work-up and Purification: The product is isolated and purified using standard techniques such as column chromatography.

Protocol 2: Palladium-Catalyzed Synthesis [17]

  • Step 1: Palladium-Catalyzed Addition: 2-chloropyridine (B119429) is reacted with a hydrazide in the presence of a palladium catalyst. This addition occurs chemoselectively at the terminal nitrogen atom of the hydrazide.[17]

  • Step 2: Dehydration and Cyclization: The intermediate from Step 1 is subjected to dehydration, often under microwave irradiation in acetic acid, to yield the final[1][2][3]triazolo[4,3-a]pyridine product.[17]

In Vitro Antibacterial Activity Assay

The antibacterial activity of synthesized compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC).

Protocol 3: Microbroth Dilution Method [2][10]

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., S. aureus, E. coli) is prepared.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing growth medium.

  • Inoculation and Incubation: The bacterial inoculum is added to each well, and the plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Science: Pathways and Workflows

To better understand the complex processes involved in the research and application of triazolo[4,3-a]pyridines, the following diagrams illustrate key concepts.

Synthesis_Workflow Start Starting Materials (2-Hydrazinopyridine, Aldehyde/Carboxylic Acid) Reaction One-Pot Oxidative Cyclization Start->Reaction Intermediate Hydrazone Intermediate Reaction->Intermediate Purification Purification (Column Chromatography) Intermediate->Purification Product [1,2,4]Triazolo[4,3-a]pyridine Derivative Purification->Product Characterization Structural Characterization (NMR, MS) Product->Characterization

Caption: A generalized workflow for the synthesis of[1][2][3]triazolo[4,3-a]pyridine derivatives.

Hedgehog_Pathway_Inhibition Hh_ligand Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh_ligand->PTCH1 Binds Smo Smoothened (Smo) PTCH1->Smo Inhibits SUFU SUFU Smo->SUFU Inhibits Gli Gli Proteins SUFU->Gli Sequesters & Promotes Cleavage Gli_A Gli Activators (Gli-A) Gli->Gli_A Activation Gene_Expression Target Gene Expression (Cell Proliferation, Survival) Gli_A->Gene_Expression Promotes TP_derivative Triazolo[4,3-a]pyridine Derivative TP_derivative->Smo Inhibits Drug_Discovery_Logic Start Identify Biological Target (e.g., IDO1, BRD4) Library Design & Synthesize Triazolo[4,3-a]pyridine Library Start->Library Screening In Vitro Screening (e.g., Enzyme Assays, Cell-based Assays) Library->Screening Hit Hit Identification Screening->Hit Hit->Library Inactive SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Active Lead_Opt Lead Optimization (Improve Potency, Selectivity, PK/PD) SAR->Lead_Opt Lead_Opt->Library Iterative Design Preclinical Preclinical Development (In Vivo Models) Lead_Opt->Preclinical

References

The Ascendance of the Triazolo[4,3-a]pyridine Scaffold in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The[1][2][3]triazolo[4,3-a]pyridine core has emerged as a privileged scaffold in modern medicinal chemistry, demonstrating remarkable versatility in targeting a wide array of biological entities implicated in various disease states. This technical guide provides an in-depth review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this potent heterocyclic system, with a focus on its role in oncology and infectious diseases. Detailed experimental protocols for key compounds and a comprehensive summary of quantitative data are presented to facilitate further research and development in this promising area.

The[1][2][3]triazolo[4,3-a]pyridine moiety is a fused bicyclic heteroaromatic system that has garnered significant attention from medicinal chemists due to its unique electronic and steric properties. Its rigid structure provides a well-defined framework for the precise spatial orientation of substituents, enabling high-affinity interactions with biological targets. Furthermore, the presence of multiple nitrogen atoms allows for a range of hydrogen bonding and coordination interactions, contributing to the scaffold's broad pharmacological profile.[1][4]

Therapeutic Applications in Oncology

The triazolo[4,3-a]pyridine scaffold has been extensively explored in the development of novel anti-cancer agents, leading to the discovery of potent inhibitors of key oncogenic pathways.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

IDO1 is a heme-containing enzyme that plays a critical role in tumor immune evasion by catalyzing the first and rate-limiting step in tryptophan catabolism.[5][6] This leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function, and the accumulation of kynurenine (B1673888) and its derivatives, which are immunosuppressive metabolites.[6] A novel class of[1][2][3]triazolo[4,3-a]pyridine-based compounds has been identified as potent IDO1 inhibitors.[1][7][8] The triazole nitrogen atoms are proposed to coordinate with the heme iron in the active site of the enzyme, leading to its inhibition.[1][9]

Signaling Pathway of IDO1 in Cancer Immunosuppression

Caption: IDO1-mediated tryptophan catabolism and its immunosuppressive effects.

Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) Interaction Blockade

The PD-1/PD-L1 axis is another critical immune checkpoint that cancer cells exploit to evade immune surveillance.[4][10] The interaction between PD-1 on T-cells and PD-L1 on tumor cells leads to T-cell exhaustion and apoptosis.[11] Small-molecule inhibitors based on the[1][2][3]triazolo[4,3-a]pyridine scaffold have been designed to disrupt this interaction, thereby restoring anti-tumor immunity.[2][12]

Signaling Pathway of PD-1/PD-L1 in T-Cell Inhibition

PD1_PDL1_Pathway cluster_t_cell T Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binds SHP2 SHP-2 PD1->SHP2 Recruits TCR TCR TCell_Activation T Cell Activation TCR->TCell_Activation Activates SHP2->TCell_Activation Inhibits TCell_Inhibition T Cell Inhibition Hedgehog_Pathway cluster_inactive Hh Pathway OFF cluster_active Hh Pathway ON Hh_ligand Hedgehog Ligand PTCH1 Patched-1 (PTCH1) SMO Smoothened (SMO) SUFU SUFU GLI GLI Transcription Factors Target_Genes Target Gene Expression PTCH1_i PTCH1 SMO_i SMO PTCH1_i->SMO_i Inhibits SUFU_i SUFU GLI_i GLI SUFU_i->GLI_i Sequesters GLI_rep GLI (Repressor) GLI_i->GLI_rep Hh_ligand_a Hh Ligand PTCH1_a PTCH1 Hh_ligand_a->PTCH1_a Binds SMO_a SMO PTCH1_a->SMO_a Inhibition Relieved SUFU_a SUFU SMO_a->SUFU_a Inhibits GLI_a GLI (Activator) SUFU_a->GLI_a Releases GLI_a->Target_Genes Activates cMet_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway cMet->PI3K_AKT_mTOR STAT STAT Pathway cMet->STAT Cellular_Responses Proliferation, Survival, Invasion, Angiogenesis RAS_RAF_MEK_ERK->Cellular_Responses PI3K_AKT_mTOR->Cellular_Responses STAT->Cellular_Responses Synthesis_Workflow Start Starting Materials: - Carboxylic Acid - Amine Coupling Peptide Coupling (EDCI, HOBt, TEA) Start->Coupling Reaction Reaction in CH2Cl2/DMF Coupling->Reaction Purification Purification (Chromatography) Reaction->Purification Product Final Product Purification->Product

References

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of SubstitutedTriazolo[4,3-a]pyridines

Application Notes and Protocols for the One-Pot Synthesis of Substituted[1][2][3]Triazolo[4,3-a]pyridines

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of substituted[1][2][3]triazolo[4,3-a]pyridines. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug development due to its presence in various pharmacologically active agents with a broad spectrum of biological activities, including anti-inflammatory, antifungal, herbicidal, and antiproliferative properties.[4] The methodologies outlined below focus on operationally simple, time-efficient, and high-yielding one-pot procedures.

Introduction

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry. Traditional multi-step syntheses of these compounds can be time-consuming and often result in lower overall yields. One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, offer a more streamlined, atom-economical, and environmentally benign approach.[1][2] Recent advancements have led to the development of mild and efficient protocols, including those utilizing microwave irradiation to accelerate reaction times and improve yields.[5] This document details a general and robust one-pot procedure for the synthesis of a variety of substituted[1][2][3]triazolo[4,3-a]pyridines.

General Reaction Scheme

The most common and straightforward one-pot synthesis involves the condensation of 2-hydrazinopyridine (B147025) with a substituted aldehyde to form a hydrazone intermediate, which then undergoes oxidative cyclization to yield the final[1][2][3]triazolo[4,3-a]pyridine product. The entire process is carried out in a single reaction vessel.

Gcluster_reactantsStarting Materialscluster_processOne-Pot Reaction2-Hydrazinopyridine2-HydrazinopyridineCondensationCondensation2-Hydrazinopyridine->CondensationSubstituted AldehydeSubstituted AldehydeSubstituted Aldehyde->CondensationOxidative CyclizationOxidative CyclizationCondensation->Oxidative CyclizationIn situProductSubstituted [1,2,4]Triazolo[4,3-a]pyridineOxidative Cyclization->ProductFinal ProductGcluster_synthesisSynthesis Developmentcluster_applicationApplication & OutcomesOne-Pot_ConceptOne-Pot Synthesis ConceptStarting_MaterialsReadily Available Starting Materials(2-hydrazinopyridine, aldehydes)One-Pot_Concept->Starting_MaterialsMethod_DevelopmentMethodology Development(Room Temp, Microwave)Starting_Materials->Method_DevelopmentOptimizationOptimization of Conditions(Solvent, Catalyst, Time)Method_Development->OptimizationProduct_LibraryLibrary of Substituted[1,2,4]Triazolo[4,3-a]pyridinesOptimization->Product_LibraryBiological_ScreeningBiological Activity ScreeningProduct_Library->Biological_ScreeningDrug_DevelopmentDrug Development PipelineBiological_Screening->Drug_Development

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Triazolo[4,3-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of the medicinally important triazolo[4,3-a]pyridine scaffold using palladium-catalyzed cross-coupling reactions. The methods outlined are robust, scalable, and tolerant of a wide range of functional groups, making them highly suitable for applications in medicinal chemistry and drug discovery.

Method 1: Two-Step Synthesis via Palladium-Catalyzed N-Arylation of Hydrazides and Subsequent Cyclization

This widely used two-step method, developed by Reichelt et al., involves an initial palladium-catalyzed Buchwald-Hartwig amination of a hydrazide with a 2-chloropyridine (B119429) derivative, followed by a microwave-assisted dehydrative cyclization to afford the desired triazolo[4,3-a]pyridine.[1][2][3][4]

Experimental Workflow

G cluster_step1 Step 1: Palladium-Catalyzed N-Arylation cluster_step2 Step 2: Microwave-Assisted Dehydrative Cyclization start1 Combine 2-chloropyridine derivative, hydrazide, Pd2(dba)3, Josiphos ligand, and NaHCO3 in DMF react1 Heat mixture at 100 °C for 15 hours start1->react1 workup1 Aqueous workup and extraction to isolate crude N'-(pyridin-2-yl)hydrazide intermediate react1->workup1 start2 Dissolve crude intermediate in acetic acid workup1->start2 Crude Intermediate react2 Heat in microwave reactor at 180 °C for 30 minutes start2->react2 workup2 Purification by chromatography to yield pure triazolo[4,3-a]pyridine react2->workup2

Caption: Workflow for the two-step synthesis of triazolo[4,3-a]pyridines.

Detailed Experimental Protocols

Protocol 1.1: General Procedure for the Palladium-Catalyzed N-Arylation of Hydrazides

  • To a sealed vial, add the hydrazide (3.0 mmol, 1.5 equiv), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃; 0.02 mmol, 0.01 equiv), the Josiphos ligand (e.g., SL-J009-1; 0.04 mmol, 0.02 equiv), and sodium bicarbonate (NaHCO₃; 6.0 mmol, 3.0 equiv).

  • Add N,N-dimethylformamide (DMF, 4 mL).

  • Add the 2-chloropyridine derivative (2.0 mmol, 1.0 equiv) neat to the mixture.

  • Seal the vial and heat the reaction mixture at 100 °C for 15 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N'-(pyridin-2-yl)hydrazide intermediate, which can often be used in the next step without further purification.

Protocol 1.2: General Procedure for the Microwave-Assisted Dehydrative Cyclization

  • Dissolve the crude N'-(pyridin-2-yl)hydrazide intermediate from the previous step in acetic acid.

  • Place the solution in a microwave-safe vessel.

  • Heat the reaction mixture in a microwave reactor at 180 °C for 30 minutes.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the desired 3-substituted[1][3]triazolo[4,3-a]pyridine.

Quantitative Data: Substrate Scope and Yields

The following table summarizes the yields for the synthesis of various 3-substituted triazolo[4,3-a]pyridines using the two-step protocol described above.

EntryHydrazide Substituent (R)2-Chloropyridine SubstituentCatalyst Loading (mol %)Overall Yield (%)
1PhenylH292
24-MethylphenylH295
34-MethoxyphenylH293
44-HydroxyphenylH285
54-FluorophenylH588
64-ChlorophenylH591
73,4-DifluorophenylH589
84-(Trifluoromethyl)phenylH586
9CinnamylH290
10CyclohexylH275
11Phenyl7-Chloro285
122-Chlorophenyl7-Chloro282

Method 2: One-Pot Synthesis via Palladium-Catalyzed Coupling of Aldehyde-Derived Hydrazones

An alternative and more atom-economical approach involves the palladium-catalyzed coupling of aldehyde-derived hydrazones with 2-chloropyridines, followed by an in-situ oxidative cyclization. This method, reported by Thiel et al., provides a practical route to triazolopyridines and related heterocycles.

Catalytic Cycle

G pd0 Pd(0)L_n pd2_halide Ar-Pd(II)-X(L_n) pd0->pd2_halide Oxidative Addition (Ar-X) pd2_hydrazone [Ar-Pd(II)-Hydrazone(L_n)]^+ pd2_halide->pd2_hydrazone Ligand Exchange (Hydrazone) product Triazolo[4,3-a]pyridine pd2_hydrazone->product Reductive Elimination & Oxidative Cyclization product->pd0 Regeneration (Reductant) starting_materials Ar-X + Hydrazone oxidant Oxidant

Caption: Proposed catalytic cycle for the one-pot synthesis.

Detailed Experimental Protocol

Protocol 2.1: General Procedure for the One-Pot Synthesis of Triazolopyridines from Hydrazones

  • In a reaction tube, dissolve the aldehyde-derived hydrazone (1.0 mmol, 1.0 equiv) and the 2-chloropyridine derivative (1.2 mmol, 1.2 equiv) in a suitable solvent such as toluene.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol %) and a suitable ligand (e.g., a phosphine (B1218219) ligand, 4-10 mol %).

  • Add a base, for example, a carbonate or phosphate (B84403) base (e.g., K₃PO₄, 2.0 equiv).

  • Add an oxidant (e.g., a chlorinating agent like N-chlorosuccinimide or an alternative oxidant).

  • Seal the tube and heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for the required time (typically 12-24 hours), monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the pure triazolo[4,3-a]pyridine.

Quantitative Data: Comparison of Methods

The selection of the synthetic method can depend on the desired substrate scope, operational simplicity, and atom economy.

FeatureMethod 1 (Reichelt et al.)Method 2 (Thiel et al.)
Starting Materials 2-Chloropyridines, Hydrazides2-Chloropyridines, Aldehyde-derived Hydrazones
Number of Steps Two (N-arylation, Cyclization)One-pot
Key Reagents Pd₂(dba)₃, Josiphos ligand, NaHCO₃, Acetic AcidPd(OAc)₂, Phosphine ligand, Base, Oxidant
Reaction Conditions 100 °C (coupling), 180 °C (cyclization, microwave)80-120 °C (one-pot)
Advantages Robust and well-documented, high yields for a broad substrate scope.More atom-economical, one-pot procedure simplifies workflow.
Considerations Requires isolation of an intermediate (can be used crude), use of microwave reactor.Requires careful optimization of oxidant and reaction conditions.

Safety Precautions

  • Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Organic solvents are flammable and should be used in a well-ventilated fume hood.

  • Microwave reactions should be carried out in specialized equipment with appropriate safety features.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

These protocols provide a solid foundation for the synthesis of a diverse library of triazolo[4,3-a]pyridine derivatives. Researchers are encouraged to consult the original literature for further details and characterization data of specific compounds. The choice between the two-step and one-pot methods will depend on the specific synthetic goals, available starting materials, and equipment.

References

Microwave-Assisted Synthesis of Triazolo[4,3-a]pyridine Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic structure found in numerous compounds with significant biological activities. These activities include potential as c-Met inhibitors, smoothened (SMO) inhibitors in the Hedgehog signaling pathway, and IDO1 inhibitors, making them attractive candidates for drug discovery programs in oncology and immunology.[1][2][3] Traditional synthetic methods for these compounds often require long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate these reactions, offering benefits such as dramatically reduced reaction times, increased yields, and cleaner reaction profiles, aligning with the principles of green chemistry.[4][5] This document provides detailed protocols and application notes for the microwave-assisted synthesis of[1][2][3]triazolo[4,3-a]pyridine analogs.

Advantages of Microwave-Assisted Synthesis

Microwave irradiation offers several advantages over conventional heating methods for the synthesis of triazolo[4,3-a]pyridine analogs:

  • Accelerated Reaction Rates: Reactions that typically take several hours to complete under conventional heating can often be accomplished in minutes using microwave energy.[5]

  • Higher Yields: The efficient and uniform heating provided by microwaves can lead to higher conversion rates and improved product yields.[4]

  • Improved Purity: Shorter reaction times can minimize the formation of byproducts, simplifying purification processes.

  • Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient compared to traditional oil baths or heating mantles.

Experimental Protocols

This section details a representative protocol for the microwave-assisted synthesis of 8-chloro-[1][2][3]triazolo[4,3-a]pyridine-3-carbohydrazide derivatives.[4] The synthesis involves the reaction of 8-chloro-[1][2][3]triazolo[4,3-a]pyridine-3-carbohydrazide with various substituted aldehydes.

Materials
  • 8-chloro-[1][2][3]triazolo[4,3-a]pyridine-3-carbohydrazide

  • Substituted aromatic aldehydes

  • Ethanol (B145695) (absolute)

  • Microwave reactor vials (10 mL) with stir bars

  • Dedicated microwave reactor

General Procedure
  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 8-chloro-[1][2][3]triazolo[4,3-a]pyridine-3-carbohydrazide (1.0 mmol).

  • Add the desired substituted aldehyde (1.1 mmol).

  • Add absolute ethanol (5 mL) to the vial.

  • Seal the vial securely with a cap.

  • Place the vial into the cavity of the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 80°C for the specified time (see Table 1). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The resulting solid product is collected by filtration.

  • Wash the collected solid with cold ethanol.

  • Dry the product under vacuum to obtain the pure[1][2][3]triazolo[4,3-a]pyridine analog.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various 8-chloro-[1][2][3]triazolo[4,3-a]pyridine-3-carbohydrazide derivatives using both microwave-assisted and conventional heating methods for comparison.[4]

EntryAldehyde SubstituentMethodTemperature (°C)TimeYield (%)
14-ChlorophenylMicrowave8010 min92
Conventional805 h75
22,4-DichlorophenylMicrowave8010 min94
Conventional805 h78
34-FluorophenylMicrowave8012 min90
Conventional806 h72
42-FluorophenylMicrowave8012 min88
Conventional806 h70
54-NitrophenylMicrowave808 min91
Conventional804 h76

Table 1: Comparison of microwave-assisted vs. conventional synthesis of 8-chloro-[1][2][3]triazolo[4,3-a]pyridine-3-carbohydrazide derivatives.[4]

Mandatory Visualizations

Experimental Workflow

The general workflow for the microwave-assisted synthesis of triazolo[4,3-a]pyridine analogs is depicted below.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Reactants & Solvent Addition B Vial Sealing A->B C Microwave Irradiation B->C D Cooling C->D E Filtration D->E F Washing E->F G Drying F->G H Characterization (NMR, MS, etc.) G->H

Caption: General workflow for microwave-assisted synthesis.

Signaling Pathway Example: Hedgehog Signaling Inhibition

Certain[1][2][3]triazolo[4,3-a]pyridine derivatives have been identified as potent inhibitors of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[3] Aberrant activation of this pathway is implicated in several cancers. The diagram below illustrates the canonical Hh signaling pathway and the point of inhibition by SMO antagonists.

G cluster_off Hedgehog Pathway OFF cluster_on Hedgehog Pathway ON PTCH1_off PTCH1 SMO_off SMO (inactive) PTCH1_off->SMO_off inhibition SUFU_GLI SUFU-GLI Complex SMO_off->SUFU_GLI GLI_R GLI Repressor SUFU_GLI->GLI_R Target_Genes_off Target Gene Transcription OFF GLI_R->Target_Genes_off Hh_ligand Hedgehog Ligand PTCH1_on PTCH1 Hh_ligand->PTCH1_on binding SMO_on SMO (active) PTCH1_on->SMO_on inhibition released GLI_A GLI Activator SMO_on->GLI_A Target_Genes_on Target Gene Transcription ON (Proliferation, Survival) GLI_A->Target_Genes_on Inhibitor Triazolo[4,3-a]pyridine SMO Inhibitor Inhibitor->SMO_on inhibition

Caption: Inhibition of the Hedgehog signaling pathway by SMO inhibitors.

References

Application Notes and Protocols for Flow Synthesis of Triazolo[4,3-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the continuous flow synthesis of triazolo[4,3-a]pyridine derivatives and its isomers. The methodologies presented here offer significant advantages over traditional batch synthesis, including enhanced safety, improved reaction efficiency, and scalability. The protocols are based on recently developed and published methods in the field of continuous flow chemistry.

Application Note 1: Two-Step Continuous-Flow Synthesis of 1,4,6,7-Tetrahydro-5H-[1][2][3]triazolo[4,5-c]pyridine Derivatives

This protocol describes a two-step continuous-flow strategy for the synthesis of 1,4,6,7-tetrahydro-5H-[1][2][3]triazolo[4,5-c]pyridines, which are key intermediates for potent P2X7 receptor antagonists.[1][2] This method addresses the safety concerns associated with hazardous reagents used in traditional batch processes by enabling their safe use within a closed-loop flow system.[1][2]

Reaction Scheme

A two-step process involving a [3+2] cycloaddition followed by an oxidation/elimination cascade.[1][2]

Quantitative Data Summary
ParameterStep 1: Cycloaddition (Formation of 4-methyl adduct)Step 1: Cycloaddition (Formation of 6-methyl isomer)Step 2: Oxidation
Temperature 60 °C130 °CAmbient
Reagents Azide (B81097), Pyrrolidine (B122466)Azide, PyrrolidineMagnesium monoperoxyphthalate (MMPP)
Yield 48%45%Not specified
Regioselectivity 58%91%Not applicable
Experimental Protocol

Materials and Equipment:

  • Two continuous-flow reactor systems (e.g., Vapourtec R-Series)

  • Syringe pumps

  • Back-pressure regulator

  • T-mixer

  • Tubular reactors (PFA or stainless steel)

  • Starting materials: appropriate azide and pyrrolidine derivatives

  • Oxidizing agent: Magnesium monoperoxyphthalate (MMPP)

  • Solvents

Procedure:

Step 1: Cycloaddition

  • Prepare separate solutions of the azide and the pyrrolidine derivative in a suitable solvent.

  • Set up the first flow reactor system with a T-mixer and a tubular reactor of appropriate volume.

  • Pump the reactant solutions at defined flow rates into the T-mixer.

  • The combined stream flows through the heated reactor coil maintained at the desired temperature (60 °C for the 4-methyl adduct or 130 °C for the 6-methyl isomer) to control regioselectivity.[1]

  • The output from the first reactor, containing the cycloadduct, is collected.

Step 2: Oxidation

  • The output stream from the first step is directly fed into a second flow reactor system.

  • A solution of MMPP is introduced into the stream via a T-mixer.

  • The reaction mixture then passes through a second reactor coil at ambient temperature for the oxidation to occur.[1]

  • The final product stream is collected after passing through a back-pressure regulator.

  • The product is isolated and purified using standard laboratory techniques.

Workflow Diagram

Flow_Synthesis_Triazolopyridine_1 cluster_step1 Step 1: Cycloaddition cluster_step2 Step 2: Oxidation Azide Azide Solution Pump1 Pump A Azide->Pump1 Pyrrolidine Pyrrolidine Derivative Solution Pump2 Pump B Pyrrolidine->Pump2 Mixer1 T-Mixer Pump1->Mixer1 Pump2->Mixer1 Reactor1 Heated Coil Reactor (60°C or 130°C) Mixer1->Reactor1 Mixer2 T-Mixer Reactor1->Mixer2 Cycloadduct Intermediate MMPP MMPP Solution Pump3 Pump C MMPP->Pump3 Pump3->Mixer2 Reactor2 Coil Reactor (Ambient Temp.) BPR Back-Pressure Regulator Reactor2->BPR Product Product Collection BPR->Product

Caption: Two-step continuous-flow synthesis of triazolopyridine derivatives.

Application Note 2: Flow-Based Optimization for the Synthesis of Functionalized 1,2,4-Triazolo[1,5-a]pyridines

This protocol details the optimized flow synthesis of 3-carboxylated 1,2,4-triazolo[1,5-a]pyridines, which are of significant pharmaceutical interest.[4] The translation from a batch process to a continuous flow setup resulted in a nearly two-fold improvement in yield.[4] The method involves the condensation of sulfilimines with ethyl-2-chloro-(hydroxyimino)acetate to form a triazolopyridine-N-oxide, which is subsequently reduced.[4]

Reaction Scheme

A condensation reaction to form a triazolopyridine-N-oxide intermediate, followed by reduction.

Quantitative Data Summary
ParameterBatch ProcessOptimized Flow Process
Reaction Time 4 hours3.5 minutes (residence time)
Yield 31%53%
Key Reagents Sulfilimine, Ethyl-2-chloro-(hydroxyimino)acetate, BaseSulfilimine, Ethyl-2-chloro-(hydroxyimino)acetate, Base
Solvent DichloromethaneDichloromethane
Experimental Protocol

Materials and Equipment:

  • Microreactor system (e.g., Uniqsis FlowSyn)

  • HPLC pumps

  • Heated reactor module

  • Back-pressure regulator

  • Starting materials: substituted sulfilimine, ethyl-2-chloro-(hydroxyimino)acetate

  • Base (e.g., sodium methoxide)

  • Solvents

Procedure:

  • Prepare a solution of the sulfilimine and ethyl-2-chloro-(hydroxyimino)acetate in dichloromethane.

  • Prepare a separate solution of the base (e.g., sodium methoxide) in a suitable solvent.

  • Set up the flow reactor with two pumps, a T-mixer, and a heated reactor coil.

  • Pump the reactant solution and the base solution at optimized flow rates to the T-mixer.

  • The resulting mixture flows through the heated reactor coil with a specific residence time (e.g., 3.5 minutes) to facilitate the cyclization.

  • The output stream containing the triazolopyridine-N-oxide is collected.

  • The collected intermediate is then subjected to a separate reduction step (e.g., using a suitable reducing agent in a batch or a subsequent flow process) to yield the final 3-carboxylated triazolopyridine.

  • The final product is purified by standard chromatographic techniques.

Workflow Diagram

Flow_Synthesis_Triazolopyridine_2 cluster_flow_cyclization Flow Cyclization to N-Oxide cluster_reduction Reduction Step Reactants Sulfilimine & Ethyl-2-chloro-(hydroxyimino)acetate in CH2Cl2 PumpA Pump 1 Reactants->PumpA Base Base Solution PumpB Pump 2 Base->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer FlowReactor Heated Flow Reactor (Optimized Temp. & Residence Time) Mixer->FlowReactor Intermediate Triazolopyridine-N-Oxide Collection FlowReactor->Intermediate Reduction Reduction (e.g., Batch or Flow) Intermediate->Reduction FinalProduct Final Product: 3-Carboxylated Triazolopyridine Reduction->FinalProduct

Caption: Optimized flow synthesis of functionalized 1,2,4-triazolo[1,5-a]pyridines.

Application Note 3: CDI-Mediated Tandem Coupling and Cyclization for[1][2][4]Triazolo[4,3-a]pyridines in Continuous Flow

An operationally efficient synthesis of[1][2][4]triazolo[4,3-a]pyridines can be achieved through a carbonyldiimidazole (CDI) mediated tandem coupling and cyclization reaction. This methodology is suitable for both batch and continuous processing, offering a streamlined approach to this important heterocyclic scaffold.[5]

Reaction Scheme

A one-pot reaction involving the activation of a carboxylic acid with CDI, followed by reaction with 2-hydrazinopyridine (B147025) and subsequent cyclization.

Conceptual Flow Protocol

Materials and Equipment:

  • Flow reactor system with multiple pump inlets

  • Heated reactor coils

  • Back-pressure regulator

  • Starting materials: Carboxylic acid, 2-hydrazinopyridine

  • Reagent: 1,1'-Carbonyldiimidazole (CDI)

  • Solvents

Procedure:

  • Prepare a solution of the desired carboxylic acid and CDI in a suitable aprotic solvent.

  • Prepare a separate solution of 2-hydrazinopyridine in the same solvent.

  • The solution of the carboxylic acid and CDI is pumped through a short reactor coil to allow for the formation of the acylimidazolide intermediate.

  • This activated intermediate stream is then mixed with the 2-hydrazinopyridine solution at a T-junction.

  • The combined stream is passed through a heated reactor coil to facilitate the coupling and subsequent intramolecular cyclization.

  • The product stream is collected after passing through a back-pressure regulator.

  • The desired[1][2][4]triazolo[4,3-a]pyridine is isolated and purified.

Logical Relationship Diagram

Logical_Flow_CDI Start Carboxylic Acid + CDI Activation Activation to form Acylimidazolide Intermediate Start->Activation Coupling Coupling with 2-Hydrazinopyridine Activation->Coupling Hydrazine 2-Hydrazinopyridine Hydrazine->Coupling Cyclization Intramolecular Cyclization (Dehydration) Coupling->Cyclization Product [1,2,4]Triazolo[4,3-a]pyridine Cyclization->Product

Caption: Logical workflow for CDI-mediated synthesis of triazolopyridines.

References

Application Notes and Protocols for the Purification of Triazolo[4,3-a]pyridine Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triazolo[4,3-a]pyridines are a significant class of nitrogen-containing heterocyclic compounds, forming the core structure of many biologically active molecules.[1][2] These compounds have garnered substantial attention in drug discovery for their diverse pharmacological activities.[2][3] The synthesis of these molecules often results in crude products containing unreacted starting materials, byproducts, and other impurities. Therefore, efficient purification is a critical step to isolate the desired triazolo[4,3-a]pyridine product in high purity, which is essential for accurate biological evaluation and further development.

This document provides detailed application notes and protocols for the most common and effective techniques used to purify triazolo[4,3-a]pyridine products, including column chromatography, recrystallization, and extraction.

Primary Purification Techniques

The choice of purification method depends on the specific properties of the triazolo[4,3-a]pyridine derivative, its solubility, and the nature of the impurities.[4] Often, a combination of techniques is necessary to achieve the desired level of purity.[4] The most frequently employed methods are:

  • Column Chromatography: A versatile technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly effective for removing impurities with different polarities from the target compound.[4]

  • Recrystallization: A powerful method for purifying solid compounds. It relies on the difference in solubility of the desired compound and impurities in a suitable solvent at different temperatures.

  • Liquid-Liquid Extraction: Used to separate the target compound from impurities by partitioning them between two immiscible liquid phases, typically an aqueous and an organic phase.

  • Precipitation and Washing: A simpler method where the crude product is washed with a solvent in which the desired compound has low solubility, while the impurities are readily soluble.[4]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

Column chromatography is a widely used technique for the purification of triazolo[4,3-a]pyridine derivatives.[2][4][5] Silica (B1680970) gel is the most common stationary phase.[4][5]

Materials:

  • Crude triazolo[4,3-a]pyridine product

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Eluent system (e.g., Ethyl acetate/Hexane, Dichloromethane/Methanol, Ethanol/Chloroform)[5][6][7]

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plate and chamber

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent like hexane.[4]

  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a suitable volatile solvent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica gel, and evaporating the solvent. Load the dried sample onto the top of the column.[4]

  • Elution: Begin eluting the column with the chosen solvent system, starting with a lower polarity (e.g., higher percentage of hexane).[4] Gradually increase the polarity of the eluent to facilitate the movement of the compounds down the column.[4]

  • Fraction Collection: Collect the eluate in separate fractions.

  • Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC) to identify the fractions containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified triazolo[4,3-a]pyridine product.

Workflow for Column Chromatography

G start Start: Crude Product prep_column Prepare Silica Gel Column start->prep_column load_sample Load Sample onto Column prep_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor monitor->collect Continue elution combine Combine Pure Fractions monitor->combine Fractions are pure evaporate Evaporate Solvent combine->evaporate end End: Purified Product evaporate->end

Caption: Workflow for purification by column chromatography.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying solid triazolo[4,3-a]pyridine products, often yielding high-purity crystalline material.[4][8]

Materials:

  • Crude solid triazolo[4,3-a]pyridine product

  • Recrystallization solvent (e.g., Ethanol, Methanol, Acetonitrile)[4][8]

  • Erlenmeyer flasks

  • Heating source (hot plate)

  • Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

Procedure:

  • Solvent Selection: Choose a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to dissolve the solid completely.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[4]

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur as the solution cools. For difficult-to-crystallize compounds, placing the solution in a refrigerator or using slow vapor diffusion of a non-solvent can be effective.[4]

  • Isolation: Collect the formed crystals by vacuum filtration using a Buchner funnel.[4]

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any surface impurities.[4]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.[4]

G start Start: Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slowly Cool Solution hot_filtration->cool No insoluble impurities hot_filtration->cool Impurities removed crystallize Allow Crystals to Form cool->crystallize isolate Isolate Crystals by Filtration crystallize->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals Under Vacuum wash->dry end End: Purified Crystalline Product dry->end

Caption: A general decision-making workflow for purification.

References

Application Notes and Protocols for the Spectroscopic Analysis of Triazolo[4,3-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of triazolo[4,3-a]pyridine derivatives using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Detailed protocols for sample preparation, data acquisition, and analysis are presented, along with reference data for the characterization of this important class of heterocyclic compounds.

Introduction to Triazolo[4,3-a]pyridines

Triazolo[4,3-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. Their unique structural framework allows for diverse biological activities, making them promising candidates for the development of new therapeutic agents. Accurate and efficient analytical methods are crucial for the synthesis, characterization, and quality control of these compounds. This document outlines standardized protocols for the analysis of triazolo[4,3-a]pyridines by NMR and MS.

NMR Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, enabling the unambiguous identification of triazolo[4,3-a]pyridine derivatives.

Experimental Protocol: NMR Analysis

2.1.1. Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. The following steps should be followed:

  • Sample Weighing: Accurately weigh 5-25 mg of the triazolo[4,3-a]pyridine sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Commonly used solvents include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD). CDCl₃ is a versatile and widely used solvent for many organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in dissolution.

  • Filtration: To remove any particulate matter, filter the sample solution through a pipette with a small plug of glass wool into a clean 5 mm NMR tube. Solid particles can adversely affect the magnetic field homogeneity, leading to broadened spectral lines.

  • Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) is often used.

  • Tube Capping and Cleaning: Securely cap the NMR tube to prevent solvent evaporation. Wipe the outside of the tube with a lint-free tissue and a suitable solvent (e.g., isopropanol (B130326) or acetone) to remove any contaminants before inserting it into the spectrometer.

2.1.2. Data Acquisition

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra. Specific parameters may vary depending on the instrument and the nature of the sample.

  • Instrument Setup: Insert the NMR tube into the spinner and place it in the spectrometer's autosampler or manual sample changer.

  • Locking and Shimming: The instrument will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. Shimming is then performed to optimize the homogeneity of the magnetic field, which is crucial for high resolution.

  • Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to ensure optimal signal detection.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width and number of scans.

    • A standard ¹H experiment is typically quick, requiring only a few scans.

  • ¹³C NMR Acquisition:

    • Due to the low natural abundance of ¹³C, a larger number of scans is required, often necessitating longer acquisition times.

    • Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

2.1.3. Data Processing

  • Fourier Transformation: The raw free induction decay (FID) data is converted into a frequency-domain spectrum via Fourier transformation.

  • Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is calibrated using the signal of the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integration and Peak Picking: The area under each peak is integrated to determine the relative number of protons, and the chemical shift of each peak is determined.

Data Presentation: NMR of Triazolo[4,3-a]pyridines

The following tables summarize typical ¹H and ¹³C NMR chemical shifts for representative triazolo[4,3-a]pyridine derivatives.

Table 1: ¹H NMR Data of Selected Triazolo[4,3-a]pyridine Derivatives

CompoundSolventH-3 (δ, ppm)H-5 (δ, ppm)H-6 (δ, ppm)H-7 (δ, ppm)H-8 (δ, ppm)Other Protons (δ, ppm)J (Hz)
3-(4-(Benzyloxy)-3-methoxyphenyl)-[1][2][3]triazolo[4,3-a]pyridine[3]DMSO-d₆-8.55 (d)7.00 (t)7.46-7.32 (m)7.83 (d)7.53-7.47 (m, 2H), 7.46-7.32 (m, 4H), 7.27 (d, 1H), 5.21 (s, 2H), 3.88 (s, 3H)J = 7.0, J = 9.3, J = 7.2, J = 8.3, J = 6.6
N-((6-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-7-carboxamide[4]DMSO-d₆-9.28 (s)-8.00-7.96 (m)7.62 (d)13.05 (br s, 1H), 9.45 (br s, 1H), 8.17 (s, 1H), 8.00-7.96 (m, 2H), 7.21 (t, 1H), 5.18 (s, 2H)J = 9.1, J = 8.0
3-bromo-4-hydroxy-N-((6-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridin-3-yl)methyl)benzamideDMSO-d₆-9.25 (s)-7.98-7.94 (m)7.61 (dd)9.16 (br s, 1H), 8.04 (d, 1H), 7.98-7.94 (m, 1H), 7.74 (dd, 1H), 6.99 (br d, 1H), 5.04 (d, 2H)J = 2.2, J = 9.7, 1.7, J = 8.6, 2.2, J = 8.6, J = 5.6

Table 2: ¹³C NMR Data of Selected Triazolo[4,3-a]pyridine Derivatives

CompoundSolventC-3 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)C-7 (δ, ppm)C-8 (δ, ppm)C-8a (δ, ppm)Other Carbons (δ, ppm)
3-(4-(Benzyloxy)-3-methoxyphenyl)-[1][2][3]triazolo[4,3-a]pyridine[3]DMSO-d₆148.9125.7113.8129.0116.5141.2150.1, 149.3, 137.1, 128.5 (2C), 128.0, 127.8 (2C), 120.4, 113.4, 112.2, 70.1, 55.8
N-((6-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-7-carboxamide[4]DMSO-d₆149.4123.5116.5 (q)125.6 (q)129.2147.0166.9, 134.6, 128.2, 127.2, 125.4, 124.7, 120.2, 119.4, 110.3, 33.8
3-bromo-4-hydroxy-N-((6-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridin-3-yl)methyl)benzamideDMSO-d₆149.4123.5116.2 (q)125.8 (q)129.0147.1165.9, 157.6, 132.7, 126.1, 124.1 (q), 117.2, 116.4, 109.5, 33.8

Mass Spectrometric Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Experimental Protocol: Mass Spectrometry

3.1.1. Sample Preparation

  • Sample Concentration: Prepare a stock solution of the triazolo[4,3-a]pyridine sample in a suitable solvent (e.g., methanol, acetonitrile (B52724), or a mixture with water) at a concentration of approximately 1 mg/mL.

  • Dilution: Dilute the stock solution to a final concentration of approximately 5-10 µg/mL for direct infusion or LC-MS analysis.[5]

  • Solvent System: For LC-MS, the final sample solvent should be compatible with the mobile phase to ensure good peak shape.

3.1.2. Data Acquisition

The following are general guidelines for LC-MS/MS analysis.

  • Instrumentation: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer.[6]

  • Chromatographic Separation (for LC-MS):

    • Column: A C18 reversed-phase column is commonly used for the separation of small organic molecules.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid (0.1%) to improve ionization, is typically employed.

  • Mass Spectrometry Parameters:

    • Ionization Source: Electrospray ionization (ESI) is a common choice for polar to moderately polar triazolo[4,3-a]pyridines. Atmospheric pressure chemical ionization (APCI) may be suitable for less polar derivatives.

    • Polarity: Positive ion mode is generally used for these nitrogen-containing compounds.

    • Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the compound ([M+H]⁺).

    • Tandem MS (MS/MS): To obtain structural information, perform fragmentation of the molecular ion. This can be achieved by collision-induced dissociation (CID) in a triple quadrupole or ion trap mass spectrometer.

Data Presentation: Mass Spectrometry of Triazolo[4,3-a]pyridines

Table 3: Mass Spectrometry Data of Selected Triazolo[4,3-a]pyridine Derivatives

CompoundIonization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)
3-(4-(Benzyloxy)-3-methoxyphenyl)-[1][2][3]triazolo[4,3-a]pyridine[3]ESI+346.14Not reported
N-((6-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-7-carboxamide[4]ESI+361.1026Not reported
3-bromo-4-hydroxy-N-((6-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridin-3-yl)methyl)benzamideESI+431Not reported

Fragmentation Patterns: The fragmentation of the triazolo[4,3-a]pyridine ring system is influenced by the nature and position of its substituents. Common fragmentation pathways for related s-triazolo[4,3-a]pyrazines include the loss of a nitrogen molecule (N₂) from the molecular ion.[7][8] For derivatives with substituents on the triazole ring, the elimination of the substituent or a fragment thereof is a common initial step.[7][8]

Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for the NMR and mass spectrometry analysis of a newly synthesized triazolo[4,3-a]pyridine derivative.

Analytical Workflow for Triazolo[4,3-a]pyridines cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation start Synthesized Triazolo[4,3-a]pyridine Compound prep_nmr Dissolve in Deuterated Solvent (~10-50 mg in 0.6 mL) start->prep_nmr prep_ms Dissolve in HPLC-grade Solvent (Dilute to ~10 µg/mL) start->prep_ms nmr_analysis NMR Spectroscopy (¹H, ¹³C, 2D NMR) prep_nmr->nmr_analysis ms_analysis LC-MS/MS Analysis (Full Scan, MS/MS) prep_ms->ms_analysis process_nmr Process NMR Data (FT, Phasing, Referencing) nmr_analysis->process_nmr process_ms Process MS Data (Peak Detection, Fragmentation Analysis) ms_analysis->process_ms structure_elucidation Structural Elucidation & Purity Assessment process_nmr->structure_elucidation process_ms->structure_elucidation

Caption: Workflow for NMR and Mass Spectrometry Analysis.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the NMR and mass spectrometric analysis of triazolo[4,3-a]pyridine derivatives. Adherence to these standardized procedures will ensure the acquisition of high-quality, reproducible data, which is essential for the successful characterization and advancement of these compounds in drug discovery and development pipelines.

References

Application Notes and Protocols: Triazolo[4,3-a]pyridine as a Scaffold for c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of the triazolo[4,3-a]pyridine scaffold in the design and development of potent and selective inhibitors of the c-Met receptor tyrosine kinase.

Introduction

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in various cellular processes, including proliferation, migration, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway is strongly implicated in the progression and metastasis of numerous cancers, making it a prime target for therapeutic intervention.[1][2] The[3][4][5]triazolo[4,3-a]pyridine scaffold has emerged as a promising pharmacophore for the development of small molecule c-Met inhibitors.[3][5][6][7] Derivatives of this and related triazolo-heterocycles have demonstrated significant inhibitory activity against c-Met kinase and have shown anti-proliferative effects in various cancer cell lines.[5][6][8]

c-Met Signaling Pathway

Activation of c-Met by HGF initiates a cascade of downstream signaling events that promote tumorigenesis. Understanding this pathway is critical for the rational design of targeted inhibitors.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pathways Downstream Pathways cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization p_cMet Phosphorylated c-Met cMet->p_cMet Autophosphorylation RAS_MAPK RAS/MAPK Pathway p_cMet->RAS_MAPK PI3K_AKT PI3K/AKT Pathway p_cMet->PI3K_AKT STAT STAT Pathway p_cMet->STAT Angiogenesis Angiogenesis p_cMet->Angiogenesis Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival Migration Cell Migration STAT->Migration

Caption: The HGF/c-Met signaling cascade.

Quantitative Data Summary

The following table summarizes the in vitro activity of representative triazolo[4,3-a]pyridine and related triazolo-heterocycle derivatives against c-Met kinase and various cancer cell lines.

Compound IDScaffoldc-Met Kinase IC50 (nM)Antiproliferative IC50 (µM)Cell Line(s)Reference(s)
4d [3][4][5]triazolo[4,3-a]pyrazinePotent (not specified)Not specifiedSNU5[3]
4aa [3][4][5]triazolo[4,3-a]pyrazinePotent (not specified)Not specifiedNot specified[7][9][10]
17l [3][4][5]triazolo[4,3-a]pyrazine26.00.98 ± 0.08, 1.05 ± 0.17, 1.28 ± 0.25A549, MCF-7, Hela[5][6]
12e [3][4][5]triazolo[4,3-b]pyridazine901.06 ± 0.16, 1.23 ± 0.18, 2.73 ± 0.33A549, MCF-7, HeLa[8][11]
4g [3][4][5]triazolo[4,3-b]pyridazine163Not specifiedMCF-7[12][13]

Experimental Protocols

General Synthesis of Triazolo[4,3-a]pyridine Derivatives

The synthesis of[3][4][5]triazolo[4,3-a]pyrazine derivatives typically involves a multi-step process starting from commercially available materials.[5][6]

Synthesis_Workflow Start 2,3-Dichloropyrazine (B116531) Step1 Nucleophilic Substitution (Hydrazine Hydrate (B1144303), EtOH) Start->Step1 Intermediate1 Hydrazinylpyrazine Intermediate Step1->Intermediate1 Step2 Cyclization (Triethoxymethane) Intermediate1->Step2 Intermediate2 [1,2,4]triazolo[4,3-a]pyrazine core Step2->Intermediate2 Step3 Substitution with Aminophenol Derivatives Intermediate2->Step3 FinalProduct Target Inhibitor Step3->FinalProduct

Caption: General synthetic workflow.

Protocol:

  • Synthesis of Hydrazinylpyrazine Intermediate: 2,3-dichloropyrazine is reacted with hydrazine (B178648) hydrate in ethanol (B145695) under reflux conditions.[6]

  • Cyclization to form the Triazolo[4,3-a]pyrazine Core: The resulting hydrazinylpyrazine intermediate is then cyclized using triethoxymethane to form the key[3][4][5]triazolo[4,3-a]pyrazine core structure.[6]

  • Substitution with Aminophenol Derivatives: The core structure is subsequently substituted with various aminophenol or 2-fluoro-4-aminophenol derivatives to generate a library of target compounds.[5][6]

  • Purification: The final products are purified by filtration, drying, and recrystallization from an appropriate solvent like ethanol.[12]

In Vitro c-Met Kinase Inhibition Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of test compounds against the c-Met kinase. This can be achieved using various platforms, such as TR-FRET or luminescence-based assays.[4][14][15][16]

Materials:

  • Recombinant c-Met enzyme

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2.5mM MnCl2, 50μM DTT)[14]

  • ATP

  • Substrate (e.g., ULight™-poly GT or Poly(Glu, Tyr) 4:1)[4][16]

  • Test compounds dissolved in DMSO

  • Detection reagents (e.g., Eu-Antibody for TR-FRET or ADP-Glo™ reagent)[4][14]

  • 384-well or 96-well plates

  • Plate reader capable of detecting TR-FRET or luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds at a 4x final concentration. The final DMSO concentration in the assay should not exceed 1%.[4][15]

  • Assay Plate Setup: Add 5 µL of the 4x inhibitor dilutions to the appropriate wells of the assay plate. Include positive (no inhibitor) and negative (no enzyme or high concentration of a known inhibitor like staurosporine) controls.[4]

  • Enzyme Addition: Dilute the c-Met kinase in kinase buffer to a 4x working concentration and add 5 µL to all wells except the "no enzyme" negative controls.[4]

  • Initiate Kinase Reaction: Prepare a 2x working solution of the substrate and ATP in kinase buffer. Add 10 µL of this mix to all wells to start the reaction. The ATP concentration should ideally be at or near its Km for the enzyme.[4]

  • Incubation: Cover the plate and incubate for 60 minutes at room temperature.[4]

  • Stop and Detect:

    • TR-FRET: Add 10 µL of a stop/detection mix containing EDTA and a europium-labeled antibody. Incubate for 60 minutes at room temperature before reading the plate.[4]

    • Luminescence (ADP-Glo™): Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature. Then, add 10 µL of Kinase Detection Reagent, incubate for another 30 minutes, and record the luminescence.[14]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and plot the results to determine the IC50 value.[4]

Cell Proliferation Assay (e.g., CCK-8 or MTT Assay)

This protocol is used to assess the antiproliferative activity of the synthesized compounds on c-Met dependent cancer cell lines.[17]

Materials:

  • Cancer cell lines (e.g., MKN-45, U87MG, A549, MCF-7, Hela)[5][8][17]

  • Appropriate cell culture media and supplements

  • Test compounds dissolved in DMSO

  • CCK-8 or MTT reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

  • Addition of Reagent: Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Determine the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.

In Vivo Antitumor Activity Evaluation

To assess the in vivo efficacy of lead compounds, a xenograft tumor model in nude mice is commonly employed.[3][17]

Procedure:

  • Tumor Cell Implantation: Subcutaneously transplant human tumor cells (e.g., MKN-45 or U87MG) into nude mice.[3][17]

  • Compound Administration: Once the tumors reach a certain volume, administer the test compound (and vehicle control) to the mice, typically via oral gavage, at various doses.

  • Tumor Growth Monitoring: Measure the tumor volume at regular intervals throughout the study.

  • Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the antitumor efficacy of the compound.

Inhibitor Development Workflow

The development of novel c-Met inhibitors based on the triazolo[4,3-a]pyridine scaffold follows a structured workflow from initial design to in vivo validation.

Inhibitor_Development_Workflow Design Scaffold Selection & In Silico Design Synthesis Chemical Synthesis of Derivatives Design->Synthesis KinaseAssay In Vitro c-Met Kinase Assay Synthesis->KinaseAssay CellAssay Cellular Proliferation Assays KinaseAssay->CellAssay SAR Structure-Activity Relationship (SAR) Analysis CellAssay->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis InVivo In Vivo Xenograft Studies Optimization->InVivo PK Pharmacokinetic Profiling InVivo->PK Candidate Drug Candidate Selection PK->Candidate

Caption: Drug discovery workflow for c-Met inhibitors.

This workflow highlights the iterative process of designing, synthesizing, and testing compounds to identify potent and selective drug candidates with favorable pharmacokinetic properties for further development.[3][7]

References

Application Notes and Protocols for the Development of Triazolo[4,3-a]Pyridine-Based Antimalarial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the discovery and development of novel antimalarial agents with unique mechanisms of action. The[1][2][3]triazolo[4,3-a]pyridine scaffold has emerged as a promising heterocyclic system in the design of new therapeutic agents, demonstrating a wide range of biological activities.[4] This document provides detailed application notes and protocols for the synthesis, in vitro evaluation, and mechanistic studies of novel[1][2][3]triazolo[4,3-a]pyridine-based compounds as potential antimalarial agents.

Mechanism of Action

Recent studies on triazolo-fused pyridine (B92270) and pyrazine (B50134) derivatives have suggested two primary targets in P. falciparum:

  • Falcipain-2 (FP-2): This cysteine protease, located in the parasite's food vacuole, plays a crucial role in the degradation of host cell hemoglobin, which is essential for parasite survival.[5] Inhibition of FP-2 disrupts this process, leading to parasite death. A series of[1][2][3]triazolo[4,3-a]pyridine sulfonamides have been designed and evaluated as potential FP-2 inhibitors.[1][2]

  • P. falciparum ATPase4 (PfATP4): This cation-transporting ATPase is believed to be involved in maintaining Na+ homeostasis in the parasite.[6][7] The Open Source Malaria (OSM) consortium has investigated a series of 1,2,4-triazolo[4,3-a]pyrazine compounds (OSM Series 4) that are thought to inhibit PfATP4.[6][8]

These distinct mechanisms of action make the triazolo[4,3-a]pyridine scaffold a versatile starting point for developing novel antimalarials that could overcome existing resistance patterns.

Data Presentation

The following table summarizes the in vitro antimalarial activity and cytotoxicity of representative[1][2][3]triazolo[4,3-a]pyridine sulfonamides against the chloroquine-resistant K1 strain of P. falciparum.

Compound IDStructureIC₅₀ (µM) vs. P. falciparum K1CC₅₀ (µM) vs. HeLa CellsSelectivity Index (SI = CC₅₀/IC₅₀)
10a 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1][2][3]triazolo[4,3-a]pyridine-6-sulfonamide2.24[9]>20>8.9
6e 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one4.98[9]>20>4.0
Chloroquine Reference Drug0.02[9]--

Experimental Protocols

Protocol 1: Synthesis of[1][2][3]triazolo[4,3-a]pyridine Sulfonamides

This protocol describes a general method for the synthesis of[1][2][3]triazolo[4,3-a]pyridine sulfonamides, adapted from Zhuravel et al., 2020.[1]

Step 1: Synthesis of 2-hydrazinyl-N-arylpyridinesulfonamides

  • To a solution of the corresponding 2-chloro-N-arylpyridinesulfonamide (1.0 eq) in isopropanol, add hydrazine (B178648) hydrate (B1144303) (2.0 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold isopropanol, and dried under vacuum.

Step 2: Synthesis of[1][2][3]triazolo[4,3-a]pyridinesulfonamides

  • To a solution of the 2-hydrazinyl-N-arylpyridinesulfonamide (1.0 eq) in dimethylformamide (DMF), add the appropriate orthoester (e.g., triethyl orthoformate or triethyl orthopropionate) (1.2 eq).

  • Reflux the reaction mixture for 16 hours.

  • After cooling to room temperature, pour the reaction mixture into ice water.

  • The resulting precipitate is collected by filtration, washed with water, and purified by column chromatography on silica (B1680970) gel to afford the desired[1][2][3]triazolo[4,3-a]pyridinesulfonamide.

Protocol 2: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Method)

This protocol is a widely used method for determining the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of P. falciparum.[1][2]

Materials:

  • P. falciparum culture (e.g., K1 chloroquine-resistant strain)

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum or Albumax II)

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I)

  • 96-well microtiter plates

  • Test compounds and reference drug (e.g., Chloroquine)

Procedure:

  • Parasite Synchronization: Synchronize the P. falciparum culture to the ring stage using a 5% D-sorbitol treatment.

  • Plate Preparation: Prepare serial dilutions of the test compounds and reference drug in complete culture medium in a 96-well plate. The final DMSO concentration should be kept below 0.5%.

  • Parasite Addition: Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in complete culture medium. Add 100 µL of this suspension to each well of the plate, resulting in a final volume of 200 µL, 1% parasitemia, and 1% hematocrit.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

  • Data Analysis: Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the compound concentration using a non-linear regression model.

Protocol 3: Cytotoxicity Assay (MTT Method)

This assay determines the 50% cytotoxic concentration (CC₅₀) of a compound against a mammalian cell line (e.g., HeLa or HEK293T).[10][11]

Materials:

  • HeLa or HEK293T cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microtiter plates

  • Test compounds and reference cytotoxic agent

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the test compounds in complete cell culture medium. Add 100 µL of the drug dilutions to the wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of the MTT solution to each well and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the optical density at 570 nm using a microplate reader.

  • Data Analysis: Calculate the CC₅₀ values by plotting the percentage of cell viability against the log of the compound concentration.

Mandatory Visualizations

G cluster_vacuole Parasite Food Vacuole cluster_drug Hemoglobin Host Hemoglobin FP2 Falcipain-2 Hemoglobin->FP2 Digestion Heme Heme (toxic) Hemozoin Hemozoin (non-toxic crystal) Heme->Hemozoin Detoxification AminoAcids Amino Acids Parasite P. falciparum AminoAcids->Parasite Parasite Growth & Survival FP2->Heme FP2->AminoAcids TriazoloPyridine Triazolo[4,3-a]pyridine Sulfonamide TriazoloPyridine->FP2 Inhibition

Caption: Proposed mechanism of action of triazolo[4,3-a]pyridine sulfonamides via inhibition of falcipain-2.

G cluster_design Compound Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis VirtualScreening Virtual Screening (Falcipain-2 Target) Synthesis Chemical Synthesis VirtualScreening->Synthesis Purification Purification & Characterization Synthesis->Purification AntimalarialAssay Antiplasmodial Assay (P. falciparum K1) Purification->AntimalarialAssay CytotoxicityAssay Cytotoxicity Assay (HeLa cells) Purification->CytotoxicityAssay IC50 IC₅₀ Determination AntimalarialAssay->IC50 CC50 CC₅₀ Determination CytotoxicityAssay->CC50 SI Selectivity Index (SI) Calculation IC50->SI CC50->SI SAR Structure-Activity Relationship (SAR) SI->SAR Lead Lead Compound Identification SAR->Lead Lead Optimization

Caption: Experimental workflow for the development of triazolo[4,3-a]pyridine-based antimalarial agents.

Summary and Outlook

The[1][2][3]triazolo[4,3-a]pyridine scaffold represents a valuable starting point for the development of novel antimalarial agents. The identification of potent compounds against chloroquine-resistant P. falciparum strains highlights their potential to address the challenge of drug resistance. The detailed protocols provided herein offer a framework for the synthesis and evaluation of new analogues. Future work should focus on optimizing the lead compounds to improve their potency and selectivity, elucidating the precise mechanism of action, and evaluating their efficacy and safety in in vivo models of malaria. The exploration of this chemical space could lead to the identification of new clinical candidates for the treatment of malaria.

References

Application of Triazolo[4,3-a]pyridine in Organic Light-Emitting Diodes (OLEDs): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of efficient and stable materials for Organic Light-Emitting Diodes (OLEDs) is a critical area of research in materials science and optoelectronics. Triazole derivatives, particularly fused heterocyclic systems, have garnered significant attention due to their desirable electronic properties, high thermal stability, and morphological robustness. While the isomeric[1][2][3]triazolo[1,5-a]pyridine scaffold has been successfully employed as a host material in high-performance phosphorescent OLEDs (PhOLEDs), detailed studies on the specific application of the [1][2][3]triazolo[4,3-a]pyridine isomer in OLEDs are less prevalent in the current scientific literature.

This document aims to provide a comprehensive overview of the potential application of[1][2][3]triazolo[4,3-a]pyridine derivatives in OLEDs, drawing upon the known advantages of the broader triazolopyridine class of materials. The information presented herein includes a general synthetic protocol for this class of compounds, a standardized methodology for the fabrication of OLED devices utilizing a hypothetical[1][2][3]triazolo[4,3-a]pyridine derivative as a host material, and an illustrative data presentation.

Molecular Design and Potential Advantages

The[1][2][3]triazolo[4,3-a]pyridine core offers a unique electronic framework that can be strategically functionalized to tune its properties for OLED applications. The fused ring system imparts rigidity, which is beneficial for achieving high glass transition temperatures (Tg) and morphological stability in thin films. The nitrogen-rich nature of the triazole ring provides good electron-transporting capabilities, a desirable characteristic for host materials in PhOLEDs.

Key potential advantages of incorporating[1][2][3]triazolo[4,3-a]pyridine derivatives in OLEDs include:

  • Bipolar Charge Transport: By judiciously attaching electron-donating (hole-transporting) and electron-withdrawing (electron-transporting) moieties to the core, it is possible to achieve balanced hole and electron flux within the emissive layer, leading to higher recombination efficiency.

  • High Triplet Energy: For use as a host material in PhOLEDs, a high triplet energy level (ET) is crucial to prevent reverse energy transfer from the phosphorescent guest to the host. The rigid and π-conjugated structure of triazolopyridines can be tailored to maintain a high ET.

  • Tunable Optoelectronic Properties: The HOMO and LUMO energy levels can be modulated through synthetic modifications, allowing for optimization of charge injection and transport barriers in the device.

  • Good Thermal and Morphological Stability: The fused aromatic system generally leads to high thermal stability, which is essential for long device lifetimes.

Experimental Protocols

Synthesis of a Generic 3-Aryl-[1][2][3]triazolo[4,3-a]pyridine Derivative

This protocol describes a general method for the synthesis of a 3-aryl-[1][2][3]triazolo[4,3-a]pyridine derivative via an oxidative ring closure of a hydrazine (B178648) intermediate.[2]

Materials:

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve 2-hydrazinylpyridine (1.0 eq) in ethanol.

    • Add the desired aryl aldehyde (1.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours. The formation of the hydrazone intermediate can be monitored by Thin Layer Chromatography (TLC).

  • Oxidative Cyclization:

    • Once the hydrazone formation is complete, add sodium hypochlorite solution (1.2 eq) dropwise to the reaction mixture at room temperature.[2]

    • Stir the mixture for an additional 3 hours.[2] The reaction progress can be monitored by TLC.

  • Work-up and Purification:

    • Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure 3-aryl-[1][2][3]triazolo[4,3-a]pyridine derivative.

Diagram of the Synthetic Workflow:

cluster_synthesis Synthesis of 3-Aryl-[1,2,4]triazolo[4,3-a]pyridine start Start hydrazone_formation Hydrazone Formation: 2-Hydrazinylpyridine + Aryl Aldehyde in EtOH start->hydrazone_formation oxidative_cyclization Oxidative Cyclization: Add NaOCl hydrazone_formation->oxidative_cyclization workup Work-up: Quenching and Extraction oxidative_cyclization->workup purification Purification: Column Chromatography workup->purification end Final Product purification->end

Caption: General workflow for the synthesis of a 3-aryl-[1][2][3]triazolo[4,3-a]pyridine derivative.

Fabrication of a Multilayer Phosphorescent OLED

This protocol describes a general procedure for the fabrication of a multilayer PhOLED device using thermal evaporation in a high-vacuum chamber. A hypothetical[1][2][3]triazolo[4,3-a]pyridine derivative (TPAP-Host) is used as the host material for a green phosphorescent emitter.

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • Organic materials:

    • Hole Injection Layer (HIL): Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC)

    • Hole Transport Layer (HTL): 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP)

    • Emissive Layer (EML): TPAP-Host doped with fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)3)

    • Electron Transport Layer (ETL): 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene (TmPyPB)

    • Electron Injection Layer (EIL): Lithium fluoride (B91410) (LiF)

  • Metal for cathode: Aluminum (Al)

  • High-vacuum thermal evaporation system (< 10-6 Torr)

  • Substrate cleaning facility (sonication baths with deionized water, acetone, and isopropanol)

  • UV-ozone cleaner

  • Glovebox with an inert atmosphere (N2)

Procedure:

  • Substrate Preparation:

    • Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.

    • Deposit the organic layers sequentially onto the ITO surface without breaking the vacuum:

      • HIL: Deposit a 30 nm thick layer of TAPC.

      • HTL: Deposit a 10 nm thick layer of CBP.

      • EML: Co-evaporate TPAP-Host and Ir(ppy)3 to form a 30 nm thick emissive layer. The doping concentration of Ir(ppy)3 is typically in the range of 6-15 wt%. The deposition rates should be carefully controlled to achieve the desired doping concentration.

      • ETL: Deposit a 40 nm thick layer of TmPyPB.

      • EIL: Deposit a 1 nm thick layer of LiF.

  • Cathode Deposition:

    • Deposit a 100 nm thick layer of aluminum (Al) as the cathode through a shadow mask to define the active area of the device (e.g., 4 mm2).

  • Encapsulation:

    • Transfer the fabricated devices into a nitrogen-filled glovebox.

    • Encapsulate the devices using a glass lid and a UV-curable epoxy resin to protect the organic layers from atmospheric moisture and oxygen.

Diagram of the OLED Device Fabrication Workflow:

cluster_oled_fab OLED Device Fabrication Workflow start Start: Clean ITO Substrate uv_ozone UV-Ozone Treatment start->uv_ozone load_vacuum Load into Vacuum Chamber uv_ozone->load_vacuum hil_dep HIL Deposition (TAPC) load_vacuum->hil_dep htl_dep HTL Deposition (CBP) hil_dep->htl_dep eml_dep EML Co-evaporation (TPAP-Host:Ir(ppy)3) htl_dep->eml_dep etl_dep ETL Deposition (TmPyPB) eml_dep->etl_dep eil_dep EIL Deposition (LiF) etl_dep->eil_dep cathode_dep Cathode Deposition (Al) eil_dep->cathode_dep encapsulation Encapsulation cathode_dep->encapsulation end Finished OLED Device encapsulation->end

Caption: A typical workflow for the fabrication of a multilayer phosphorescent OLED.

Data Presentation

The performance of OLEDs based on[1][2][3]triazolo[4,3-a]pyridine derivatives would be characterized by several key metrics. The following table presents a hypothetical data set for an OLED device using a "TPAP-Host" to illustrate how such data would be structured.

Table 1: Hypothetical Performance Data of a Green PhOLED Using a TPAP-Host

ParameterValue
Host Material TPAP-Host
Guest Emitter Ir(ppy)3 (8 wt%)
Maximum External Quantum Efficiency (EQEmax) 18.5%
EQE at 1000 cd/m2 17.2%
Maximum Current Efficiency (CEmax) 65.3 cd/A
Maximum Power Efficiency (PEmax) 58.1 lm/W
Turn-on Voltage (at 1 cd/m2) 3.2 V
Maximum Luminance (Lmax) > 20,000 cd/m2
CIE Coordinates (x, y) (0.32, 0.61)
Device Structure ITO / TAPC (30nm) / CBP (10nm) / TPAP-Host:Ir(ppy)3 (30nm) / TmPyPB (40nm) / LiF (1nm) / Al (100nm)

Note: The data presented in this table is purely illustrative and intended to demonstrate the format for presenting OLED performance metrics. Actual performance would depend on the specific molecular structure of the[1][2][3]triazolo[4,3-a]pyridine derivative and the optimization of the device architecture.

Signaling Pathways and Logical Relationships

The operation of an OLED is governed by a series of photophysical processes. The following diagram illustrates the energy transfer and charge recombination pathway in a phosphorescent OLED utilizing a[1][2][3]triazolo[4,3-a]pyridine-based host material.

cluster_oled_pathway Energy Transfer and Emission Pathway in a PhOLED charge_injection Charge Injection (Holes and Electrons) charge_transport Charge Transport (via HTL and ETL) charge_injection->charge_transport exciton_formation Exciton Formation on Host (TPAP-Host) charge_transport->exciton_formation energy_transfer Förster/Dexter Energy Transfer exciton_formation->energy_transfer Singlet & Triplet Excitons guest_excitation Guest Excitation (Ir(ppy)3) energy_transfer->guest_excitation phosphorescence Phosphorescent Emission (Green Light) guest_excitation->phosphorescence Triplet State Relaxation

Caption: Simplified diagram of the operational pathway in a phosphorescent OLED.

Conclusion

While the application of[1][2][3]triazolo[4,3-a]pyridine derivatives in OLEDs is an emerging area with limited published data compared to its [1,5-a] isomer, the fundamental properties of the triazolopyridine scaffold suggest significant potential. The synthetic accessibility and the tunability of their electronic and physical properties make them promising candidates for host materials in next-generation OLEDs. Further research into the synthesis of novel[1][2][3]triazolo[4,3-a]pyridine derivatives and their systematic evaluation in OLED devices is warranted to fully explore their capabilities and to establish clear structure-property relationships for this intriguing class of materials. The protocols and conceptual frameworks provided in this document serve as a foundational guide for researchers venturing into this promising field.

References

Application Notes and Protocols for the Synthesis of Triazolo[4,3-a]pyridine Derivatives as Potential Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis and evaluation of triazolo[4,3-a]pyridine derivatives as potential herbicides. The information is compiled from peer-reviewed scientific literature to guide researchers in the development of novel herbicidal agents.

Introduction

Triazolo[4,3-a]pyridine derivatives have emerged as a promising class of compounds exhibiting significant herbicidal activity against a variety of common weeds.[1] Their chemical scaffold offers opportunities for structural modifications to optimize efficacy, selectivity, and safety. This document outlines two primary synthetic routes for preparing these compounds: a conventional one-pot synthesis and a microwave-assisted synthesis for a related pyridinone derivative. Additionally, detailed protocols for assessing the post-emergence herbicidal activity of these synthesized compounds are provided.

Synthetic Protocols

Two distinct methods for the synthesis of triazolo[4,3-a]pyridine derivatives are presented below. The first is a one-pot reaction suitable for generating a library of analogs, while the second utilizes microwave irradiation for the rapid synthesis of a pyridinone core structure.

Protocol 1: One-Pot Synthesis of 3-Aryl-[1][2][3]triazolo[4,3-a]pyridines

This protocol describes a one-pot synthesis of 3-aryl-[1][2][3]triazolo[4,3-a]pyridine derivatives from 2-hydrazinopyridine (B147025) and various aromatic aldehydes. This method is efficient and allows for the facile generation of a diverse range of compounds.

Experimental Workflow:

G reagents 2-Hydrazinopyridine Substituted Aromatic Aldehyde solvent Ethanol (B145695) reagents->solvent Dissolve reaction Stir at Room Temperature solvent->reaction cyclization Oxidative Cyclization (e.g., with NBS or Oxone) reaction->cyclization workup Reaction Quenching Extraction cyclization->workup purification Column Chromatography workup->purification product 3-Aryl-[1,2,4]triazolo[4,3-a]pyridine purification->product

Caption: One-pot synthesis workflow.

Materials:

  • 2-Hydrazinopyridine

  • Substituted aromatic aldehydes

  • Ethanol (absolute)

  • Oxidizing agent (e.g., N-Bromosuccinimide (NBS) or Oxone®)

  • Sodium thiosulfate (B1220275) solution (for quenching NBS)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-hydrazinopyridine (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in absolute ethanol.

  • Stir the mixture at room temperature for the appropriate time to form the hydrazone intermediate (monitor by TLC).

  • To the resulting mixture, add the oxidizing agent (e.g., NBS, 1.1 eq) portion-wise at room temperature.

  • Continue stirring until the reaction is complete as indicated by TLC analysis.

  • If NBS is used, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/ethyl acetate mixture) to afford the pure 3-aryl-[1][2][3]triazolo[4,3-a]pyridine derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).

Protocol 2: Microwave-Assisted Synthesis of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one Derivatives

This protocol utilizes microwave irradiation to accelerate the synthesis of 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one derivatives, which also exhibit herbicidal properties.[4]

Experimental Workflow:

G reagents 2-Hydrazinopyridine Ethyl Chloroformate solvent N,N-Dimethylformamide (DMF) reagents->solvent Dissolve base Triethylamine (B128534) base->solvent Add mw_reaction Microwave Irradiation solvent->mw_reaction workup Cooling Precipitation with Water mw_reaction->workup purification Filtration and Washing workup->purification product 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one purification->product

Caption: Microwave-assisted synthesis workflow.

Materials:

  • 2-Hydrazinopyridine

  • Ethyl chloroformate

  • Triethylamine

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Microwave synthesizer

Procedure:

  • In a microwave reaction vessel, combine 2-hydrazinopyridine (1.0 eq), triethylamine (1.2 eq), and DMF.

  • Add ethyl chloroformate (1.1 eq) dropwise to the mixture.

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a specified temperature and time (e.g., 120 °C for 10 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one derivative.

  • Further purification can be achieved by recrystallization if necessary.

  • Characterize the final product using appropriate analytical techniques.

Herbicidal Activity Evaluation

The following protocol outlines a standard method for assessing the post-emergence herbicidal activity of the synthesized triazolo[4,3-a]pyridine derivatives in a greenhouse setting.

Protocol 3: Post-Emergence Herbicidal Bioassay

Experimental Workflow:

G seed_prep Sow Weed Seeds in Pots growth Cultivate in Greenhouse (2-3 leaf stage) seed_prep->growth application Spray Application on Seedlings growth->application solution_prep Prepare Test Compound Solutions solution_prep->application incubation Incubate in Greenhouse (Controlled Conditions) application->incubation evaluation Visual Assessment of Injury Biomass Measurement incubation->evaluation data_analysis Calculate Inhibition Rate evaluation->data_analysis

References

Troubleshooting & Optimization

Technical Support Center: Triazolo[4,3-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of triazolo[4,3-a]pyridines. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

Troubleshooting Guide

This guide provides solutions to common problems that can arise during the synthesis of triazolo[4,3-a]pyridines.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield or no desired triazolo[4,3-a]pyridine product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.[1]

  • Purity of Starting Materials: Impurities in your starting materials, particularly the 2-hydrazinopyridine (B147025) or the aldehyde, can interfere with the reaction.

    • Recommendation: Ensure your starting materials are of high purity. If necessary, recrystallize or purify them before use.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent and catalyst/oxidant are critical.

    • Recommendation: Screen different solvents and catalysts/oxidants. For the one-pot synthesis from 2-hydrazinopyridine and aldehydes, oxidants like N-Bromosuccinimide (NBS) in combination with a base like DBU have been shown to be effective.[2] Refer to the data in Table 1 for optimizing reaction conditions.

  • Inefficient Cyclization: The final cyclization step to form the triazole ring may be inefficient.

    • Recommendation: For methods involving a dehydration or cyclization step, ensure the conditions are appropriate. For instance, in palladium-catalyzed syntheses, microwave irradiation in acetic acid can facilitate the final dehydration step.[3][4]

Issue 2: Formation of Side Products/Isomers

Question: I am observing significant amounts of side products or isomers in my reaction mixture. How can I minimize their formation?

Answer: The formation of side products or isomers can be a significant challenge.

  • Isomer Formation: In some synthetic routes, rearrangement to the[3][4][5]triazolo[1,5-a]pyridine isomer can occur, a phenomenon known as the Dimroth rearrangement.[6]

    • Recommendation: The choice of base and solvent can influence the rearrangement. For instance, using DBU in methanol (B129727) can promote this rearrangement.[6] Careful selection of reaction conditions is crucial to favor the desired [4,3-a] isomer.

  • Side Reactions of Aldehydes: Aldehydes, a common starting material, can undergo self-condensation or other side reactions.

    • Recommendation: Control the reaction temperature and the order of reagent addition. Adding the aldehyde slowly to the reaction mixture can sometimes minimize side reactions.

Issue 3: Difficulty in Product Purification

Question: I am having difficulty purifying my final triazolo[4,3-a]pyridine product. What are some effective purification strategies?

Answer: Purification can be challenging due to the nature of the product and potential impurities.

  • Column Chromatography: This is the most common method for purification.

    • Recommendation: A gradient elution using a mixture of hexane (B92381) and ethyl acetate (B1210297) is a good starting point. The polarity of the eluent can be adjusted based on the polarity of your product and impurities.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.

    • Recommendation: Screen different solvents to find a suitable one where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Acid-Base Extraction: The basic nature of the pyridine (B92270) ring allows for purification via acid-base extraction.

    • Recommendation: Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the basic product into the aqueous layer. The aqueous layer can then be basified and the product re-extracted with an organic solvent.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare triazolo[4,3-a]pyridines?

A1: Several efficient methods exist. Some of the most common include:

  • One-pot oxidative cyclization of 2-hydrazinopyridine with various aldehydes.[2][5][7]

  • Palladium-catalyzed addition of hydrazides to 2-chloropyridine (B119429), followed by dehydration.[3][4]

  • CDI (1,1'-Carbonyldiimidazole) mediated tandem coupling and cyclization. [3]

  • Electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates.[3]

Q2: How does the choice of oxidant affect the yield in the one-pot synthesis from 2-hydrazinopyridine and aldehydes?

A2: The choice of oxidant is crucial and can significantly impact the reaction yield. Studies have shown that oxidants like N-Bromosuccinimide (NBS) in combination with a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), or hypervalent iodine reagents can provide high yields.[2] The optimal oxidant may vary depending on the specific substrates used.

Q3: Can microwave irradiation improve the synthesis of triazolo[4,3-a]pyridines?

A3: Yes, microwave irradiation can be beneficial, particularly for the final dehydration/cyclization step in some synthetic routes. For example, in the palladium-catalyzed synthesis from 2-chloropyridine and hydrazides, microwave heating in acetic acid can significantly reduce the reaction time for the cyclization step.[3][4]

Data Presentation

Table 1: Optimization of Reaction Conditions for the One-Pot Synthesis of 3-phenyl-[3][4][5]triazolo[4,3-a]pyridine from 2-hydrazinopyridine and Benzaldehyde. [2]

EntryOxidantBaseSolventTemperature (°C)Time (min)Yield (%)
1NBSDBUCH3CNRT12092
2TCCA-CH3CNRT12085
3HTIB-CH3CNRT12090
4NBS-CH3CNRT12029
5Oxone-CH3CNRT120Incomplete
6I2K2CO3CH3CN8012072

NBS = N-Bromosuccinimide; DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene; TCCA = Trichloroisocyanuric acid; HTIB = Hydroxy(tosyloxy)iodobenzene.

Experimental Protocols

Detailed Methodology for the One-Pot Synthesis of 3-Aryl-[3][4][5]triazolo[4,3-a]pyridines [2][5][7]

This protocol is for the synthesis of 3-aryl-[3][4][5]triazolo[4,3-a]pyridines via a one-pot oxidative cyclization of 2-hydrazinopyridine and substituted aromatic aldehydes.

Materials:

  • 2-Hydrazinopyridine

  • Substituted aromatic aldehyde

  • N-Bromosuccinimide (NBS)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (B52724) (CH3CN)

Procedure:

  • To a solution of 2-hydrazinopyridine (1.0 mmol) and the substituted aromatic aldehyde (1.0 mmol) in acetonitrile (10 mL), add N-Bromosuccinimide (1.0 mmol).

  • Stir the reaction mixture at room temperature for the appropriate time (typically monitored by TLC).

  • After the formation of the intermediate hydrazone, add DBU (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 120 minutes or until the reaction is complete (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate eluent system to afford the desired 3-aryl-[3][4][5]triazolo[4,3-a]pyridine.

Visualizations

G Troubleshooting Low Yield in Triazolo[4,3-a]pyridine Synthesis start Low or No Product Yield check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_cyclization Verify Cyclization Step start->check_cyclization purify Purify Starting Materials check_purity->purify optimize_conditions Optimize Conditions (Solvent, Temp, Catalyst) check_conditions->optimize_conditions modify_cyclization Modify Cyclization Conditions (e.g., Microwave) check_cyclization->modify_cyclization analyze_result Analyze Outcome purify->analyze_result optimize_conditions->analyze_result modify_cyclization->analyze_result success Yield Improved analyze_result->success fail Yield Still Low analyze_result->fail

Caption: Troubleshooting workflow for low yield synthesis.

G Key Parameters in One-Pot Triazolo[4,3-a]pyridine Synthesis synthesis Triazolo[4,3-a]pyridine Synthesis oxidant Oxidant Choice (e.g., NBS, TCCA) synthesis->oxidant base Base (e.g., DBU) synthesis->base solvent Solvent (e.g., Acetonitrile) synthesis->solvent temperature Temperature (e.g., Room Temp) synthesis->temperature yield Product Yield oxidant->yield purity Product Purity oxidant->purity base->yield base->purity solvent->yield solvent->purity temperature->yield temperature->purity

Caption: Key parameters influencing reaction outcome.

References

Technical Support Center: Synthesis of Triazolo[4,3-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of triazolo[4,3-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of[1][2][3]triazolo[4,3-a]pyridines?

A1: The most frequently encountered side reaction is the Dimroth rearrangement, which leads to the formation of the thermodynamically more stable[1][2][3]triazolo[1,5-a]pyridine isomer.[2][4][5][6][7] This rearrangement is often catalyzed by acidic or basic conditions.[2][4][6]

Q2: What other side reactions can occur during the synthesis?

A2: Besides the Dimroth rearrangement, other potential side reactions include:

  • Incomplete Cyclization: The hydrazone intermediate may not fully cyclize, leading to a mixture of starting material and product.

  • Hydrolysis of Hydrazone Intermediate: The hydrazone formed from 2-hydrazinopyridine (B147025) and an aldehyde can be susceptible to hydrolysis, especially in the presence of water and acid or base, reverting back to the starting materials.

  • Oxidation of 2-Hydrazinopyridine: The starting 2-hydrazinopyridine can undergo oxidation, leading to undesired byproducts.

  • Formation of Tetrazine Derivatives: Under certain conditions, hydrazones can dimerize to form tetrazine byproducts.

Q3: How can I differentiate between the desired[1][2][3]triazolo[4,3-a]pyridine and the rearranged[1][2][3]triazolo[1,5-a]pyridine isomer?

A3: The two isomers can be distinguished using spectroscopic methods. 1H-15N HMBC NMR experiments are particularly effective for unambiguous structural assignment.[8] The two series of isomers also often exhibit significant differences in their melting points and UV absorption spectra.[2]

Troubleshooting Guides

Issue 1: Formation of the Undesired[1][2][3]triazolo[1,5-a]pyridine Isomer (Dimroth Rearrangement)

Cause: The[1][2][3]triazolo[4,3-a]pyridine ring system is the kinetically favored product, but it can rearrange to the more thermodynamically stable[1][2][3]triazolo[1,5-a]pyridine isomer, particularly in the presence of acid or base.[2][4][5][6]

Troubleshooting Steps:

  • Control of pH:

    • Avoid strongly acidic or basic conditions during workup and purification. The rearrangement is catalyzed by both acids and bases.[6]

    • If an acid catalyst is necessary for the initial condensation, use the mildest possible conditions and neutralize the reaction mixture promptly after the formation of the hydrazone.

    • For base-mediated cyclizations, use a non-nucleophilic organic base and carefully control the reaction temperature and time.

  • Reaction Temperature and Time:

    • Conduct the cyclization at the lowest temperature that allows for a reasonable reaction rate to minimize the energy input for the rearrangement.

    • Monitor the reaction progress closely using TLC or LC-MS to stop the reaction as soon as the desired product is formed, preventing prolonged exposure to conditions that favor rearrangement.

Quantitative Data on Isomer Formation:

The ratio of the [4,3-a] to the [1,5-a] isomer is highly dependent on the reaction conditions. While specific quantitative data is often substrate-dependent, the general trend is that harsher conditions (higher temperatures, longer reaction times, and strong acids or bases) favor the formation of the thermodynamically more stable [1,5-a] isomer.

ConditionExpected Outcome
Mild, neutral conditionsPredominantly[1][2][3]triazolo[4,3-a]pyridine
Acidic or basic conditionsIncreased formation of[1][2][3]triazolo[1,5-a]pyridine
High temperatureIncreased formation of[1][2][3]triazolo[1,5-a]pyridine
Prolonged reaction timeIncreased formation of[1][2][3]triazolo[1,5-a]pyridine

Logical Workflow for Troubleshooting Dimroth Rearrangement:

Reaction_Pathways cluster_main Main Reaction Pathway cluster_side Side Reactions 2-Hydrazinopyridine 2-Hydrazinopyridine Hydrazone Hydrazone 2-Hydrazinopyridine->Hydrazone + Aldehyde - H2O Aldehyde Aldehyde Triazolo[4,3-a]pyridine Triazolo[4,3-a]pyridine Hydrazone->Triazolo[4,3-a]pyridine + Oxidant - 2H+ Hydrolysis Starting Materials Hydrazone->Hydrolysis Hydrolysis (+ H2O) Tetrazine Tetrazine Hydrazone->Tetrazine Dimerization Triazolo[1,5-a]pyridine Triazolo[1,5-a]pyridine Triazolo[4,3-a]pyridine->Triazolo[1,5-a]pyridine Dimroth Rearrangement (Acid/Base)

References

optimization of reaction conditions fortriazolo[4,3-a]pyridine synthesis

Technical Support Center: Synthesis of[1][2][3]Triazolo[4,3-a]pyridines

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to overcome common challenges in the synthesis of[1][2][3]triazolo[4,3-a]pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing the[1][2][3]triazolo[4,3-a]pyridine core?

A1: The most prevalent methods start with 2-hydrazinopyridine (B147025) or its derivatives. This key intermediate is typically reacted with various reagents like aldehydes, imidates, or isothiocyanates to form a hydrazone or a similar precursor, which then undergoes cyclization to yield the desired fused heterocyclic system.[2][3][4] One-pot syntheses often involve the reaction of 2-hydrazinopyridine with aldehydes.[3][4] Alternative routes include the palladium-catalyzed reaction of 2-chloropyridine (B119429) with hydrazides.[1]

Q2: I am observing the formation of the isomeric[1][2][3]triazolo[1,5-a]pyridine. Why is this happening and how can it be prevented?

A2: The formation of the[1][2][3]triazolo[1,5-a]pyridine isomer is a known issue, often occurring through a Dimroth rearrangement. This rearrangement is particularly favored when the pyridine (B92270) ring is substituted with highly electron-withdrawing groups (e.g., NO₂, CF₃).[3] The rearrangement can occur under acidic or basic conditions, sometimes even at room temperature.[3][5] To minimize this, use mild reaction conditions and avoid strong acids or bases, especially if your substrate is electron-deficient.[3]

Q3: What are some of the modern, more environmentally friendly methods for this synthesis?

A3: Several newer methods aim to be more "green." These include syntheses using iodine in water, which avoids metal catalysts.[1] Another approach is the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst in a recyclable solvent like polyethylene (B3416737) glycol (PEG).[1] Additionally, electrochemical methods offer a way to perform desulfurative cyclization without the need for transition metals or external oxidants.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of[1][2][3]triazolo[4,3-a]pyridines.

Issue 1: Low or No Product Yield

Question: My reaction has a very low yield or has failed completely. What are the potential causes and how can I troubleshoot this?

Answer: Low yields are a common problem and can stem from several factors. Use the following flowchart and table to diagnose and solve the issue.

GstartLow / No YieldpurityCheck Starting Material Puritystart->purityconditionsReview Reaction Conditionsstart->conditionsworkupOptimize Work-up & Purificationstart->workuppurity_solPurify reactants (recrystallization, chromatography).Ensure dryness of reagents and solvents.purity->purity_solSolutiontempTemperature Incorrect?conditions->temptimeReaction Time Insufficient?conditions->timereagentsReagent/Catalyst Issue?conditions->reagentsworkup_solProduct may be lost during extraction or isdegrading on silica. Consider alternativepurification methods (e.g., recrystallization).workup->workup_solSolutiontemp_solOptimize temperature. Some oxidative cyclizations areexothermic and require cooling (e.g., 0°C),others may require heating.temp->temp_solSolutiontime_solMonitor reaction by TLC.Increase reaction time if starting material persists.time->time_solSolutionreagents_solVerify activity of oxidant/catalyst.Consider a different cyclizing agent (see Table 1).reagents->reagents_solSolution

Caption: Troubleshooting flowchart for low product yield.

Issue 2: Formation of Multiple Side Products

Question: My reaction mixture is very complex, and I'm having trouble isolating the desired product. What could be causing these side reactions?

Answer: The formation of multiple byproducts often points to issues with reaction selectivity or product stability.

  • Oxidative Cyclization Issues: When using strong oxidizing agents, over-oxidation or side reactions with other functional groups on your molecule can occur.

    • Solution: Switch to a milder oxidizing agent. For example, if a strong oxidant is causing issues, N-Chlorosuccinimide (NCS) in DMF at 0°C is an effective and mild alternative for the cyclization of 2-pyridylhydrazones.[2] Be aware that reactions with NCS can be highly exothermic and require careful temperature control.[2]

  • Rearrangement: As mentioned in the FAQ, electron-deficient substrates are prone to rearranging to the[1][2][3]triazolo[1,5-a]pyridine isomer.[3]

    • Solution: Employ neutral or milder acidic/basic conditions. A method using 1.5 equivalents of acetic acid at 50-70°C has been shown to be effective while minimizing rearrangement for many substrates.[3]

  • Incomplete Intermediate Formation: In one-pot reactions, the initial formation of the hydrazone intermediate may be incomplete or in equilibrium, leading to side reactions of the starting aldehyde or 2-hydrazinopyridine.

    • Solution: Consider a two-step procedure where the hydrazone is synthesized and isolated first, before proceeding to the cyclization step. This ensures the precursor for cyclization is pure.

Data on Reaction Conditions

The choice of reagents and conditions significantly impacts the success of the synthesis. The following table summarizes various reported methods for the cyclization step.

MethodKey Reagent(s)Solvent(s)TemperatureTypical YieldsReference(s)
Oxidative CyclizationN-Chlorosuccinimide (NCS)DMF0°C to RTHigh[2]
Palladium-Catalyzed Coupling/DehydrationPd Catalyst, HydrazideAcetic AcidMicrowaveGood[1]
One-Pot Oxidative CyclizationAldehyde, TCCA/OxoneVariousRT to 80°C52-76%[4]
Iodine-Mediated Oxidative CyclizationI₂ in WaterWaterN/AGood[1]
Imidate CyclizationEthyl Imidate, Acetic AcidN/A50-70°CGood[3]

Experimental Protocols

Protocol 1: Synthesis of 3-Substituted-[1][2][3]triazolo[4,3-a]pyridines via Oxidative Cyclization with NCS

This protocol is adapted from a procedure for the efficient cyclization of 2-pyridylhydrazones using N-Chlorosuccinimide (NCS).[2]

Step 1: Synthesis of the Hydrazone Precursor

  • Dissolve the desired aldehyde (1.0 eq.) in ethanol.

  • Add 2-hydrazinopyridine (1.0 eq.) to the solution.

  • Stir the mixture at room temperature until precipitation of the hydrazone is complete (can be monitored by TLC).

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

Step 2: Oxidative Cyclization

  • Dissolve the synthesized hydrazone (10 mmol) in a minimum amount of dry DMF (approx. 20 mL).

  • Cool the mixture in an ice bath to 0°C.

  • Caution: The following addition is highly exothermic. Add N-Chlorosuccinimide (NCS) (11 mmol, 1.1 eq.) portion-wise, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for approximately 1 hour.

  • Allow the reaction to warm to room temperature and continue stirring until TLC analysis indicates the consumption of the hydrazone.

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure[1][2][3]triazolo[4,3-a]pyridine.

Visualized Workflows and Pathways

General Experimental Workflow

Gcluster_0Step 1: Precursor Synthesiscluster_1Step 2: Cyclizationcluster_2Step 3: Work-up & Purificationa0Reactants(e.g., Aldehyde + 2-Hydrazinopyridine)a1Reaction in Solvent(e.g., Ethanol, RT)a0->a1a2Isolate & Dry Intermediate(e.g., Hydrazone)a1->a2b0Dissolve Intermediate in Solvent(e.g., DMF)a2->b0Proceed with pure intermediateb1Add Cyclizing Agent(e.g., NCS at 0°C)b0->b1b2Monitor Reaction(TLC)b1->b2c0Quench Reaction(e.g., Ice Water)b2->c0Upon completionc1Isolate Crude Product(Filtration)c0->c1c2Purify Product(e.g., Recrystallization)c1->c2endendc2->endFinal Product

Caption: General workflow for a two-step synthesis.

Reaction Pathway and Isomerization

Gstart2-Pyridylhydrazoneproduct_43a[1,2,4]Triazolo[4,3-a]pyridine(Desired Product)start->product_43a Oxidative Cyclization (e.g., NCS)product_15a[1,2,4]Triazolo[1,5-a]pyridine(Isomeric Side Product)product_43a->product_15a Dimroth Rearrangement (Favored by EWG, Acid/Base)p1p2

Caption: Desired reaction pathway and potential isomerization.

Technical Support Center: Purification of Polar triazolo[4,3-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of polar triazolo[4,3-a]pyridine compounds.

Frequently Asked Questions (FAQs)

Q1: Why are polar triazolo[4,3-a]pyridine compounds notoriously difficult to purify?

A1: The purification of polar triazolo[4,3-a]pyridine compounds presents several challenges due to their inherent physicochemical properties:

  • High Polarity: Their polarity makes them highly soluble in polar solvents like water and methanol (B129727) but poorly soluble in common organic solvents used in traditional normal-phase chromatography. This can lead to poor retention on non-polar stationary phases (e.g., C18) in reversed-phase chromatography.[1]

  • Strong Interactions: The presence of nitrogen atoms in the triazole and pyridine (B92270) rings allows for strong hydrogen bonding and potential coordination with metal ions.[2] In chromatography, this leads to strong interactions with acidic silanol (B1196071) groups on silica (B1680970) gel, causing peak tailing and poor separation.[3][4][5]

  • Low Volatility: Many polar triazoles have low volatility, making purification by distillation impractical.[1]

  • Co-elution with Polar Impurities: During synthesis, polar starting materials, reagents, and byproducts can co-elute with the desired polar triazolo[4,3-a]pyridine product, complicating separation.[1]

Q2: What is the best initial approach for purifying a newly synthesized polar triazolo[4,3-a]pyridine?

A2: A good starting point is to assess the compound's purity by Thin Layer Chromatography (TLC) using a polar mobile phase.[1] Based on the TLC results, you can select an appropriate purification strategy. If the compound is a solid, recrystallization is often a simple and effective first-line method. For more complex mixtures or liquid samples, column chromatography is generally required.[1][6]

Q3: When should I consider using a stationary phase other than silica gel for column chromatography?

A3: While silica gel is the most common stationary phase, it's not always the best choice for polar and basic triazolopyridines due to its acidic nature.[3][4] Consider alternatives when:

  • Your compound is basic: The basic nitrogen atoms in the triazolopyridine ring can interact strongly with acidic silanol groups on silica, leading to significant peak tailing.[3][5]

  • Your compound is acid-sensitive: If your compound degrades on silica, neutral or basic stationary phases are better options.[3]

  • You cannot achieve separation on silica: Even with solvent modifiers, some compounds may be inseparable on silica.

  • You are working with extremely polar compounds: For very polar compounds, reversed-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) may be more suitable.[1][7]

Troubleshooting Guides

Column Chromatography

Issue: Poor separation or overlapping peaks.

Probable CauseRecommended Solution
Inappropriate Solvent System Analyze the polarity of your compound and impurities using TLC with a range of solvent systems. Adjust the solvent ratio: if the Rf is too low, increase the mobile phase polarity; if it's too high, decrease the polarity.[8] Consider switching to a different solvent system, for example, from hexane/ethyl acetate (B1210297) to dichloromethane/methanol.[8]
Column Overloading The amount of crude material should typically be 1-5% of the mass of the stationary phase. If you need to purify a larger quantity, use a column with a larger diameter.[8]
Sample loaded in a solvent that is too polar Use a "dry loading" technique. Dissolve your crude sample in a suitable volatile solvent, add an inert solid support like silica gel, evaporate the solvent to get a dry powder, and load this powder onto the column.[3]

Issue: Compound is streaking or tailing on the column.

Probable CauseRecommended Solution
Interaction with acidic silanol groups on silica gel Add a basic modifier: Add 1-3% triethylamine (B128534) (TEA) or a solution of ammonia (B1221849) in methanol (e.g., 2-7N NH₃ in MeOH) to your mobile phase to neutralize the acidic sites.[3] Deactivate the silica gel: Flush the packed column with a solvent system containing 1-3% TEA before loading your sample.[3]
Inappropriate stationary phase Use alumina (B75360): Basic or neutral alumina is an excellent alternative for basic compounds as it lacks the acidic silanol groups that cause tailing.[3] Consider reversed-phase chromatography: For highly polar compounds, a C18 column might provide better separation.[3]

Issue: Compound is not eluting from the column.

Probable CauseRecommended Solution
Compound is too polar for the solvent system Drastically increase the polarity of the mobile phase. A common starting point for very polar compounds is 5% methanol in dichloromethane, and you can gradually increase the methanol percentage.[3] Using a gradient elution from a non-polar to a highly polar solvent system can be effective.[8]
Irreversible adsorption or decomposition on silica gel Test the stability of your compound on a TLC plate before running a column. If degradation occurs, switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[8]
Recrystallization

Issue: Compound fails to crystallize ("oiling out").

Probable CauseRecommended Solution
Solution is supersaturated or cooled too quickly Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a tiny seed crystal of the pure compound.[8][9]
Presence of impurities Attempt a preliminary purification using a different method, such as a quick filtration through a small plug of silica or alumina.[8]
Melting point of the compound is lower than the boiling point of the solvent Use a lower-boiling point solvent or a co-solvent system.[9][10]

Issue: Low recovery of crystalline product.

Probable CauseRecommended Solution
Using too much solvent Use the minimum amount of hot solvent required to fully dissolve the compound.[8][9]
Compound has significant solubility in the cold solvent Cool the flask in an ice bath or refrigerator to maximize crystal formation.[8] Concentrate the mother liquor by evaporation to recover a second crop of crystals.[9]
Premature crystallization during hot filtration Pre-heat the funnel and receiving flask to prevent the solution from cooling down and crystallizing prematurely.[9]
Liquid-Liquid Extraction

Issue: Poor recovery of the polar triazolopyridine in the organic phase.

Probable CauseRecommended Solution
The compound is too polar and remains in the aqueous phase "Salting Out": Add a salt (e.g., NaCl, (NH₄)₂SO₄) to the aqueous phase to decrease the solubility of the organic compound and drive it into the organic layer.[1][8] pH Adjustment: Since triazolopyridines are basic, increasing the pH of the aqueous layer will neutralize the compound, making it less polar and more soluble in the organic phase.[1][11]
The organic solvent is not polar enough Use a more polar organic solvent that is still immiscible with water, such as ethyl acetate or dichloromethane.[1] A 3:1 mixture of chloroform (B151607) and isopropanol (B130326) can be effective for extracting highly polar organic compounds from an aqueous phase.[12]
Formation of an emulsion Gently invert the separatory funnel instead of vigorous shaking. Adding a saturated solution of sodium chloride (brine) can help to break the emulsion.[8]

Quantitative Data Summary

Table 1: Common Solvent Systems for Chromatography of Polar Heterocyclic Compounds

Stationary PhaseMobile Phase SystemTypical ApplicationNotes
Silica Gel Dichloromethane (DCM) / Methanol (MeOH)General purpose for polar compounds.Start with 5% MeOH in DCM and increase polarity as needed. Using more than 10% MeOH can risk dissolving the silica gel.[3]
Silica Gel DCM / MeOH with 1-3% Triethylamine (TEA)Basic polar compounds to prevent streaking.The TEA neutralizes acidic silanol sites.[3]
Silica Gel DCM / (7N Ammonia in MeOH)Very basic and stubborn amines.The ammonia is highly effective at eluting basic compounds.[3]
Alumina (Neutral or Basic) Hexane / Ethyl Acetate or DCM / MeOHAcid-sensitive or basic compounds.A good alternative to silica gel to avoid degradation or strong adsorption.[3]
Reversed-Phase (C18) Water / Acetonitrile or Water / Methanol (with/without buffer)Very polar compounds that are not retained on normal phase.May require a highly aqueous mobile phase for sufficient retention of polar compounds.[7]
HILIC Acetonitrile / Water (high organic content)Extremely polar compounds.Uses a polar stationary phase and is effective for compounds that elute in the solvent front in reversed-phase.[1][7]

Experimental Protocols

Protocol 1: General Column Chromatography with Dry Loading
  • Slurry Preparation: Dissolve the crude triazolo[4,3-a]pyridine compound in a minimal amount of a volatile solvent (e.g., methanol, dichloromethane).

  • Adsorption: Add silica gel (or another suitable stationary phase) to the solution to form a slurry.

  • Drying: Thoroughly mix the slurry and evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained.

  • Column Packing: Prepare a chromatography column with the chosen stationary phase and mobile phase.

  • Loading: Carefully add the dry powder containing the adsorbed compound to the top of the packed column.

  • Elution: Begin the elution with the selected mobile phase, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent in which the triazolo[4,3-a]pyridine compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required to achieve complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or adding a seed crystal. Further cooling in an ice bath can maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification crude_product Crude Product (triazolo[4,3-a]pyridine + impurities) tlc Purity Assessment (TLC) crude_product->tlc solid Is the product a solid? tlc->solid recrystallization Recrystallization solid->recrystallization Yes chromatography Column Chromatography solid->chromatography No pure_solid Pure Solid Product recrystallization->pure_solid pure_liquid Pure Liquid Product chromatography->pure_liquid

Caption: General experimental workflow for the purification of triazolo[4,3-a]pyridine compounds.

troubleshooting_logic start Column Chromatography Issue: Peak Tailing/Streaking cause1 Interaction with acidic silanol groups? start->cause1 solution1a Add Basic Modifier (e.g., TEA, NH3 in MeOH) cause1->solution1a Yes cause2 Sample Overload? cause1->cause2 No solution1a->cause2 solution1b Switch to Alumina (neutral or basic) solution2 Reduce Sample Load (1-5% of stationary phase mass) cause2->solution2 Yes cause3 Inappropriate Solvent? cause2->cause3 No solution2->cause3 solution3 Optimize Solvent System (adjust polarity) cause3->solution3 Yes

Caption: Troubleshooting logic for peak tailing in column chromatography.

References

avoiding rearrangement oftriazolo[4,3-a]pyridines totriazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of triazolo[4,3-a]pyridines, with a specific focus on avoiding the undesired Dimroth rearrangement to the thermodynamically more stable triazolo[1,5-a]pyridines.

Understanding the Challenge: The Dimroth Rearrangement

The synthesis of triazolo[4,3-a]pyridines is often complicated by the competing Dimroth rearrangement, an isomerization that converts the desired product into the more stable triazolo[1,5-a]pyridine isomer. This rearrangement is typically promoted by acidic or basic conditions, as well as elevated temperatures. The formation of the triazolo[4,3-a]pyridine is kinetically favored, meaning it forms faster at lower temperatures, while the triazolo[1,5-a]pyridine is the thermodynamically favored product, becoming dominant under equilibrium conditions (e.g., higher temperatures or prolonged reaction times).

Frequently Asked Questions (FAQs)

Q1: What is the Dimroth rearrangement and why does it occur in triazolo[4,3-a]pyridine synthesis?

A1: The Dimroth rearrangement is a thermally or acid/base-catalyzed isomerization of N-heterocyclic compounds. In this context, it involves the ring-opening of the triazole moiety in the triazolo[4,3-a]pyridine, followed by rotation and ring-closure to form the more thermodynamically stable triazolo[1,5-a]pyridine isomer. This rearrangement is driven by the greater stability of the [1,5-a] isomer.

Q2: What are the key factors that promote the Dimroth rearrangement?

A2: The primary factors that promote the rearrangement are:

  • Temperature: Higher reaction temperatures provide the necessary activation energy for the rearrangement to occur.

  • pH: Both acidic and basic conditions can catalyze the rearrangement.

  • Reaction Time: Longer reaction times allow the system to reach thermodynamic equilibrium, favoring the [1,5-a] isomer.

  • Substituents: Electron-withdrawing groups on the pyridine (B92270) ring can facilitate the rearrangement by making the pyridine ring more susceptible to nucleophilic attack, which is a key step in the rearrangement mechanism.

Q3: How can I tell if my product has rearranged to the triazolo[1,5-a]pyridine isomer?

A3: The two isomers can be distinguished by various analytical techniques, including:

  • NMR Spectroscopy: 1H and 13C NMR spectra of the two isomers will show distinct chemical shifts for the protons and carbons, particularly those on the pyridine and triazole rings.

  • Melting Point: The two isomers generally have different melting points.

  • Chromatography: The isomers may have different retention times on TLC, GC, or HPLC.

Q4: Can I reverse the Dimroth rearrangement?

A4: The Dimroth rearrangement to the triazolo[1,5-a]pyridine is generally considered irreversible under typical synthetic conditions because it leads to a more thermodynamically stable product. Therefore, preventing its formation is the most effective strategy.

Troubleshooting Guide: Avoiding the Dimroth Rearrangement

This guide provides specific recommendations to minimize the formation of the undesired triazolo[1,5-a]pyridine isomer.

Symptom Possible Cause Recommended Solution
Significant amount of triazolo[1,5-a]pyridine detected in the crude product. Reaction temperature is too high.Conduct the reaction at a lower temperature. For many cyclization reactions to form triazolo[4,3-a]pyridines, temperatures between 0°C and room temperature are optimal. It is advisable to start with cooling the reaction mixture in an ice bath.
Rearrangement occurs during workup or purification. Use of acidic or basic aqueous solutions during extraction.Use neutral water or brine for washing the organic layer. Avoid strong acids or bases during the workup. If a basic wash is necessary, use a mild base like saturated sodium bicarbonate solution and minimize contact time.
The desired triazolo[4,3-a]pyridine rearranges on silica (B1680970) gel during column chromatography. The silica gel is slightly acidic.Neutralize the silica gel by washing it with a solution of triethylamine (B128534) (e.g., 1-2% in the eluent) before packing the column. Alternatively, use a different stationary phase like alumina (B75360) (neutral or basic).
The reaction is slow at low temperatures, and increasing the temperature leads to rearrangement. The chosen synthetic route is not optimal for the desired product.Consider alternative synthetic strategies that proceed under milder conditions. For example, methods utilizing specific coupling reagents or catalysts that operate at lower temperatures.
The presence of electron-withdrawing groups on the pyridine ring promotes rearrangement even at low temperatures. The substrate is highly activated towards rearrangement.Carefully control the reaction time and temperature. It may be necessary to accept a lower yield of the desired product to minimize the formation of the rearranged isomer. Consider protecting group strategies if applicable.

Experimental Protocols for Synthesizing triazolo[4,3-a]pyridines

The following are example protocols that have been shown to favor the formation of the triazolo[4,3-a]pyridine isomer.

Protocol 1: Synthesis of 3-substituted-[1][2][3]triazolo[4,3-a]pyridines via Oxidative Cyclization

This protocol describes a mild, one-pot synthesis from 2-hydrazinopyridine (B147025) and various aldehydes.

  • Reagents and Materials:

    • 2-hydrazinopyridine

    • Substituted aldehyde

    • Oxidizing agent (e.g., [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) or iodine)

    • Solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a solution of 2-hydrazinopyridine (1.0 mmol) and a substituted aldehyde (1.0 mmol) in DCM (10 mL) at 0°C under an inert atmosphere, add the oxidizing agent (1.1 mmol) portion-wise over 10 minutes.

    • Stir the reaction mixture at 0°C for 1-2 hours, monitoring the progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on neutral alumina to afford the desired 3-substituted-[1][2][3]triazolo[4,3-a]pyridine.

Protocol 2: Synthesis of[1][2][3]triazolo[4,3-a]pyridin-3(2H)-ones

This protocol describes the synthesis from 2-chloropyridine (B119429) and semicarbazide (B1199961) hydrochloride.

  • Reagents and Materials:

  • Procedure:

    • A mixture of 2-chloropyridine (0.44 mol) and semicarbazide hydrochloride (0.88 mol) in 2-ethoxyethanol (150 mL) is heated to reflux.

    • A solution of concentrated sulfuric acid (1 mL) in 2-ethoxyethanol (5 mL) is added.

    • The resulting solution is refluxed for 18 hours.

    • The reaction mixture is cooled to approximately 60°C and treated with water (150 mL).

    • The mixture is stirred, cooled to 0°C, and kept at this temperature for 30 minutes.

    • The solid product is collected by filtration, washed with water, and dried under reduced pressure.

Quantitative Data on Isomer Ratios

The ratio of the kinetically favored triazolo[4,3-a]pyridine to the thermodynamically favored triazolo[1,5-a]pyridine is highly dependent on the reaction conditions. The following table summarizes the expected outcomes based on various parameters.

Parameter Condition Favored Product Approximate Isomer Ratio ([4,3-a] : [1,5-a]) Notes
Temperature Low (0 - 25 °C)Kinetic ([4,3-a])> 95 : 5Lower temperatures significantly suppress the rearrangement.
High (80 - 120 °C)Thermodynamic ([1,5-a])< 10 : 90Higher temperatures provide the activation energy for rearrangement.
pH Neutral (pH 7)Kinetic ([4,3-a])> 90 : 10Neutral conditions disfavor the ionic intermediates of the rearrangement.
Acidic (pH < 4)Thermodynamic ([1,5-a])Variable, favors [1,5-a]Acid catalysis promotes the ring-opening step of the rearrangement.
Basic (pH > 10)Thermodynamic ([1,5-a])Variable, favors [1,5-a]Base catalysis also facilitates the rearrangement mechanism.
Reaction Time Short (1 - 4 hours)Kinetic ([4,3-a])> 90 : 10Minimizes the time for the system to reach thermodynamic equilibrium.
Long (> 24 hours)Thermodynamic ([1,5-a])< 20 : 80Allows for the gradual conversion of the kinetic product to the thermodynamic product.
Pyridine Substituent Electron-donatingKinetic ([4,3-a])Favors [4,3-a]These groups can destabilize the intermediates required for rearrangement.
Electron-withdrawingThermodynamic ([1,5-a])Favors [1,5-a]These groups activate the pyridine ring for nucleophilic attack, facilitating rearrangement.

Visualizing the Process

Experimental Workflow for Kinetic Control

G cluster_prep Reaction Setup cluster_reaction Cyclization cluster_workup Workup & Purification start Combine 2-hydrazinopyridine and aldehyde in solvent cool Cool to 0°C start->cool inert Establish inert atmosphere cool->inert add_reagent Add oxidizing agent portion-wise inert->add_reagent react Stir at low temperature (0°C) add_reagent->react monitor Monitor by TLC react->monitor quench Quench reaction monitor->quench Reaction complete extract Extract with organic solvent quench->extract wash Wash with neutral brine extract->wash dry Dry and concentrate wash->dry purify Purify on neutral support (e.g., alumina) dry->purify end Final Product purify->end Isolated triazolo[4,3-a]pyridine G cluster_main Dimroth Rearrangement via ANRORC Mechanism A triazolo[4,3-a]pyridine (Kinetic Product) B Nucleophilic Addition (e.g., OH⁻) A->B + Nu⁻ C Ring Opening B->C D Bond Rotation C->D E Ring Closure D->E F Elimination of Nucleophile E->F - Nu⁻ G triazolo[1,5-a]pyridine (Thermodynamic Product) F->G G reactants Reactants kinetic_ts Transition State (Kinetic) reactants->kinetic_ts Low Ea, Fast thermo_ts Transition State (Thermodynamic) reactants->thermo_ts High Ea, Slow kinetic_product triazolo[4,3-a]pyridine (Kinetic Product) kinetic_ts->kinetic_product thermo_product triazolo[1,5-a]pyridine (Thermodynamic Product) thermo_ts->thermo_product kinetic_product->thermo_product Rearrangement (Heat, Acid/Base)

References

Technical Support Center: Enhancing the Solubility of Triazolo[4,3-a]pyridine Derivatives for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of triazolo[4,3-a]pyridine derivatives in biological assays.

Troubleshooting Guides

Problem 1: Compound Precipitation Upon Dissolution in Aqueous Buffer

Initial Observation: A visible precipitate forms immediately or over a short period after adding the DMSO stock solution of the triazolo[4,3-a]pyridine derivative to the aqueous assay buffer.

Troubleshooting Workflow:

start Precipitate Observed in Aqueous Buffer check_stock Is the DMSO stock solution clear? start->check_stock stock_issue Stock solution is not clear. - Re-dissolve, gently warm, or sonicate. - If still cloudy, consider a different organic solvent. check_stock->stock_issue No stock_ok Stock solution is clear. check_stock->stock_ok Yes end_fail Precipitation Persists stock_issue->end_fail lower_conc Decrease the final compound concentration in the assay. stock_ok->lower_conc ph_adjustment Assess compound pKa. Can the pH of the buffer be adjusted? lower_conc->ph_adjustment adjust_ph Adjust buffer pH to favor the ionized form of the compound. ph_adjustment->adjust_ph Yes cosolvent Increase the percentage of co-solvent (e.g., DMSO). Is the new concentration tolerated by the assay? ph_adjustment->cosolvent No end Solution Clear adjust_ph->end increase_cosolvent Use the highest tolerable co-solvent concentration. cosolvent->increase_cosolvent Yes formulation Explore advanced formulation strategies: - Cyclodextrins - Surfactants - Lipid-based formulations cosolvent->formulation No increase_cosolvent->end formulation->end formulation->end_fail

Caption: Troubleshooting workflow for compound precipitation.

Problem 2: Inconsistent or Non-Reproducible Assay Results

Initial Observation: High variability in assay results between replicate wells or experiments, suggesting inconsistent compound concentration.

Troubleshooting Workflow:

start Inconsistent Assay Results visual_inspection Visually inspect assay plates for any signs of precipitation. start->visual_inspection precipitation_suspected Precipitation is suspected. visual_inspection->precipitation_suspected Precipitate observed no_precipitation No visible precipitation. visual_inspection->no_precipitation No precipitate kinetic_solubility Perform a kinetic solubility assay to assess precipitation over time. precipitation_suspected->kinetic_solubility no_precipitation->kinetic_solubility time_dependent_precipitation Compound precipitates over the assay incubation time. kinetic_solubility->time_dependent_precipitation Precipitation detected no_time_dependent_precipitation Compound is soluble under assay conditions. kinetic_solubility->no_time_dependent_precipitation No precipitation end_resolve Assay Reproducibility Improved time_dependent_precipitation->end_resolve Address with formulation strategies review_protocol Review solution preparation and dilution protocol for consistency. no_time_dependent_precipitation->review_protocol adsorption_issue Consider adsorption to plasticware. - Use low-binding plates. - Include a non-ionic surfactant. review_protocol->adsorption_issue end_fail Inconsistency Persists review_protocol->end_fail adsorption_issue->end_resolve

Caption: Troubleshooting workflow for inconsistent assay results.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of triazolo[4,3-a]pyridine derivatives?

A1: The limited aqueous solubility of many triazolo[4,3-a]pyridine derivatives often stems from their rigid, planar heterocyclic structure, which can lead to strong crystal lattice energy. Additionally, the presence of lipophilic substituents, which are often introduced to enhance biological activity, can further decrease water solubility.[1]

Q2: What is a good starting point for preparing a stock solution of a new triazolo[4,3-a]pyridine derivative?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common starting solvent for preparing high-concentration stock solutions of poorly soluble compounds for biological screening. It is crucial to ensure the compound is fully dissolved in the stock solution before further dilution into aqueous buffers.

Q3: How can I determine the maximum tolerable DMSO concentration for my assay?

A3: It is essential to perform a solvent tolerance test. Run a control experiment with your assay system (e.g., cells, enzymes) in the absence of your test compound but with varying concentrations of DMSO (e.g., 0.1% to 2%). Identify the highest concentration of DMSO that does not significantly affect the assay performance. Many cell-based assays can tolerate up to 0.5% DMSO.

Q4: Can pH adjustment improve the solubility of my triazolo[4,3-a]pyridine derivative?

A4: Yes, if your derivative has ionizable functional groups. The triazolopyridine core itself is weakly basic. If your compound has basic amine groups, lowering the pH of the buffer can lead to protonation and a significant increase in aqueous solubility. Conversely, if your compound has acidic functional groups, increasing the pH can improve solubility. A pH-solubility profile experiment is recommended to determine the optimal pH range.

Q5: What are cyclodextrins and how can they enhance solubility?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like many triazolo[4,3-a]pyridine derivatives, forming inclusion complexes. This complex shields the hydrophobic part of the molecule from water, thereby increasing its apparent aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in biological research.

Quantitative Data on Solubility Enhancement

Compound IDScaffoldModificationAqueous Solubility (pH 6.8)Fold Increase
4b 1H-pyrazolo[3,4-c]pyridineInitial Lead0.71 µM-
32o 3H-[1][2][3]triazolo[4,5-c]pyridineOptimized Spacer and Substituents15.9 µM~22x

Data from a study on GPR119 agonists, demonstrating the impact of structural optimization on a related triazolopyridine core.[4]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Nephelometry

This protocol provides a general method for assessing the kinetic solubility of triazolo[4,3-a]pyridine derivatives, which is crucial for early-stage drug discovery.[2][5]

1. Materials and Equipment:

  • Test triazolo[4,3-a]pyridine derivative

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (clear bottom)

  • Nephelometer or a plate reader capable of measuring light scattering

  • Multichannel pipettes

  • Plate shaker

2. Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Ensure the compound is fully dissolved.

  • Plate Setup: Add 2 µL of the 10 mM DMSO stock solution to the wells of a 96-well plate. For a concentration curve, perform serial dilutions in DMSO. Include DMSO-only wells as a negative control.

  • Add Aqueous Buffer: Rapidly add 198 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Mixing and Incubation: Immediately mix the contents of the plate on a plate shaker for 1-2 minutes. Incubate the plate at room temperature for a defined period, typically 1 to 2 hours, to allow for equilibration and potential precipitation.

  • Measurement: Measure the light scattering (turbidity) in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.

  • Data Analysis: The kinetic solubility is often defined as the highest concentration at which the turbidity is not significantly above the background (DMSO control).

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM stock in DMSO plate_setup Add 2 µL stock to 96-well plate prep_stock->plate_setup add_buffer Add 198 µL PBS (pH 7.4) plate_setup->add_buffer mix_incubate Mix and incubate for 1-2 hours add_buffer->mix_incubate measure Measure turbidity with nephelometer mix_incubate->measure analyze Determine highest non-turbid concentration measure->analyze

Caption: Experimental workflow for kinetic solubility assay.

References

Technical Support Center: Strategies to Overcome Drug Resistance with Triazolo[4,3-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving triazolo[4,3-a]pyridine analogs to overcome drug resistance.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of drug resistance that triazolo[4,3-a]pyridine analogs can potentially overcome?

A1: Triazolo[4,3-a]pyridine and its related analogs, such as triazolo[4,3-a]pyrazines, are being investigated to overcome several key drug resistance mechanisms, including:

  • Target Protein Mutations: Alterations in the drug's target protein can prevent the drug from binding effectively. Novel analogs can be designed to bind to these mutated targets with high affinity.

  • Reactivation of Downstream Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the effects of the targeted therapy. Combination therapies with triazolo[4,3-a]pyridine analogs that inhibit these reactivated pathways are a promising strategy.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump drugs out of the cell, reducing their intracellular concentration and efficacy. Some triazolo[4,3-a]pyridine analogs may act as efflux pump inhibitors.

  • Enhanced DNA Damage Repair: In the context of therapies that induce DNA damage, such as PARP inhibitors, cancer cells can upregulate alternative DNA repair pathways to survive. Triazolo[4,3-a]pyridine analogs are being explored to inhibit these alternative repair mechanisms.

Q2: How can I determine if my resistant cell line is a good model to test triazolo[4,3-a]pyridine analogs?

A2: To determine if your resistant cell line is a suitable model, you should first characterize the mechanism of resistance. This can be done through a combination of techniques:

  • Genomic Sequencing: Identify mutations in the target protein or other key signaling molecules.

  • Western Blotting: Assess the expression levels of proteins involved in drug resistance, such as efflux pumps or components of signaling pathways.

  • Functional Assays: Measure the activity of efflux pumps or the activation state of signaling pathways.

Once the resistance mechanism is identified, you can select triazolo[4,3-a]pyridine analogs that are designed to target that specific mechanism.

Q3: Are there any known examples of triazolo[4,3-a]pyridine analogs successfully overcoming drug resistance?

A3: Yes, a notable example involves[1][2][3]triazolo[4,3-a]pyrazine analogs, which are structurally very similar to triazolo[4,3-a]pyridines, developed as PARP1 inhibitors. One particular compound, 19k , demonstrated significant activity in overcoming acquired resistance to PARP inhibitors in Capan-1 pancreatic cancer cells.[1]

Troubleshooting Guides

Problem 1: My triazolo[4,3-a]pyridine analog is not showing enhanced activity in my resistant cell line compared to the parental (sensitive) cell line.

Possible Cause Troubleshooting Step
Incorrect Resistance Mechanism: The resistance mechanism in your cell line may not be the one targeted by your analog. Re-characterize your resistant cell line to confirm the mechanism of resistance.
Compound Instability: The compound may be unstable in your cell culture medium. Assess the stability of your compound over the course of the experiment using techniques like HPLC.
Off-Target Effects: The analog may have off-target effects that are counteracting its intended activity. Consider performing a kinase panel screening or other off-target profiling assays.
Suboptimal Concentration: You may not be using an optimal concentration of the analog. Perform a dose-response experiment with a wider range of concentrations.

Problem 2: I am observing high toxicity of the triazolo[4,3-a]pyridine analog in both sensitive and resistant cell lines.

Possible Cause Troubleshooting Step
Non-Specific Cytotoxicity: The compound may be generally cytotoxic. Test the analog on a non-cancerous cell line to assess its therapeutic window.
High Concentration: The concentrations used may be too high. Lower the concentration range in your experiments.
Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be causing toxicity. Ensure the final solvent concentration in your culture medium is non-toxic (typically <0.5%).

Quantitative Data

The following table summarizes the anti-proliferative activity of a[1][2][3]triazolo[4,3-a]pyrazine PARP1 inhibitor, compound 19k , in sensitive and acquired resistant Capan-1 cancer cell lines.

Cell LineCompoundIC50 (nM)
Capan-1 (Parental)Olaparib (Standard PARP inhibitor)21.6
Capan-1 (Acquired Resistance)Olaparib (Standard PARP inhibitor)>1000
Capan-1 (Acquired Resistance) Compound 19k < 0.3

Data extracted from a study on[1][2][3]triazolo[4,3-a]pyrazine PARP1 inhibitors.[1]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay to Determine IC50

This protocol is used to assess the cytotoxic effect of a compound on a cell population.

  • Cell Seeding:

    • Harvest cells in the exponential growth phase.

    • Count the cells and adjust the concentration to 1 x 10^5 cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of your triazolo[4,3-a]pyridine analog in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using a suitable software.

Protocol 2: Generation of a Drug-Resistant Cell Line

This protocol describes a general method for generating a drug-resistant cell line through continuous exposure to a drug.

  • Initial Exposure:

    • Start with the parental (sensitive) cell line.

    • Determine the IC20 (the concentration that inhibits 20% of cell growth) of the drug you want to induce resistance to.

    • Continuously culture the cells in the presence of the IC20 of the drug.

  • Dose Escalation:

    • Once the cells have adapted and are growing at a normal rate, gradually increase the drug concentration.

    • Monitor cell viability and growth rate.

    • Continue this process of dose escalation until the cells can tolerate a significantly higher concentration of the drug compared to the parental line.

  • Characterization:

    • Regularly check the IC50 of the resistant cell line to monitor the level of resistance.

    • Once a stable resistant cell line is established, perform molecular and functional characterization to understand the mechanism of resistance.

Visualizations

Signaling Pathways and Experimental Workflows

DNA_Damage_Repair_and_PARP_Inhibition Overcoming PARP Inhibitor Resistance cluster_0 DNA Damage cluster_1 PARP-mediated Repair cluster_2 Consequence in HR-deficient cells cluster_3 Resistance Mechanism DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 Repair Base Excision Repair PARP1->Repair DSB Double-Strand Break (at replication fork) PARP1->DSB PARP Trapping leads to PARPi PARP Inhibitor PARPi->PARP1 Inhibits Triazolo_PARPi Triazolo[4,3-a]pyridine Analog (e.g., 19k) Triazolo_PARPi->PARP1 Inhibits (even in resistance) Apoptosis Cell Death (Apoptosis) DSB->Apoptosis Leads to HR_Restoration Homologous Recombination Restoration DSB->HR_Restoration Can be repaired by HR_Restoration->DSB Repairs

Caption: Overcoming PARP inhibitor resistance with triazolo[4,3-a]pyridine analogs.

Kinase_Inhibitor_Resistance_and_Overcoming_Strategies Strategies to Overcome Kinase Inhibitor Resistance cluster_0 Kinase Signaling Pathway cluster_1 Therapeutic Intervention cluster_2 Resistance Mechanisms cluster_3 Overcoming Strategy Receptor Receptor Tyrosine Kinase (e.g., EGFR, c-KIT) Kinase Target Kinase (e.g., BRAF, ABL) Receptor->Kinase Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) Kinase->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Kinase_Inhibitor Kinase Inhibitor Kinase_Inhibitor->Kinase Inhibits Mutation Gatekeeper Mutation in Target Kinase Mutation->Kinase Alters binding site Bypass Bypass Pathway Activation (e.g., MET amplification) Bypass->Downstream Activates Triazolo_Analog Triazolo[4,3-a]pyridine Analog Triazolo_Analog->Mutation Binds to mutated kinase Triazolo_Analog->Bypass Inhibits bypass pathway

Caption: Overcoming kinase inhibitor resistance with triazolo[4,3-a]pyridine analogs.

Experimental_Workflow_for_Resistance_Studies Experimental Workflow start Start: Parental (Sensitive) Cell Line generate_resistant Generate Resistant Cell Line (Continuous Drug Exposure) start->generate_resistant treat_sensitive Treat Sensitive Cells with Triazolo[4,3-a]pyridine Analog start->treat_sensitive characterize Characterize Resistance Mechanism (Sequencing, Western Blot, etc.) generate_resistant->characterize treat_resistant Treat Resistant Cells with Triazolo[4,3-a]pyridine Analog characterize->treat_resistant viability_assay_sens Cell Viability Assay (MTT) treat_sensitive->viability_assay_sens viability_assay_res Cell Viability Assay (MTT) treat_resistant->viability_assay_res compare_ic50 Compare IC50 Values viability_assay_sens->compare_ic50 viability_assay_res->compare_ic50 mechanism_study Mechanism of Action Studies (e.g., Apoptosis Assay, Pathway Analysis) compare_ic50->mechanism_study conclusion Conclusion: Efficacy of Analog in Overcoming Resistance mechanism_study->conclusion

References

Technical Support Center: Refining Computational Models for Triazolo[4,3-a]pyridine Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on computational models to predict the biological activity of triazolo[4,3-a]pyridine derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the computational modeling and experimental validation workflow.

Computational Modeling Issues

Question: My QSAR model for triazolo[4,3-a]pyridines has a low predictive accuracy (low q²). How can I improve it?

Answer: A low predictive accuracy in a Quantitative Structure-Activity Relationship (QSAR) model can stem from several factors. Consider the following troubleshooting steps:

  • Descriptor Selection: The choice of molecular descriptors is critical. Triazolo[4,3-a]pyridines have specific electronic and steric features. Ensure you are using descriptors that capture the electronic properties of the fused ring system, hydrogen bonding capabilities, and conformational flexibility.

  • Data Set Curation:

    • Size and Diversity: Your training set may be too small or lack chemical diversity. Ensure it covers a wide range of activity values and structural variations of the triazolo[4,3-a]pyridine scaffold.

    • Outliers: Check for and remove statistical outliers in your training data. These can disproportionately influence the model.

  • Modeling Algorithm: Not all algorithms perform equally well for all datasets. If you are using Multiple Linear Regression (MLR), try more robust methods like Partial Least Squares (PLS), Support Vector Machines (SVR), or Random Forest (RFR), which can handle complex, non-linear relationships.[1]

  • Validation: Ensure you are using a robust external validation set that was not used during model training or selection. A high r² with a low q² is a classic sign of overfitting.

Question: The docking poses of my triazolo[4,3-a]pyridine ligands do not correlate with the experimental Structure-Activity Relationship (SAR) data. What could be the issue?

Answer: This is a common challenge in molecular docking. Here are several potential reasons and solutions:

  • Protonation States: The protonation state of your ligand and the target protein's active site residues can significantly impact binding. The nitrogen atoms in the triazolo[4,3-a]pyridine core can be protonated at physiological pH. Calculate the pKa of your ligands and relevant residues to ensure you are using the correct protonation states.

  • Tautomers: The triazolo[4,3-a]pyridine scaffold can exist in different tautomeric forms. Ensure you are generating and docking all relevant, low-energy tautomers.

  • Binding Site Definition: Double-check the definition of your binding site. If it's too large, the ligand may adopt unrealistic poses. If it's too small, it may miss the correct binding mode. Use known co-crystal structures or predicted binding sites from literature to guide your definition.[2]

  • Scoring Function: The scoring function might not be well-suited for your target class. Some scoring functions are better at predicting binding modes for targets with significant electrostatic interactions, while others excel with hydrophobic interactions. Try using multiple scoring functions and look for a consensus result.

  • Water Molecules: Explicit water molecules in the binding site can be crucial for mediating ligand-protein interactions. Consider including key crystallographic water molecules in your docking calculations.

Experimental Validation Issues

Question: I am observing high variability in my in vitro kinase assay results for triazolo[4,3-a]pyridine inhibitors. What are the common causes?

Answer: High variability can undermine your results. Check the following:

  • Compound Solubility: Triazolo[4,3-a]pyridine derivatives can sometimes have poor aqueous solubility, leading to precipitation in the assay buffer. Visually inspect your compound stock solutions and assay plates. Consider using a small percentage of DMSO, but ensure it is consistent across all wells and does not affect enzyme activity.

  • ATP Concentration: If you are developing ATP-competitive inhibitors, the IC50 value will be highly dependent on the ATP concentration used in the assay. Ensure the ATP concentration is kept constant and is ideally close to the Km value for the specific kinase.[3]

  • Enzyme Activity: Ensure the kinase used is of high purity and activity. Use a fresh batch of enzyme and run a positive control (a known inhibitor) to confirm consistent performance.

  • Assay Signal Interference: Some compounds can interfere with the assay signal (e.g., auto-fluorescence or luminescence quenching). Run a control experiment with your compound in the absence of the enzyme to check for interference.

Question: My compound shows high potency in a biochemical assay but has no activity in a cell-based assay. What explains this discrepancy?

Answer: This is a frequent issue in drug discovery and points to several factors that are not present in a simplified biochemical environment:

  • Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.[4] Computational models like the BOILED-Egg model can predict gastrointestinal absorption and brain penetration, giving an early indication of permeability issues.[5]

  • Efflux Pumps: The compound might be a substrate for efflux pumps (like P-glycoprotein) that actively remove it from the cell.[5]

  • Metabolic Instability: The compound could be rapidly metabolized by intracellular enzymes into an inactive form.

  • Target Engagement: The compound may not be engaging the target within the complex cellular environment. A cellular thermal shift assay (CETSA) or a NanoBRET™ assay can be used to confirm target engagement in intact cells.[4]

Frequently Asked Questions (FAQs)

Q1: What computational methods are most effective for predicting the activity of triazolo[4,3-a]pyridines? A1: A combination of methods is often most powerful. Structure-based methods like molecular docking are useful for understanding binding modes and designing new analogs when a 3D structure of the target is available.[2][6] Ligand-based methods like 3D-QSAR and pharmacophore modeling are valuable when no target structure exists or to complement docking studies by identifying key chemical features required for activity.[7]

Q2: Which biological targets are commonly inhibited by triazolo[4,3-a]pyridine derivatives? A2: This scaffold is considered a "privileged structure" in medicinal chemistry due to its wide range of biological activities.[8] Targets include protein kinases (e.g., CDK2), immune checkpoint proteins (PD-1/PD-L1), enzymes involved in metabolic pathways (IDO1), and components of signaling pathways like Smoothened (SMO).[2][9][10][11]

Q3: How do I select the right in vitro assay to validate my computational predictions? A3: The choice of assay depends on the biological target.

  • For Kinase Inhibitors: Use assays like ADP-Glo™ or HTRF®, which measure the effect of the compound on ATP consumption or substrate phosphorylation.[3][12]

  • For Protein-Protein Interaction (PPI) Inhibitors (e.g., PD-1/PD-L1): Homogeneous Time-Resolved Fluorescence (HTRF) assays are well-suited for high-throughput screening of PPI inhibitors.[9][13]

  • For Enzymes (e.g., IDO1): Assays can be designed to measure the consumption of a substrate or the formation of a product, often using fluorescence or luminescence as a readout.

Q4: Where can I find experimental data for building and validating my models? A4: Public databases like ChEMBL and PubChem are excellent resources for obtaining bioactivity data (IC50, Ki, etc.) for a wide range of compounds, including triazolo[4,3-a]pyridine derivatives. Scientific literature is also a primary source of curated datasets.[1]

Quantitative Data Summary

The following tables summarize representative quantitative data for triazolo[4,3-a]pyridine derivatives against various targets. This data can be used as a reference for model building and validation.

Table 1: Inhibitory Activity of Triazolo[4,3-a]pyridines against PD-1/PD-L1 Interaction

Compound Target IC50 (nM) Assay Type

| A22 | PD-1/PD-L1 | 92.3 | HTRF |

Data sourced from a study on inhibitors of the PD-1/PD-L1 interaction.[9]

Table 2: Inhibitory Activity of Triazolo[4,3-a]pyridines against Indoleamine 2,3-dioxygenase 1 (IDO1)

Compound Target IC50 (µM)
VS9 Analog 25 IDO1 1.4

| VS9 Analog 38 | IDO1 | 0.9 |

Data from an in silico-guided design of IDO1 inhibitors.[2]

Table 3: Performance of a QSAR Model for Predicting Antimalarial Activity

Machine Learning Algorithm R² (Coefficient of Determination) MSE (Mean Squared Error)
Support Vector Regressor (SVR) 0.67 0.33
k-Nearest Neighbors (kNN) 0.54 0.46

| Random Forest Regressor (RFR) | 0.58 | 0.43 |

Performance metrics for QSAR models predicting the pIC50 of 1,2,4-triazolo[1,5-a]pyrimidine analogs, a related scaffold.[1]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a common method for determining the IC50 value of a triazolo[4,3-a]pyridine derivative against a target kinase.[4][12]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP (at Km concentration)

  • Kinase assay buffer

  • Triazolo[4,3-a]pyridine test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).

  • Kinase Addition: Add 2 µL of the kinase/substrate mixture (pre-diluted in kinase assay buffer) to each well.

  • Reaction Initiation: Add 2 µL of ATP solution to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)

This protocol is used to confirm that the inhibitor binds to its intended target within a cellular context.[4]

Materials:

  • Cells engineered to express the target kinase as a NanoLuc® fusion protein.

  • NanoBRET™ Tracer (a fluorescent ligand for the target).

  • NanoBRET™ Nano-Glo® Substrate.

  • Triazolo[4,3-a]pyridine test compound.

  • White, opaque 96-well or 384-well assay plates.

  • Luminometer capable of measuring BRET signals (two distinct wavelengths).

Procedure:

  • Cell Plating: Seed the engineered cells into the assay plate and incubate overnight to allow for cell adherence.

  • Compound Treatment: Add serially diluted test compound to the cells.

  • Tracer Addition: Add the NanoBRET™ Tracer to the wells at a pre-determined optimal concentration.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 2 hours) to allow the compound and tracer to reach equilibrium.

  • Substrate Addition: Add the Nano-Glo® Substrate to all wells. This will generate the donor luminescence signal from the NanoLuc®-fused target.

  • Data Acquisition: Immediately measure both the donor (e.g., 460 nm) and acceptor (e.g., 610 nm) emission signals.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A potent test compound will displace the fluorescent tracer from the target, leading to a decrease in the BRET signal. Plot the BRET ratio against the compound concentration to determine the IC50 value for target engagement.

Mandatory Visualizations

Diagrams of Workflows and Pathways

G cluster_0 Computational Workflow Virtual_Screening Virtual Screening (Docking / Pharmacophore) Hit_Identification Hit Identification Virtual_Screening->Hit_Identification QSAR_Modeling QSAR Model Development Hit_Identification->QSAR_Modeling Lead_Optimization Lead Optimization (In Silico Design) QSAR_Modeling->Lead_Optimization Experimental_Validation Experimental Validation Lead_Optimization->Experimental_Validation Experimental_Validation->Lead_Optimization Feedback Loop

Caption: A typical computational workflow for triazolo[4,3-a]pyridine drug discovery.

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Inhibitor Triazolo[4,3-a]pyridine Kinase Inhibitor Inhibitor->RAF

Caption: Inhibition of the MAPK/ERK signaling pathway by a triazolo[4,3-a]pyridine inhibitor.

G Model_Accurate Is Model Predictive? Data_Correlates Does In Vitro Data Correlate with In Silico? Model_Accurate->Data_Correlates Yes Refine_Model Refine Model: - Check Descriptors - Expand Dataset - Change Algorithm Model_Accurate->Refine_Model No Proceed Proceed to Lead Optimization Data_Correlates->Proceed Yes Troubleshoot_Assay Troubleshoot Assay: - Check Solubility - Verify Target Engagement - Rule out Interference Data_Correlates->Troubleshoot_Assay No

Caption: A logical troubleshooting flowchart for model refinement and experimental validation.

References

Technical Support Center: Scale-Up Synthesis of Triazolo[4,3-a]pyridine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of triazolo[4,3-a]pyridine intermediates. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the transition from laboratory to pilot plant or industrial scale production.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of triazolo[4,3-a]pyridine synthesis in a question-and-answer format.

Issue 1: Decreased Yield at Larger Scale

  • Question: We observed a significant drop in yield when scaling up our synthesis from a 10 g to a 1 kg scale. What are the likely causes and how can we mitigate this?

  • Answer: A decrease in yield upon scale-up is a common challenge and can be attributed to several factors:

    • Inefficient Mixing: In larger reactors, achieving uniform mixing is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

      • Solution: Evaluate the reactor's agitation efficiency. Consider using a different impeller design or increasing the agitation speed, ensuring it doesn't cause mechanical stress on the product. For heterogeneous reactions, ensure efficient suspension of solids.

    • Poor Heat Transfer: The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging. If the reaction is exothermic, poor heat control can lead to byproduct formation and degradation of the desired product.

      • Solution: Implement a carefully controlled addition of reagents to manage the exotherm. Utilize a reactor with a high heat transfer capacity and consider using a lower reaction temperature over a longer period.

    • Changes in Reagent Addition Order or Rate: The rate of addition of a key reagent can be critical. A rate that is too fast can lead to localized high concentrations and side reactions.

      • Solution: Develop a controlled addition profile for the limiting reagent. This can be a linear or a ramped addition rate, determined through small-scale optimization studies.

Issue 2: Increased Impurity Profile

  • Question: Our impurity profile has changed, and we are seeing new, unidentified impurities at the pilot scale that were not present in the lab. How should we approach this?

  • Answer: The emergence of new impurities during scale-up is often related to longer reaction times, localized temperature fluctuations, or differences in raw material sources.

    • Impurity Identification: The first step is to identify the structure of the new impurities using techniques like LC-MS and NMR. Understanding the structure will provide clues about their formation pathway.

    • Common Impurities in Triazole Synthesis: In the synthesis of triazoles, common impurities can arise from incomplete cyclization, side reactions of the starting materials, or degradation of the product. For example, in syntheses starting from 2-chloropyridine (B119429) and a hydrazine (B178648) derivative, unreacted starting materials or partially reacted intermediates can be a source of impurities.

    • Control Strategies:

      • Raw Material Qualification: Ensure the purity of starting materials from different suppliers is consistent.

      • Reaction Monitoring: Implement in-process controls (e.g., HPLC, UPLC) to monitor the formation of impurities and stop the reaction at the optimal time.

      • Purification Optimization: Develop a robust purification method. This may involve re-crystallization with a different solvent system, column chromatography with a modified mobile phase, or an acid-base workup to remove specific impurities.

Issue 3: Challenges in Product Isolation and Purification

  • Question: We are struggling with the filtration and drying of our triazolo[4,3-a]pyridine intermediate at a larger scale. The product is a fine powder that clogs the filter, and drying takes an exceptionally long time. What can we do?

  • Answer: Filtration and drying issues are common when moving to larger equipment.

    • Improving Filtration:

      • Crystal Habit Modification: The crystal size and shape can be influenced by the crystallization conditions. Experiment with different solvents, cooling rates, and agitation speeds to obtain larger, more easily filterable crystals.

      • Filter Aid: Consider using a filter aid like Celite, but be mindful of potential contamination of the final product.

    • Efficient Drying:

      • Choice of Dryer: For larger quantities, a simple oven may not be efficient. Consider using a vacuum oven, a rotary dryer, or a filter dryer to expedite the process.

      • Particle Size: Larger crystals will generally dry faster than fine powders.

      • Solvent Selection: Ensure the chosen crystallization solvent is volatile enough for easy removal during drying.

Frequently Asked Questions (FAQs)

  • Question: What are the key safety considerations when scaling up the synthesis of triazolo[4,3-a]pyridine intermediates?

  • Answer: The primary safety concern is often the management of reaction exotherms. A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure. It is crucial to perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) to understand the thermal profile of the reaction. Other considerations include the toxicity of reagents and intermediates, and the potential for dust explosions with finely powdered products.

  • Question: How can we choose the right solvent for a scalable triazolo[4,3-a]pyridine synthesis?

  • Answer: An ideal solvent for scale-up should:

    • Effectively dissolve the reactants.

    • Be inert to the reaction conditions.

    • Have a boiling point that allows for easy removal without requiring excessively high temperatures or very high vacuum.

    • Be readily available in large quantities and at a reasonable cost.

    • Have a favorable safety and environmental profile.

    • Facilitate product crystallization for easy isolation.

  • Question: What are the advantages of a one-pot synthesis for the large-scale production of triazolo[4,3-a]pyridines?

  • Answer: One-pot syntheses are often advantageous for large-scale production as they can reduce the number of unit operations (e.g., isolations, purifications), which in turn can:

    • Decrease processing time and cost.

    • Reduce solvent waste.

    • Increase overall throughput. However, it is important to ensure that the reaction conditions are compatible with all the components and that impurities generated in the early stages do not interfere with subsequent steps.

Data Presentation

The following table summarizes a hypothetical comparison of a lab-scale and a pilot-scale synthesis of a generic triazolo[4,3-a]pyridine intermediate to illustrate the types of data that should be tracked during scale-up.

ParameterLab Scale (100 g)Pilot Scale (10 kg)
Starting Material Input
2-Chloropyridine50 g5.0 kg
Hydrazine Derivative60 g6.0 kg
Reaction Conditions
Solvent Volume500 mL50 L
Reaction Temperature110 °C105-110 °C
Reaction Time6 hours8-10 hours
Results
Product Yield85 g (89%)7.8 kg (82%)
Product Purity (HPLC)99.5%98.9%
Major Impurity 10.15%0.45%
Major Impurity 2Not Detected0.20%
Process Parameters
Filtration Time15 minutes2 hours
Drying Time (Vacuum Oven)12 hours36 hours

Experimental Protocols

Example Protocol: Scale-Up Synthesis of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one

This protocol is adapted from a patented procedure and is intended for informational purposes. All large-scale reactions should be conducted by trained professionals in appropriate facilities with proper safety measures in place.

Materials:

Procedure:

  • Reactor Setup: Charge a suitable glass-lined reactor with 2-chloropyridine and semicarbazide hydrochloride.

  • Solvent Addition: Add 2-ethoxyethanol to the reactor.

  • Heating: Begin agitation and heat the mixture to reflux (approximately 135 °C).

  • Acid Addition: In a separate vessel, carefully dilute the concentrated sulfuric acid with a small amount of 2-ethoxyethanol. Once the reactor contents are at a stable reflux, slowly add the sulfuric acid solution to the reactor over a period of 30-60 minutes, monitoring the internal temperature closely.

  • Reaction: Maintain the reaction mixture at reflux for 18-24 hours. Monitor the reaction progress by a suitable in-process control (e.g., HPLC).

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to approximately 60 °C. Slowly and carefully add water to the reactor, ensuring the temperature does not rise uncontrollably.

  • Crystallization and Isolation: Continue cooling the mixture to 0-5 °C and hold for at least 1 hour to allow for complete crystallization. Isolate the solid product by filtration.

  • Washing and Drying: Wash the filter cake with cold water until the washings are neutral. Dry the product under vacuum at 60-70 °C until a constant weight is achieved.

Visualizations

experimental_workflow start Start: Reactor Charging reagents Charge 2-Chloropyridine and Semicarbazide Hydrochloride start->reagents solvent Add 2-Ethoxyethanol reagents->solvent heating Heat to Reflux solvent->heating acid_addition Controlled Addition of Sulfuric Acid Solution heating->acid_addition reaction Maintain at Reflux (18-24 hours) acid_addition->reaction ipc In-Process Control (HPLC) reaction->ipc ipc->reaction Incomplete cooling Cool to 60 °C ipc->cooling Complete quenching Controlled Addition of Water cooling->quenching crystallization Cool to 0-5 °C and Hold quenching->crystallization filtration Filter the Product crystallization->filtration washing Wash with Cold Water filtration->washing drying Dry Under Vacuum washing->drying end End: Isolated Product drying->end

Caption: Experimental workflow for the scale-up synthesis of 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one.

troubleshooting_yield start Low Yield at Scale check_mixing Evaluate Mixing Efficiency start->check_mixing check_heat Assess Heat Transfer start->check_heat check_addition Review Reagent Addition start->check_addition improve_mixing Optimize Agitation/ Impeller Design check_mixing->improve_mixing Inefficient control_exotherm Controlled Dosing/ Lower Temperature check_heat->control_exotherm Inadequate control_addition Develop Addition Profile check_addition->control_addition Too Rapid

Caption: Troubleshooting decision tree for addressing low yield in scale-up synthesis.

Validation & Comparative

A Comparative Guide to the Synthesis of Triazolo[4,3-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its derivatives have demonstrated a wide array of biological activities, including acting as potent inhibitors of crucial signaling pathways implicated in cancer and other diseases. This guide provides a comparative analysis of prominent synthetic methods for constructing this valuable core, offering a detailed look at experimental data, protocols, and the underlying strategic approaches.

Performance Comparison of Key Synthesis Methods

The choice of synthetic route to triazolo[4,3-a]pyridines is often dictated by factors such as desired substitution patterns, substrate availability, and reaction scalability. Below is a summary of quantitative data for several leading methods, allowing for a direct comparison of their efficiency and scope.

MethodKey ReagentsGeneral ConditionsYield Range (%)Reaction TimeNotes
One-Pot Oxidative Cyclization 2-Hydrazinopyridine (B147025), Aldehydes, Oxidant (e.g., TCCA, NBS)Room Temperature81-92%1-3 hoursOperationally simple, atom-economical, and tolerant of various functional groups.[1][2][3]
Palladium-Catalyzed Coupling 2-Chloropyridine (B119429), Hydrazides, Pd catalyst (e.g., Pd(OAc)₂)Microwave irradiation or conventional heating (e.g., 110°C)47-77%~24 hoursEffective for introducing sterically hindered groups.[4][5][6]
CDI-Mediated Tandem Reaction Carboxylic Acids, 1-(Pyridin-2-yl)hydrazine, CDIAmbient TemperatureHigh yields~30 minutesSuitable for both batch and continuous processing.[7][8][9]
Electrochemical Desulfurization 2-Hydrazinopyridines, IsothiocyanatesConstant current, undivided cellGood to excellentNot specifiedMetal- and external oxidant-free, with broad substrate scope.

Experimental Protocols

One-Pot Oxidative Cyclization of 2-Hydrazinopyridine with Aldehydes

This method provides a mild and efficient route to a variety of substituted[10][11][12]triazolo[4,3-a]pyridines.

Procedure:

  • To a solution of 2-hydrazinopyridine (1.0 equiv.) and a substituted aromatic aldehyde (1.0 equiv.) in a suitable solvent, add the oxidant (e.g., Trichloroisocyanuric acid (TCCA) or N-Bromosuccinimide (NBS), 1.0 equiv.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for the specified time (typically 1-3 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by extraction and purified by column chromatography to afford the desired[10][11][12]triazolo[4,3-a]pyridine derivative.

Palladium-Catalyzed Synthesis from 2-Chloropyridine

This approach is particularly useful for the synthesis of 3-substituted-[10][11][12]triazolo[4,3-a]pyridines, including those with bulky substituents.

Procedure:

  • In a reaction vessel, combine 2-chloropyridine (1.0 equiv.), the corresponding hydrazide (1.0-1.5 equiv.), a palladium catalyst such as Palladium(II) acetate (B1210297) (Pd(OAc)₂, 5.0 mol%), a suitable ligand (e.g., SPhos, 10 mol%), and a base (e.g., K₃PO₄, 3.0 equiv.) in a solvent like toluene.

  • Heat the reaction mixture at a specified temperature (e.g., 110°C) for approximately 24 hours.

  • After cooling to room temperature, the mixture is subjected to an aqueous workup, and the organic layer is separated, dried, and concentrated.

  • The crude product is then purified by column chromatography.

  • The resulting intermediate undergoes dehydration, for example, by heating in acetic acid under microwave irradiation, to yield the final[10][11][12]triazolo[4,3-a]pyridine.[4]

CDI-Mediated Tandem Coupling and Cyclization

This operationally simple method utilizes 1,1'-Carbonyldiimidazole (CDI) to facilitate a one-pot tandem coupling and cyclization.

Procedure:

  • In a single reaction flask, combine the substituted carboxylic acid (1.0 equiv.) and 1-(pyridin-2-yl)hydrazine (1.0 equiv.) in a solvent such as acetonitrile.

  • Add CDI (2.0 equiv.) to the mixture at ambient temperature.

  • Allow the reaction to proceed for approximately 30 minutes.

  • The resulting[10][11][12]triazolo[4,3-a]pyridine can be isolated and purified using standard techniques.[9]

Visualization of Synthetic Strategies and Biological Relevance

To further elucidate the relationships between the synthetic precursors and the final triazolo[4,3-a]pyridine core, as well as its interaction with a key biological pathway, the following diagrams are provided.

G cluster_start Starting Materials cluster_methods Synthetic Methods 2-Hydrazinopyridine 2-Hydrazinopyridine One-Pot Oxidative Cyclization One-Pot Oxidative Cyclization 2-Hydrazinopyridine->One-Pot Oxidative Cyclization Aldehyde Aldehyde Aldehyde->One-Pot Oxidative Cyclization 2-Chloropyridine 2-Chloropyridine Pd-Catalyzed Coupling & Dehydration Pd-Catalyzed Coupling & Dehydration 2-Chloropyridine->Pd-Catalyzed Coupling & Dehydration Hydrazide Hydrazide Hydrazide->Pd-Catalyzed Coupling & Dehydration Carboxylic Acid Carboxylic Acid CDI-Mediated Tandem Reaction CDI-Mediated Tandem Reaction Carboxylic Acid->CDI-Mediated Tandem Reaction 1-(Pyridin-2-yl)hydrazine 1-(Pyridin-2-yl)hydrazine 1-(Pyridin-2-yl)hydrazine->CDI-Mediated Tandem Reaction Triazolo[4,3-a]pyridine Triazolo[4,3-a]pyridine One-Pot Oxidative Cyclization->Triazolo[4,3-a]pyridine Pd-Catalyzed Coupling & Dehydration->Triazolo[4,3-a]pyridine CDI-Mediated Tandem Reaction->Triazolo[4,3-a]pyridine

Caption: General synthetic pathways to the triazolo[4,3-a]pyridine core.

Derivatives of the triazolo[4,3-a]pyridine scaffold have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in several cancers. These inhibitors specifically target the Smoothened (SMO) receptor, a key component of the Hh pathway.

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Hh_ligand Hedgehog Ligand (e.g., Shh) PTCH1 Patched-1 (PTCH1) Receptor Hh_ligand->PTCH1 Binds to SMO Smoothened (SMO) Receptor PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits GLI GLI Transcription Factors SUFU->GLI Inhibits Nucleus Nucleus GLI->Nucleus Translocates to Target_Genes Target Gene Expression Nucleus->Target_Genes Activates Triazolo_Pyridine Triazolo[4,3-a]pyridine Inhibitor Triazolo_Pyridine->SMO Directly Inhibits

Caption: Inhibition of the Hedgehog signaling pathway by triazolo[4,3-a]pyridines.

The provided diagrams and experimental data offer a robust foundation for selecting the most appropriate synthetic strategy for accessing desired triazolo[4,3-a]pyridine derivatives, taking into account both chemical feasibility and biological relevance. The continued development of novel and efficient synthetic methodologies will undoubtedly accelerate the discovery of new therapeutic agents based on this versatile scaffold.

References

A Comparative Guide to the Structure-Activity Relationship of Triazolo[4,3-a]pyridine Derivatives as p38 MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The[1][2][3]triazolo[4,3-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) for two distinct series of triazolo[4,3-a]pyridine derivatives as inhibitors of p38 mitogen-activated protein (MAP) kinase, a key therapeutic target in inflammatory diseases. By examining experimental data from different chemical explorations of this core structure, we aim to provide actionable insights for the rational design of next-generation p38 inhibitors.

Introduction to p38 MAP Kinase and the Triazolo[4,3-a]pyridine Scaffold

The p38 MAP kinase is a serine/threonine kinase that plays a crucial role in the cellular response to inflammatory cytokines and environmental stress.[3][4] Dysregulation of the p38 MAP kinase pathway is implicated in a host of inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease, making it an attractive target for therapeutic intervention. The triazolo[4,3-a]pyridine core, a rigid bicyclic heteroaromatic system, has proven to be a versatile scaffold for the development of kinase inhibitors. Its unique electronic and steric properties allow for diverse substitutions that can be tailored to interact with specific residues within the ATP-binding pocket of kinases like p38.

This guide will compare two prominent series of triazolo[4,3-a]pyridine-based p38 inhibitors: the Triazolopyridine Oxazole (B20620) series and the Triazolopyridine Urea (B33335) series .

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase signaling cascade is initiated by various extracellular stimuli, leading to the activation of downstream effectors that regulate the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Inhibition of p38 kinase activity can effectively block this inflammatory cascade.

p38_pathway stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) upstream_kinases Upstream Kinases (MKK3/6) stimuli->upstream_kinases p38 p38 MAP Kinase upstream_kinases->p38 Phosphorylation downstream_targets Downstream Targets (e.g., MK2, Transcription Factors) p38->downstream_targets Phosphorylation cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) downstream_targets->cytokines Activation inhibitor Triazolo[4,3-a]pyridine Inhibitors inhibitor->p38 Inhibition

Caption: The p38 MAP Kinase Signaling Pathway and the Point of Intervention for Triazolo[4,3-a]pyridine Inhibitors.

Comparative Structure-Activity Relationship (SAR) Analysis

The following sections detail the SAR for two distinct series of triazolo[4,3-a]pyridine derivatives, highlighting how different substitution patterns on the core scaffold influence their inhibitory potency against p38α kinase.

Series 1: Triazolopyridine Oxazole Derivatives

This series of compounds was investigated to improve upon an initial lead's metabolic liabilities while maintaining potent p38α inhibition. The core structure features an oxazole ring attached to the triazolopyridine scaffold.

Caption: Core structure and key SAR takeaways for the Triazolopyridine Oxazole series.

Table 1: SAR Data for Triazolopyridine Oxazole Derivatives against p38α

CompoundTriazole Side-Chain (R1)C4 Aryl Group (R2)p38α IC50 (nM)
1 Isopropyl4-Fluorophenyl15
2 Isopropyl2,4-Difluorophenyl8
3 Isopropyl2,5-Difluorophenyl6
4 Cyclopropyl2,4-Difluorophenyl12
5 tert-Butyl2,4-Difluorophenyl25

Data is representative and compiled from published SAR studies for illustrative purposes.[3]

Series 2: Triazolopyridine Urea Derivatives

This series explores the impact of a urea linkage connecting a substituted pyrazole (B372694) moiety to the triazolo[4,3-a]pyridine core. The data presented here is derived from a computational study that established a 3D-QSAR model based on a set of 29 compounds.[4]

Caption: Core structure and key SAR takeaways for the Triazolopyridine Urea series.

Table 2: SAR Data for Selected Triazolopyridine Urea Derivatives against p38α

CompoundN-pyrazolyl Substituent (R1)Thiobenzyl Substituent (R2)pIC50 (-logIC50)
6 4-Chlorophenyl4-Fluorobenzyl7.85
7 4-Fluorophenyl4-Fluorobenzyl7.70
8 Phenyl4-Fluorobenzyl7.30
9 4-ChlorophenylBenzyl7.15
10 4-Chlorophenyl2,4-Difluorobenzyl8.10

Data is derived from a 3D-QSAR study on N-pyrazolyl-N′-triazolo[4,3-a]pyridyl thiobenzyl ureas.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of SAR data. Below are the typical experimental protocols for the key assays cited in the development of these compounds.

p38α Kinase Inhibition Assay (General Protocol)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the p38α kinase.

  • Reagents and Materials:

    • Recombinant human p38α kinase

    • Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% Tween-20)

    • ATP and a suitable substrate (e.g., Myelin Basic Protein or a specific peptide)

    • Test compounds dissolved in DMSO

    • Radiolabeled [γ-³³P]ATP or a fluorescence-based detection system (e.g., HTRF, FP)

    • Microtiter plates (e.g., 96-well or 384-well)

  • Procedure:

    • Test compounds are serially diluted in DMSO and then further diluted in kinase buffer.

    • The p38α enzyme is added to the wells of the microtiter plate containing the diluted compounds.

    • The plates are incubated for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

    • The kinase reaction is initiated by adding a mixture of the substrate and ATP (containing a tracer amount of [γ-³³P]ATP).

    • The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 30°C.

    • The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid or EDTA).

    • The phosphorylated substrate is separated from the unreacted ATP (e.g., via filtration and washing for radiometric assays, or by specific antibody binding for fluorescence-based assays).

    • The amount of phosphorylated substrate is quantified.

  • Data Analysis:

    • The percentage of inhibition is calculated for each compound concentration relative to a DMSO control.

    • IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Workflow for a Typical SAR Study

The process of elucidating the structure-activity relationship for a series of compounds is a systematic, iterative process.

SAR_Workflow design Compound Design & Synthesis screening In Vitro Biological Screening (e.g., p38 Kinase Assay) design->screening data_analysis Data Analysis & SAR Identification screening->data_analysis data_analysis->design Iterative Design Cycle optimization Lead Optimization (ADME, PK, Toxicity) data_analysis->optimization invivo In Vivo Efficacy Studies optimization->invivo candidate Clinical Candidate invivo->candidate

Caption: A generalized workflow for a structure-activity relationship (SAR) study in drug discovery.

Conclusion

This comparative guide illustrates that the[1][2][3]triazolo[4,3-a]pyridine scaffold is a highly adaptable platform for the development of potent p38 MAP kinase inhibitors. The SAR analysis of the oxazole and urea series reveals distinct yet complementary insights into the structural requirements for high-affinity binding.

For the oxazole series , potency is driven by small, branched alkyl groups on the triazole ring and di-fluoro substitutions on the C4 aryl moiety. In contrast, the urea series benefits from electron-withdrawing groups on a distal pyrazole ring and specific substitutions on a thiobenzyl group, with the urea linker playing a critical role in anchoring the molecule in the active site.

These findings underscore the importance of exploring diverse chemical linkers and substitution patterns to fully exploit the potential of a privileged scaffold. Researchers in the field can leverage this comparative data to guide the design of novel triazolo[4,3-a]pyridine derivatives with improved potency, selectivity, and drug-like properties for the treatment of inflammatory diseases.

References

A Comparative Analysis of the Biological Activities of Triazolo[4,3-a]pyridine and Triazolo[1,5-a]pyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with its various isomers demonstrating a wide spectrum of biological activities. Among these, the triazolo[4,3-a]pyridine and triazolo[1,5-a]pyridine ring systems have garnered significant attention due to their therapeutic potential. This guide provides an objective comparison of the biological activities of these two isomeric scaffolds, supported by experimental data from peer-reviewed literature. While direct comparative studies of identically substituted isomers are scarce, this document collates and presents data on derivatives of each scaffold to highlight their respective pharmacological profiles.

Overview of Biological Activities

Both triazolo[4,3-a]pyridine and triazolo[1,5-a]pyridine derivatives have been extensively investigated and have shown promise in various therapeutic areas. The[1][2][3]triazolo[4,3-a]pyridine scaffold is a core component of several pharmacologically active agents, including the antidepressant trazodone.[4][5] Derivatives of this isomer have demonstrated a range of activities, including antimicrobial, anticonvulsant, antioxidant, and herbicidal properties.[4] The isomeric[1][2][3]triazolo[1,5-a]pyridine system is also a versatile scaffold, with its derivatives exhibiting potent anticancer, antimicrobial, and kinase inhibitory activities.[6][7][8]

Quantitative Comparison of Biological Activities

The following tables summarize the quantitative biological activity data for representative derivatives of triazolo[4,3-a]pyridine and triazolo[1,5-a]pyridine isomers. It is important to note that these tables do not represent a direct comparison of the same compounds but rather showcase the activities of different derivatives within each isomeric class.

Table 1: Anticancer Activity of Triazolo[4,3-a]pyridine and Triazolo[1,5-a]pyridine Derivatives
Isomer ScaffoldCompoundCell LineActivity (IC50)Reference
Triazolo[4,3-a]pyridine 4d·CH3SO3HMKN-45 (gastric), NCI-H1993 (lung)Inhibited tumor growth in vivo[9]
Triazolo[1,5-a]pyridine Compound 19Bel-7402 (liver), HT-1080 (fibrosarcoma)12.3 µM, 6.1 µM[3]
Triazolo[1,5-a]pyridine Compound 1cHCT-116 (colon), U-87 MG (glioblastoma), MCF-7 (breast)Potent antiproliferative activities[6]
Triazolo[1,5-a]pyridine Compound 2dHCT-116 (colon), U-87 MG (glioblastoma), MCF-7 (breast)Potent antiproliferative activities[6]
Triazolo[1,5-a]pyrimidine Compound 14MCF-7 (breast), HCT-116 (colon), HepG-2 (liver)45 nM, 6 nM, 48 nM[10]
Triazolo[1,5-a]pyrimidine Compound 15MCF-7 (breast), HCT-116 (colon), HepG-2 (liver)46 nM, 7 nM, 48 nM[10]
Table 2: Antimicrobial Activity of Triazolo[4,3-a]pyridine and Triazolo[1,5-a]pyridine Derivatives
Isomer ScaffoldCompoundOrganismActivity (MIC)Reference
Triazolo[4,3-a]pyrazine Compound 2eStaphylococcus aureus, Escherichia coli32 µg/mL, 16 µg/mL[1]
Triazolo[1,5-a]pyrimidine Compound 16Enterococcus faecium4 µg/mL[2]
Triazolo[1,5-a]pyrimidine Compound 9nGram-positive and Gram-negative bacteria16-102 µM[7]
Triazolo[1,5-a]pyrimidine Compound 9oGram-positive and Gram-negative bacteria16-102 µM[7]
Table 3: Kinase Inhibitory Activity of Triazolo[4,3-a]pyridine and Triazolo[1,5-a]pyridine Derivatives
Isomer ScaffoldCompoundKinaseActivity (IC50)Reference
Triazolo[4,3-a]pyridine 4dc-MetPotent and selective inhibition[9]
Triazolo[1,5-a]pyridine 21bALK50.018 µM[11]
Triazolo[4,5-d]pyrimidine Compounds 1-9GCN218.6 nM to 46.4 nM[12]
Triazolo[1,5-a]pyrimidine Compound 14CDK2/cyclin A20.057 µM[10]
Triazolo[1,5-a]pyrimidine Compound 13CDK2/cyclin A20.081 µM[10]
Triazolo[1,5-a]pyrimidine Compound 15CDK2/cyclin A20.119 µM[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Anticancer Activity (MTT Assay)

The antiproliferative activity of the synthesized compounds was evaluated against human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][6]

  • Cell Culture: Human cancer cell lines (e.g., Bel-7402, HT-1080, HCT-116, U-87 MG, MCF-7) were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Staining: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium was removed, and dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

In Vitro Antimicrobial Activity (Microbroth Dilution Method)

The minimum inhibitory concentration (MIC) of the compounds against bacterial strains was determined using the microbroth dilution method.[1]

  • Bacterial Strains: Standard and clinical isolates of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria were used.

  • Compound Preparation: The test compounds were dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which were then serially diluted in Mueller-Hinton broth.

  • Inoculum Preparation: Bacterial cultures were grown to the logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The diluted bacterial suspension was added to the wells of a 96-well microtiter plate containing the serially diluted compounds. The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases was evaluated using various enzymatic assays.

  • Kinase and Substrate: Recombinant human kinases (e.g., c-Met, ALK5, CDK2/cyclin A2) and their respective substrates were used.

  • Assay Buffer: The assays were performed in a buffer optimized for the specific kinase.

  • Compound Incubation: The kinase, substrate, and various concentrations of the test compound were incubated together in the assay buffer.

  • Reaction Initiation: The kinase reaction was initiated by the addition of ATP.

  • Detection: The kinase activity was measured by quantifying the amount of phosphorylated substrate or the amount of ATP consumed. This can be done using various methods, such as radiometric assays, fluorescence-based assays, or luminescence-based assays (e.g., Kinase-Glo).[10]

  • IC50 Calculation: The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, was determined from the dose-response curves.

Signaling Pathways and Mechanisms of Action

The biological effects of triazolopyridine derivatives are often mediated through the modulation of specific signaling pathways.

c-Met Signaling Pathway

Certain triazolo[4,3-a]pyridine derivatives have been identified as potent and selective inhibitors of the c-Met receptor tyrosine kinase.[9] c-Met is a key driver in many human cancers, and its signaling pathway is crucial for cell proliferation, survival, and migration.

c_Met_Pathway HGF HGF cMet c-Met Receptor HGF->cMet binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Triazolo_4_3_a_pyridine Triazolo[4,3-a]pyridine Derivative (e.g., 4d) Triazolo_4_3_a_pyridine->cMet inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the c-Met signaling pathway by a triazolo[4,3-a]pyridine derivative.

TGF-β/ALK5 Signaling Pathway

Derivatives of the triazolo[1,5-a]pyridine scaffold have been shown to be potent inhibitors of the transforming growth factor-β (TGF-β) type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5).[11] The TGF-β pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis.

TGFb_Pathway TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII binds ALK5 ALK5 (TGF-β RI) TGFbRII->ALK5 phosphorylates SMAD2_3 p-SMAD2/3 ALK5->SMAD2_3 phosphorylates Triazolo_1_5_a_pyridine Triazolo[1,5-a]pyridine Derivative (e.g., 21b) Triazolo_1_5_a_pyridine->ALK5 inhibits Complex SMAD Complex SMAD2_3->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression regulates

Caption: Inhibition of the TGF-β/ALK5 signaling pathway by a triazolo[1,5-a]pyridine derivative.

Experimental Workflow for Anticancer Drug Screening

The general workflow for screening novel triazolopyridine derivatives for anticancer activity involves a multi-step process, from synthesis to in vivo evaluation.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Synthesis Synthesis of Triazolopyridine Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cell_Screening Antiproliferative Screening (MTT Assay) Characterization->Cell_Screening Mechanism_Study Mechanism of Action Studies (e.g., Kinase Inhibition) Cell_Screening->Mechanism_Study Xenograft_Model Tumor Xenograft Model in Mice Mechanism_Study->Xenograft_Model Efficacy_Toxicity Evaluation of Efficacy and Toxicity Xenograft_Model->Efficacy_Toxicity Lead_Compound Lead Compound Efficacy_Toxicity->Lead_Compound Identification of Lead Compound

Caption: General experimental workflow for anticancer drug discovery with triazolopyridine derivatives.

References

The Versatility of the Triazolo[4,3-a]pyridine Scaffold in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The triazolo[4,3-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its synthetic accessibility and broad spectrum of biological activities. This guide provides a comparative analysis of triazolo[4,3-a]pyridine derivatives against other established therapeutic agents, supported by experimental data, to validate its standing as a viable drug scaffold for researchers, scientists, and drug development professionals.

Diverse Biological Landscape

Derivatives of the triazolo[4,3-a]pyridine scaffold have demonstrated efficacy in a multitude of therapeutic areas, including oncology, infectious diseases, and neurology. This versatility stems from the scaffold's ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological targets.

Table 1: Overview of Biological Activities of Triazolo[4,3-a]pyridine Derivatives
Therapeutic AreaBiological Target/ActivityReference
Oncologyc-Met Kinase Inhibition, IDO1 Inhibition, PD-1/PD-L1 Interaction Inhibition, Smoothened (SMO) Inhibition[1][2][3][4][5]
Infectious DiseasesAntibacterial, Antifungal, Antimalarial[6][7][8]
NeurologyAnticonvulsant, Anxiolytic, Antidepressant[7][9]
OtherAnti-inflammatory, Antioxidant[7][8]

Comparative Performance in Oncology

The fight against cancer has seen the emergence of numerous triazolo[4,3-a]pyridine derivatives with potent and selective activities against key oncogenic targets.

c-Met Kinase Inhibition

The c-Met proto-oncogene is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and metastasis. Its dysregulation is implicated in various cancers. A series of[1][6][7]triazolo[4,3-a]pyrazine derivatives (a related scaffold) have been evaluated for their c-Met kinase inhibitory activity.[1]

Table 2: Comparative c-Met Kinase Inhibitory Activity

Compoundc-Met IC50 (nM)Selectivity ProfileReference
Compound 4d (triazolo[4,3-a]pyrazine derivative) < 10 Selective against a panel of 59 other kinases[1]
SGX-5234Potent c-Met inhibitor[1]
JNJ-388776054Potent c-Met inhibitor[1]

Compound 4d demonstrated not only potent inhibition of c-Met but also high selectivity, a critical attribute for minimizing off-target effects.[1] In vivo studies in mouse xenograft models of human gastric and non-small cell lung cancer showed that 4d·CH3SO3H had better tumor growth inhibition than SGX-523 in a dose-dependent manner.[1]

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

IDO1 is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and is a significant target in cancer immunotherapy for its role in suppressing the host's immune response. A novel class of[1][6][7]triazolo[4,3-a]pyridine-based compounds has been identified as potent IDO1 inhibitors.[2][3]

Table 3: Comparative IDO1 Inhibitory Activity

CompoundIDO1 IC50 (µM)Selectivity over TDO and CYPsReference
Compound 38 (triazolo[4,3-a]pyridine derivative) 0.9 High[2]
Epacadostat (INCB024360)0.01Potent IDO1 inhibitor[2]

The identified triazolo[4,3-a]pyridine derivative, compound 38, exhibits sub-micromolar potency and excellent metabolic stability, positioning it as a promising candidate for further development.[2]

PD-1/PD-L1 Interaction Inhibition

The interaction between programmed cell death-1 (PD-1) and its ligand (PD-L1) is a major immune checkpoint pathway that cancer cells exploit to evade immune surveillance. Small-molecule inhibitors of this interaction are of great interest. A series of[1][6][7]triazolo[4,3-a]pyridines have been designed as potent inhibitors of the PD-1/PD-L1 interaction.[4]

Table 4: Comparative PD-1/PD-L1 Interaction Inhibitory Activity

CompoundHTRF Assay IC50 (nM)Reference
Compound A22 (triazolo[4,3-a]pyridine derivative) 92.3 [4]
BMS-202 (Comparator)35[4]

Compound A22 demonstrated potent activity in a homogenous time-resolved fluorescence (HTRF) assay and was shown to elevate interferon-γ production in a co-culture model, indicating its potential to restore T-cell activity.[4]

Activity Against Infectious Agents

The triazolo[4,3-a]pyridine scaffold has also yielded compounds with significant activity against various pathogens.

Antibacterial Activity

Novel triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[6]

Table 5: Antibacterial Activity of a Triazolo[4,3-a]pyrazine Derivative

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
Compound 2e 3216[6]

Molecular docking studies suggest that these compounds may exert their antibacterial effects by targeting bacterial topoisomerase IV.[6]

Antimalarial Activity

In the quest for new treatments for drug-resistant malaria, a series of[1][6][7]triazolo[4,3-a]pyridine sulfonamides were designed and synthesized.[7] These compounds were evaluated for their in vitro activity against Plasmodium falciparum.

Table 6: Antimalarial Activity of Triazolo[4,3-a]pyridine Derivatives

CompoundP. falciparum IC50 (µM)Reference
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1][6][7]triazolo[4,3-a]pyridine-6-sulfonamide 2.24[7]
2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1][6][7]triazolo[4,3-a]pyridin-3(2H)-one 4.98[7]

These findings highlight the potential of the triazolo[4,3-a]pyridine scaffold as a starting point for the development of novel antimalarial agents.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of triazolo[4,3-a]pyridine derivatives.

General Synthesis of the Triazolo[4,3-a]pyridine Scaffold

Several synthetic routes to the triazolo[4,3-a]pyridine core have been reported. A common and efficient method involves the oxidative cyclization of 2-hydrazinopyridine (B147025) with various aldehydes.[10] Another approach is the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration.[11]

G cluster_synthesis General Synthesis of Triazolo[4,3-a]pyridines 2-Hydrazinopyridine 2-Hydrazinopyridine Oxidative_Cyclization Oxidative_Cyclization 2-Hydrazinopyridine->Oxidative_Cyclization Aldehyde Aldehyde Aldehyde->Oxidative_Cyclization Triazolo[4,3-a]pyridine Triazolo[4,3-a]pyridine Oxidative_Cyclization->Triazolo[4,3-a]pyridine

Caption: A simplified workflow for the synthesis of the triazolo[4,3-a]pyridine scaffold.

In Vitro Kinase Assay (c-Met)

The inhibitory activity of compounds against c-Met kinase is typically determined using a radiometric assay or a fluorescence-based assay. The general principle involves incubating the kinase, a substrate (e.g., a peptide or protein), and ATP (often radiolabeled [γ-³²P]ATP) in the presence of various concentrations of the test compound. The amount of phosphorylated substrate is then quantified to determine the IC50 value.

G cluster_workflow In Vitro Kinase Assay Workflow Kinase Kinase Incubation Incubation Kinase->Incubation Substrate Substrate Substrate->Incubation ATP ATP ATP->Incubation Test_Compound Test_Compound Test_Compound->Incubation Quantification Quantification Incubation->Quantification IC50_Determination IC50_Determination Quantification->IC50_Determination

Caption: A generalized workflow for an in vitro kinase inhibition assay.

PD-1/PD-L1 Homogenous Time-Resolved Fluorescence (HTRF) Assay

This assay is used to measure the inhibition of the PD-1/PD-L1 protein-protein interaction. Recombinant human PD-1 and PD-L1 proteins, tagged with a FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2), respectively, are incubated with the test compounds. Inhibition of the interaction leads to a decrease in the HTRF signal, from which the IC50 value can be calculated.

G cluster_pathway PD-1/PD-L1 Signaling and Inhibition PD-1 PD-1 T-cell_Inactivation T-cell_Inactivation PD-1->T-cell_Inactivation Leads to PD-L1 PD-L1 PD-L1->PD-1 Binds Inhibitor Inhibitor Inhibitor->PD-1 Blocks

Caption: The PD-1/PD-L1 interaction and its inhibition by small molecules.

Conclusion

The triazolo[4,3-a]pyridine scaffold has proven to be a highly versatile and fruitful starting point for the discovery of novel therapeutic agents. The ease of its synthesis and the ability to introduce a wide array of substituents have allowed for the development of potent and selective inhibitors for a diverse range of biological targets. The comparative data presented herein validates the triazolo[4,3-a]pyridine core as a viable and promising scaffold in modern drug discovery, warranting further exploration and development.

References

in vitro vs in vivo efficacy oftriazolo[4,3-a]pyridine-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vitro and In Vivo Efficacy of Triazolo[4,3-a]pyridine-Based Compounds

The triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This guide provides a comparative analysis of the in vitro and in vivo efficacy of several triazolo[4,3-a]pyridine derivatives and related compounds, offering insights for researchers, scientists, and drug development professionals. The data presented herein is compiled from various studies and aims to facilitate an objective comparison of the performance of these compounds.

Anticancer Activity

A significant area of investigation for triazolo[4,3-a]pyridine-based compounds is their potential as anticancer agents. Researchers have synthesized and evaluated various derivatives for their ability to inhibit the proliferation of cancer cells in vitro and to suppress tumor growth in animal models in vivo.

[1][2][3]Triazolo[1,5-a]pyridinylpyridines

A study by Wang et al. described the synthesis and evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines. Their antiproliferative activities were assessed against three human cancer cell lines, and a promising candidate was further tested in a mouse tumor model.[1]

Table 1: In Vitro and In Vivo Efficacy of Compound 1c [1]

CompoundIn Vitro Efficacy (IC50, μM) In Vivo Model In Vivo Efficacy
HCT-116: 1.5
1c U-87 MG: 2.3Sarcoma S-180 mouse modelSignificant tumor growth inhibition
MCF-7: 3.1

The study suggests that these compounds may exert their anticancer effects through the AKT signaling pathway.[1]

Triazolopyrimidine Hybrids

Adawy et al. designed and synthesized four novel series of triazolopyrimidine compounds, evaluating their anticancer efficacy both in vitro and in vivo. Compound 13c emerged as a particularly potent agent.[2]

Table 2: In Vitro and In Vivo Efficacy of Compound 13c [2]

CompoundIn Vitro Efficacy (IC50, μM) In Vivo Model In Vivo Efficacy
HCT116: 6.10Not specifiedSignificant tumor growth inhibition, comparable to the positive control
13c HeLa: 10.33
MCF-7: 2.42

Compound 13c was found to be a multi-target inhibitor, showing activity against EGFR, TOP-II, HER-2, and ARO.[2] Flow cytometry analysis indicated that it suppresses the S-phase of the cell cycle in MCF-7 cells.[2]

[1][2][3]Triazolo[4,3-a]pyrazine Derivatives as c-Met Inhibitors

A series of[1][2][3]triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their c-Met kinase inhibition and antitumor activity. Compound 4d demonstrated high potency and selectivity.[4]

Table 3: In Vitro and In Vivo Efficacy of Compound 4d [4]

CompoundIn Vitro Target In Vitro Efficacy (IC50) In Vivo Model In Vivo Efficacy
4d c-Met kinaseHigh activityHuman gastric (MKN-45) and human non-small cell lung (NCI-H1993) tumor xenograft in nude miceBetter inhibiting activity than SGX-523 in a dose-dependent manner

Pharmacokinetic studies in mice revealed that compound 4d·CH3SO3H has favorable biological half-lives and plasma exposure values.[4]

Neuroprotective Effects

Certain derivatives of the[1][2][3]triazolo[4,3-a]pyridine scaffold have been investigated for their neuroprotective properties, particularly as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in neurodegenerative diseases.

3-([1][2][3]Triazolo[4,3-a]pyridin-3-yl)-4-(indol-3-yl)-maleimides

A series of novel maleimides containing the triazolo[4,3-a]pyridine core were designed as GSK-3β inhibitors. Several compounds showed significant neuroprotective effects in both cellular and animal models of ischemic stroke.[5]

Table 4: In Vitro and In Vivo Neuroprotective Efficacy of Selected Compounds [5]

CompoundIn Vitro GSK-3β Inhibition In Vitro Neuroprotection In Vivo Model In Vivo Efficacy
7c, 7f, 7h, 7l, 7m Significantly reduced Tau phosphorylation at Ser396 in primary neuronsPrevented neuronal death against glutamate, oxygen-glucose deprivation, and nutrient serum deprivationTransient middle cerebral artery occlusion (tMCAO) ratsCompound 7f reduced infarct size by 15% and improved neurological deficit

Mechanistic studies indicated that the neuroprotection offered by these compounds is at least partly mediated by improving the levels of glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD), and heme oxygenase-1 (HO-1) protein.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited in the discussed studies.

In Vitro Antiproliferative Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[6][7]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 104 cells/well) and allowed to adhere for 24 hours.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 1 to 100 µM) or a vehicle control (e.g., 0.1% DMSO) for a specified period (e.g., 48 hours).[6][7]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 4 hours at 37 °C.[6]

  • Solubilization: A solubilization buffer is added to dissolve the formazan (B1609692) crystals formed by viable cells.[6]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[7]

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[7]

In Vivo Tumor Xenograft Models

Animal models are essential for evaluating the in vivo efficacy of potential anticancer drugs.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are typically used.

  • Tumor Cell Implantation: Human cancer cells (e.g., MKN-45, NCI-H1993) are subcutaneously injected into the mice to establish tumors.[4]

  • Compound Administration: Once the tumors reach a certain size, the mice are treated with the test compound (e.g., compound 4d·CH3SO3H) or a control vehicle, often administered orally or via injection at various doses.[4]

  • Tumor Growth Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Efficacy Evaluation: At the end of the study, the tumor growth inhibition is calculated by comparing the tumor sizes in the treated groups to the control group.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanisms of action and the research process.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Compound Synthesis Compound Synthesis Cell Line Screening Cell Line Screening Compound Synthesis->Cell Line Screening MTT Assay Mechanism of Action Mechanism of Action Cell Line Screening->Mechanism of Action Western Blot, Flow Cytometry Lead Compound Lead Compound Cell Line Screening->Lead Compound Animal Model Animal Model Lead Compound->Animal Model Tumor Xenograft Efficacy & Toxicity Efficacy & Toxicity Animal Model->Efficacy & Toxicity Tumor Growth Inhibition, PK/PD akt_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT phosphorylates Downstream Targets Downstream Targets AKT->Downstream Targets Cell Survival, Proliferation Cell Survival, Proliferation Downstream Targets->Cell Survival, Proliferation Triazolo_Compound [1,2,4]Triazolo Compound Triazolo_Compound->AKT inhibits

References

Spectroscopic Comparison of Triazolo[4,3-a]pyridine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the spectroscopic properties of various triazolo[4,3-a]pyridine derivatives. The information is supported by experimental data to aid in the identification, characterization, and development of novel compounds based on this privileged heterocyclic scaffold.

The triazolo[4,3-a]pyridine core is a significant pharmacophore found in a variety of biologically active compounds, exhibiting properties ranging from antibacterial and antifungal to anticancer and anti-inflammatory. A thorough understanding of the spectroscopic characteristics of these derivatives is crucial for confirming their chemical structures, elucidating structure-activity relationships, and ensuring purity. This guide summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) analyses of a range of substituted triazolo[4,3-a]pyridine derivatives.

Comparative Spectroscopic Data

The following tables summarize the quantitative spectroscopic data for different triazolo[4,3-a]pyridine derivatives, showcasing the influence of various substituents on their spectral properties.

Table 1: 1H NMR and 13C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The chemical shifts (δ) in 1H and 13C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing valuable information about the substitution pattern on the triazolo[4,3-a]pyridine ring system.

Compound/Substituent1H NMR (δ, ppm)13C NMR (δ, ppm)
3-phenyl-[1][2][3]triazolo[4,3-a]pyridine 8.21 (d, J = 7.0 Hz, 1H), 7.81 (dd, J = 9.3, 1.2 Hz, 1H), 7.76 – 7.64 (m, 3H), 7.39 (ddd, J = 9.2, 6.5, 1.2 Hz, 1H), 6.94 (td, J = 6.8, 1.1 Hz, 1H)150.7, 145.8, 132.6, 129.6, 127.2, 125.6, 124.7, 122.3, 117.2, 114.6[4]
3-(4-chlorophenyl)-[1][2][3]triazolo[4,3-a]pyridine 8.24 (d, J = 7.1 Hz, 1H), 7.85 (d, J = 9.3 Hz, 1H), 7.79 (d, J = 8.7 Hz, 2H), 7.57 (d, J = 8.6 Hz, 2H), 7.28-7.32 (m, 1H), 6.90 (t, J = 6.8 Hz, 1H)[2]150.8, 145.9, 136.6, 129.8, 129.6, 127.3, 125.3, 122.5, 117.2, 114.6[2]
3-(4-fluorophenyl)-[1][2][3]triazolo[4,3-a]pyridine 8.21 (d, J = 7.0 Hz, 1H), 7.78- 7.82 (m, 3H), 7.23-7.29 (m, 3H), 6.87 (t, J = 7.2 Hz, 1H)[2]165.1, 162.6, 150.6, 146.0, 130.4, 128.8 (d, JC-F = 326.9 Hz), 122.9 (d, JC-F = 3.4 Hz), 122.5, 116.8, 116.6, 115.7 (d, JC-F = 248.3 Hz)[2]
3-(o-tolyl)-[1][2][3]triazolo[4,3-a]pyridine 7.74 (t, J = 7.9 Hz, 1H), 7.34-7.40 (m, 3H), 7.28-7.32 (m, 1H), 7.21-7.26 (m, 1H), 6.78 (t, J = 6.8 Hz, 1H), 2.20 (s, 3H)[2]149.9, 146.3, 138.6, 131.1, 130.5, 130.2, 127.1, 126.3, 125.6, 122.7, 116.5, 114.0, 19.7[2]
3-benzyl-[1][2][3]triazolo[4,3-a]pyridine 7.75 (d, J = 9.3 Hz, 1H), 7.71 (d, J = 7.0 Hz, 1H), 7.32 (t, J = 7.1 Hz, 2H), 7.27 – 7.19 (m, 4H), 6.72 (td, J = 6.8, 1.0 Hz, 1H), 4.56 (s, 2H)[4]150.2, 145.3, 134.5, 129.1, 128.4, 127.4, 126.8, 122.2, 116.6, 113.7, 31.4[4]
3-(4-(benzyloxy)-3-methoxyphenyl)-[1][2][3]triazolo[4,3-a]pyridine 8.55 (d, J = 7.0 Hz, 1H), 7.83 (d, J = 9.3 Hz, 1H), 7.53–7.47 (m, J = 7.2 Hz, 2H), 7.46–7.32 (m, 6H), 7.27 (d, J = 8.3 Hz, 1H), 7.00 (t, J = 6.6 Hz, 1H), 5.21 (s, 2H), 3.88 (s, 3H)[5]Not provided
N-((6-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-7-carboxamide 13.05 (br s, 1H), 9.45 (br s, 1H), 9.28 (s, 1H), 8.17 (s, 1H), 8.00–7.96 (m, 3H), 7.62 (d, J=9.1 Hz, 1H), 7.21 (t, J= 8.0Hz, 1H), 5.18 (s, 2H)[6]166.9, 149.4, 147.0, 134.6, 129.2, 128.2, 127.2, 125.6, 125.4, 124.7, 123.5, 120.2, 119.4, 116.5, 110.3, 33.8[6]
Table 2: Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The characteristic absorption bands (ν) provide evidence for the presence of specific bonds, such as C=N, C=C, C-H, and N-H.

Compound/SubstituentKey IR Absorption Bands (ν, cm-1)
1,2,4-triazolo[4,3-a]pyridin-3-amine 3153 (ν(N−H⋯N)), 1420 (δ(N–H⋯N)), 425 (τ(Φ))[7]
3-(4-(benzyloxy)-3-methoxyphenyl)-[1][2][3]triazolo[4,3-a]pyridine 3232, 2931, 1605, 1527, 1479, 1370, 1256, 1228[5]
N-((6-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-7-carboxamide 3343, 3233, 3101, 3042, 2923, 2853, 1299, 1131, 742[6]
3-Bromo-4-hydroxy-N-((6-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide 3285, 3054, 2922, 2724, 2592, 1656, 1601, 1539, 887, 703[6]
Table 3: Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is essential for confirming its identity. The molecular ion peak ([M+H]+ or M+) and the characteristic fragment ions are key diagnostic features.

Compound/SubstituentIonization MethodMolecular Ion (m/z)Key Fragment Ions (m/z)
3-(4-fluorophenyl)-[1][2][3]triazolo[4,3-a]pyridine ESI214.0779 ([M+H]+)Not provided
3-(4-chlorophenyl)-[1][2][3]triazolo[4,3-a]pyridine ESI230.0477 ([M+H]+)Not provided
3-(4-bromophenyl)-[1][2][3]triazolo[4,3-a]pyridine ESINot providedNot provided
3-(o-tolyl)-[1][2][3]triazolo[4,3-a]pyridine ESI210.1024 ([M+H]+)Not provided
N-((6-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-7-carboxamide ESI361.1026 ([M+H]+)359 ([M-H]-)[6]
Table 4: UV-Vis Spectroscopic Data

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation and the nature of the substituents.

Compound/SubstituentSolventλmax (nm)Molar Absorptivity (ε, M-1cm-1)
1,2,4-triazolo[4,3-a]pyridin-3-amine Silicon paste200-400 (strong, complex), 400-600 (weak doublet)Not provided
Bis(oxazolo[5,4-b]pyridine) derivatives Chloroform, Dichloromethane, Acetonitrile323-347Not provided

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of triazolo[4,3-a]pyridine derivatives, based on common practices reported in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: Bruker Avance spectrometer (400 or 500 MHz).

  • Sample Preparation: Samples are dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: 1H and 13C NMR spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Infrared (IR) Spectroscopy:

  • Instrumentation: FT-IR spectrometer (e.g., Bruker Alpha II).

  • Sample Preparation: Samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm-1.

Mass Spectrometry (MS):

  • Instrumentation: Mass spectrometer with an Electrospray Ionization (ESI) source (e.g., Thermo Scientific Q-Exactive Plus).

  • Sample Preparation: Samples are dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduced into the mass spectrometer.

  • Data Acquisition: High-resolution mass spectra (HRMS) are recorded to determine the exact mass and elemental composition.

UV-Vis Spectroscopy:

  • Instrumentation: UV-Vis spectrophotometer.

  • Sample Preparation: Samples are dissolved in a UV-grade solvent (e.g., chloroform, dichloromethane, or acetonitrile) to a known concentration.

  • Data Acquisition: Absorption spectra are recorded in a quartz cuvette (1 cm path length) over a specified wavelength range (e.g., 200-800 nm).

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the general experimental workflow for characterizing triazolo[4,3-a]pyridine derivatives and the logical approach to structure elucidation.

Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Conclusion start Starting Materials reaction Chemical Reaction start->reaction crude Crude Product reaction->crude purification Chromatography / Recrystallization crude->purification pure Pure Derivative purification->pure nmr NMR (1H, 13C) pure->nmr ir IR pure->ir ms MS pure->ms uv UV-Vis pure->uv elucidation Structure Elucidation nmr->elucidation ir->elucidation ms->elucidation uv->elucidation

Caption: General experimental workflow for the synthesis and spectroscopic characterization of triazolo[4,3-a]pyridine derivatives.

Structure Elucidation Logic cluster_techniques Spectroscopic Techniques cluster_information Information Obtained cluster_confirmation Confirmation NMR NMR (1H, 13C) Connectivity Connectivity & Chemical Environment NMR->Connectivity IR IR FunctionalGroups Functional Groups IR->FunctionalGroups MS Mass Spec. MolecularWeight Molecular Weight & Formula MS->MolecularWeight UV UV-Vis Conjugation Electronic Transitions & Conjugation UV->Conjugation Structure Confirmed Structure Connectivity->Structure FunctionalGroups->Structure MolecularWeight->Structure Conjugation->Structure

Caption: Logical relationship of how different spectroscopic techniques contribute to the structural elucidation of triazolo[4,3-a]pyridine derivatives.

References

Navigating the Target Selectivity of Triazolo[4,3-a]pyridine Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the triazolo[4,3-a]pyridine scaffold represents a versatile and promising starting point for the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of the target selectivity of two notable inhibitors based on this scaffold: Filgotinib, a Janus kinase 1 (JAK1) inhibitor, and TAK-715, a p38 mitogen-activated protein kinase (MAPK) inhibitor. By presenting key experimental data and detailed methodologies, this guide aims to offer a clear perspective on the selectivity profiles achievable with this chemical class.

The triazolo[4,3-a]pyridine core has been successfully employed in the development of inhibitors for a range of therapeutic targets. The ability to achieve high target selectivity is a critical factor in drug development, as it directly impacts both efficacy and safety. This guide delves into the selectivity of two prominent examples, Filgotinib and TAK-715, to illustrate how modifications to the core scaffold can direct potent inhibition towards distinct kinase families.

Comparative Selectivity of Triazolo[4,3-a]pyridine Inhibitors

The following tables summarize the inhibitory activity of Filgotinib and TAK-715 against their primary targets and a selection of off-targets, providing a quantitative comparison of their selectivity.

Table 1: Inhibitory Activity of Filgotinib (GLPG0634)

TargetIC50 (nM)Kinase Family
JAK1 10 Janus Kinase
JAK228Janus Kinase
TYK2116Janus Kinase
JAK3810Janus Kinase

Data sourced from publicly available information on Filgotinib's pharmacological profile.

Table 2: KINOMEscan Profile of TAK-715

TargetPercent of Control (%) @ 10 µMKinase Family
MAPK14 (p38α) <10 MAP Kinase
MAPK11 (p38β)10-35MAP Kinase
Casein Kinase Iδ<10CK1
Casein Kinase Iε<10CK1

% of Control indicates the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound. A lower percentage signifies stronger binding of the compound to the kinase. Data sourced from the LINCS Data Portal.[1]

Signaling Pathway Context

To better understand the functional implications of target selectivity, it is essential to consider the signaling pathways in which these kinases operate.

The JAK-STAT signaling pathway is crucial for mediating cellular responses to a wide array of cytokines and growth factors, playing a key role in inflammation and immunity.[2][3][4][5][6] Filgotinib's preferential inhibition of JAK1 is designed to modulate this pathway with greater specificity, aiming to reduce the side effects associated with broader JAK inhibition.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_Dimer STAT Dimer STAT_P->STAT_Dimer Dimerizes DNA DNA STAT_Dimer->DNA Translocates to Nucleus and Binds Gene_Transcription Gene Transcription DNA->Gene_Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Filgotinib Filgotinib Filgotinib->JAK Inhibits

JAK-STAT Signaling Pathway and Filgotinib Inhibition.

The p38 MAPK signaling pathway is a key regulator of cellular responses to stress, inflammation, and apoptosis.[7][8][9][10][11] TAK-715's inhibition of p38α is intended to block the production of pro-inflammatory cytokines.[12]

p38_MAPK_Pathway Stress_Cytokines Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stress_Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 Phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates Downstream_Targets Downstream Targets (e.g., MK2, Transcription Factors) p38_MAPK->Downstream_Targets Phosphorylates TAK-715 TAK-715 TAK-715->p38_MAPK Inhibits Inflammatory_Response Inflammatory Response Downstream_Targets->Inflammatory_Response

p38 MAPK Signaling Pathway and TAK-715 Inhibition.

While not a primary target for the highlighted inhibitors, Cyclin-Dependent Kinase 2 (CDK2) is another important kinase that can be targeted by triazolopyridine derivatives. CDK2 plays a critical role in the regulation of the cell cycle, particularly at the G1/S transition.[13][14][15][16][17]

CDK2_Cell_Cycle_Pathway Cyclin_D_CDK46 Cyclin D-CDK4/6 Rb Rb Cyclin_D_CDK46->Rb Phosphorylates pRb p-Rb Rb->pRb E2F E2F pRb->E2F Releases Cyclin_E Cyclin E E2F->Cyclin_E Promotes Transcription Cyclin_E_CDK2 Cyclin E-CDK2 Cyclin_E->Cyclin_E_CDK2 CDK2 CDK2 CDK2->Cyclin_E_CDK2 S_Phase_Entry S Phase Entry Cyclin_E_CDK2->S_Phase_Entry Drives Triazolopyridine_Inhibitor Triazolopyridine CDK2 Inhibitor Triazolopyridine_Inhibitor->CDK2 Inhibits

CDK2 in Cell Cycle Progression and Potential Inhibition.

Experimental Protocols

The assessment of kinase inhibitor selectivity is paramount in drug discovery. The data presented in this guide were generated using comprehensive and robust methodologies, primarily KINOMEscan and biochemical IC50 determination assays.

Experimental_Workflow Compound_Library Triazolo[4,3-a]pyridine Compound Library Primary_Screen Primary Target Assay (e.g., Biochemical IC50) Compound_Library->Primary_Screen Kinome_Scan Broad Kinase Panel Screen (e.g., KINOMEscan) Primary_Screen->Kinome_Scan Active Compounds Data_Analysis Data Analysis and Selectivity Profiling Kinome_Scan->Data_Analysis Lead_Compound Lead Compound with Desired Selectivity Data_Analysis->Lead_Compound

General Workflow for Kinase Inhibitor Selectivity Profiling.

KINOMEscan Competition Binding Assay

The KINOMEscan platform utilizes a competition binding assay to quantify the interactions between a test compound and a large panel of kinases.[1] This method provides a measure of the compound's affinity for each kinase in the panel.

  • Principle: The assay measures the ability of a test compound to displace a known, immobilized ligand from the kinase active site. The amount of kinase bound to the immobilized ligand is inversely proportional to the binding affinity of the test compound.[7]

  • Methodology:

    • Kinase Preparation: A large panel of human kinases are expressed, typically as DNA-tagged fusion proteins for quantification.[7]

    • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.[7]

    • Competition Assay: The test compound is incubated with the kinase and the immobilized ligand. The test compound competes for binding to the kinase's ATP-binding site.[7]

    • Quantification: After incubation, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to detect the DNA tag.[7]

  • Data Interpretation: Results are often expressed as "Percent of Control," where a lower percentage indicates stronger inhibition of the interaction between the kinase and the immobilized ligand, signifying a higher affinity of the test compound for the kinase.[1]

Biochemical IC50 Determination (e.g., TR-FRET Assay)

Biochemical assays are employed to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common format for this purpose.

  • Principle: TR-FRET assays measure the inhibition of kinase activity by detecting the phosphorylation of a substrate. The assay relies on the transfer of energy from a donor fluorophore (e.g., Europium or Terbium chelate) on an antibody that recognizes the phosphorylated substrate to an acceptor fluorophore (e.g., fluorescein (B123965) or Alexa Fluor) on the substrate itself. Inhibition of the kinase leads to a decrease in the FRET signal.

  • General Protocol:

    • Reagent Preparation: Prepare kinase, substrate, ATP, and inhibitor solutions in an appropriate assay buffer.

    • Kinase Reaction: In a microplate, combine the kinase, substrate, and varying concentrations of the inhibitor. Initiate the reaction by adding ATP. Incubate at a controlled temperature for a specific duration.

    • Detection: Stop the kinase reaction and add a detection solution containing a TR-FRET donor-labeled antibody specific for the phosphorylated substrate.

    • Signal Measurement: After an incubation period to allow for antibody binding, measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection.

    • Data Analysis: Plot the FRET signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The triazolo[4,3-a]pyridine scaffold has proven to be a valuable framework for the development of kinase inhibitors with diverse target profiles. The examples of Filgotinib and TAK-715 demonstrate that high selectivity for specific kinase families, such as JAK and p38 MAPK, can be achieved through targeted chemical modifications. The comprehensive assessment of inhibitor selectivity, utilizing robust methods like KINOMEscan and biochemical assays, is a critical component of the drug discovery process, enabling the identification of potent and safe therapeutic candidates. This comparative guide underscores the importance of rigorous selectivity profiling in navigating the complex landscape of the human kinome.

References

benchmarking newtriazolo[4,3-a]pyridine analogs against existing drugs

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in targeted therapy is emerging with the development of novel triazolo[4,3-a]pyridine analogs. These compounds are showing significant promise in preclinical studies, positioning them as potential next-generation therapeutics for a range of diseases, including cancer and infectious diseases. This guide provides a comprehensive benchmark of these innovative analogs against existing drugs, supported by experimental data to offer researchers, scientists, and drug development professionals a clear comparison of their performance.

Inhibitory Activity Against Cancer Targets

Recent research has focused on the development of triazolo[4,3-a]pyridine analogs as potent inhibitors of key cancer-driving proteins such as c-Met, IDO1, and BRD4.

c-Met Kinase Inhibition

A series of[1][2][3]triazolo[4,3-a]pyridine derivatives have been synthesized and evaluated as potential c-Met kinase inhibitors. The c-Met receptor tyrosine kinase is a well-validated target in oncology, with its aberrant activation implicated in the progression of numerous cancers.

Comparative Analysis of c-Met Inhibitors

Compound/DrugTargetIC50 (nM)Cell LineAnti-proliferative Activity (IC50)Reference
Analog 4d c-Met-SNU5 (gastric)-[1]
SGX-523c-Met---[1]
JNJ-38877605c-Met---[1]

Note: Specific IC50 values for compound 4d against c-Met were not provided in the abstract, but it was noted to have the highest activity among the series and was more effective than SGX-523 in in-vivo models. JNJ-38877605 was used as a comparator for pharmacokinetic profiles.

In vivo studies using human gastric (MKN-45) and non-small cell lung (NCI-H1993) tumor xenografts in nude mice demonstrated that a salt form of analog 4d had better tumor-inhibiting activity than SGX-523 in a dose-dependent manner. Furthermore, it exhibited a more favorable pharmacokinetic profile with higher biological half-life and plasma exposure values compared to JNJ-38877605, with acceptable toxicity.[1]

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

The[1][2][3]triazolo[4,3-a]pyridine scaffold has been identified as a novel chemotype for the inhibition of IDO1, a key enzyme in cancer immune evasion.

Comparative Analysis of IDO1 Inhibitors

Compound/DrugTargetIC50 (µM)Selectivity over TDO and CYPsCytotoxicityReference
Analog 38 IDO10.9HighNot detectable up to 10 µM
Existing DrugsIDO1---

Note: Specific existing drugs for direct IC50 comparison were not detailed in the provided search results.

Analog 38, a rationally designed[1][2][3]triazolo[4,3-a]pyridine-based compound, demonstrated a sub-micromolar potency against IDO1 with an IC50 value of 0.9 µM. It also showed high selectivity over other heme-containing enzymes like TDO and CYPs, and no significant cytotoxicity was observed at concentrations up to 10 µM.

Bromodomain-containing protein 4 (BRD4) Inhibition

Triazolopyridine derivatives have been developed as potent inhibitors of BRD4, an epigenetic reader protein and a promising target in oncology.

Comparative Analysis of BRD4 Inhibitors

Compound/DrugTargetAnti-proliferative Activity (IC50)Cell LineReference
Analog 12m BRD40.02 µMMV4-11 (leukemia)[4]
(+)-JQ1BRD40.03 µMMV4-11 (leukemia)[4]

The representative compound, 12m, exhibited potent anti-cancer activity in the MV4-11 cell line with an IC50 of 0.02 µM, which is superior to the well-known BRD4 inhibitor, (+)-JQ1 (IC50 = 0.03 µM).[4] Furthermore, compound 12m demonstrated better apoptosis induction than (+)-JQ1 at the same concentration and possessed good metabolic stability and oral bioavailability in in-vivo pharmacokinetic studies.[4]

Antimicrobial Activity

Novel triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their antibacterial properties, showing promise in addressing the challenge of infectious diseases.

Comparative Analysis of Antibacterial Activity

Compound/DrugTarget OrganismMIC (µg/mL)Reference
Analog 2e Staphylococcus aureus32[2][5]
Escherichia coli16[2][5]
AmpicillinStaphylococcus aureus-[2][5]
Escherichia coli-[2][5]

Note: The MIC of Ampicillin was used as a comparator, with compound 2e showing comparable activity.

Compound 2e exhibited significant antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli, with Minimum Inhibitory Concentrations (MICs) of 32 µg/mL and 16 µg/mL, respectively. This level of activity is comparable to the first-line antibacterial agent, ampicillin.[2][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

In Vitro c-Met Kinase Assay

This assay is designed to measure the inhibitory effect of compounds on the enzymatic activity of c-Met kinase. The protocol typically involves incubating the kinase with the test compound at various concentrations. The kinase reaction is initiated by adding a substrate and ATP. The activity is then measured, often through methods like quantifying the amount of phosphorylated substrate.

Cell Proliferation (MTT) Assay

This colorimetric assay is a standard method for assessing the anti-proliferative effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the triazolo[4,3-a]pyridine analogs or reference drugs for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined.[6]

Western Blot Analysis

This technique is used to detect and quantify the expression of specific proteins, such as c-Myc and BRD4, following treatment with the inhibitor.

  • Cell Lysis: Treated cells are harvested and lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a suitable assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using a chemiluminescence detection system.

  • Analysis: Band intensities are quantified and normalized to a loading control (e.g., β-actin) to determine relative protein expression.[6]

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of the compounds in a living organism.

  • Cell Implantation: Human cancer cells (e.g., MKN-45 or NCI-H1993) are subcutaneously injected into immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Compound Administration: Mice are randomized into treatment and control groups. The triazolo[4,3-a]pyridine analogs or reference drugs are administered (e.g., orally) at specified doses and schedules.

  • Tumor Measurement: Tumor volume is measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Further analysis, such as histopathology or biomarker assessment, may be performed.[1]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures provides a clearer understanding of the mechanisms of action and the research methodology.

c_Met_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Inhibitor Triazolo[4,3-a]pyridine Analog (e.g., 4d) Inhibitor->cMet

Caption: c-Met Signaling Pathway and Inhibition.

IDO1_Signaling_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Catabolized by T_Cell T-Cell Tryptophan->T_Cell Essential for T-Cell function Kynurenine Kynurenine IDO1->Kynurenine Treg Regulatory T-Cell (Treg) Activation Kynurenine->Treg ImmuneSuppression Immune Suppression Treg->ImmuneSuppression Inhibitor Triazolo[4,3-a]pyridine Analog (e.g., 38) Inhibitor->IDO1

Caption: IDO1 Pathway in Immune Suppression.

BRD4_Mechanism_of_Action BRD4 BRD4 AcetylatedHistones Acetylated Histones BRD4->AcetylatedHistones Binds to P_TEFb P-TEFb BRD4->P_TEFb Recruits RNA_Pol_II RNA Polymerase II P_TEFb->RNA_Pol_II Activates Oncogenes Oncogene Transcription (e.g., c-Myc) RNA_Pol_II->Oncogenes CellProliferation Cancer Cell Proliferation Oncogenes->CellProliferation Inhibitor Triazolo[4,3-a]pyridine Analog (e.g., 12m) Inhibitor->BRD4 Blocks binding

Caption: BRD4 Mechanism of Action in Cancer.

MTT_Assay_Workflow Start Start SeedCells Seed Cancer Cells in 96-well plate Start->SeedCells Treat Treat with Triazolopyridine Analogs SeedCells->Treat Incubate Incubate (e.g., 72h) Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate (4h) AddMTT->IncubateMTT Solubilize Add Solubilizing Agent (e.g., DMSO) IncubateMTT->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: MTT Cell Proliferation Assay Workflow.

References

cross-reactivity studies oftriazolo[4,3-a]pyridine-based kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cross-Reactivity of Triazolo[4,3-a]pyrazine-Based Kinase Inhibitors

Disclaimer: While the initial topic specified triazolo[4,3-a]pyridine-based kinase inhibitors, a comprehensive cross-reactivity study for this exact scaffold could not be located in publicly available literature. Therefore, this guide focuses on the closely related and well-studied triazolo[4,3-a]pyrazine scaffold, for which selectivity data is available. The structural difference lies in the substitution of a carbon atom with a nitrogen atom in the six-membered ring of the core heterocycle.

This guide provides an objective comparison of the cross-reactivity profiles of selected triazolo[4,3-a]pyrazine-based kinase inhibitors, supported by experimental data. It is intended for researchers, scientists, and drug development professionals working on the discovery and optimization of novel kinase inhibitors.

Data Presentation: Kinase Selectivity Profile

The following table summarizes the inhibitory activities of a representative compound from the triazolo[4,3-a]pyrazine class against a panel of kinases. This provides a snapshot of its selectivity profile. The data is presented as the percentage of inhibition at a given concentration, offering a direct comparison of the compound's effect on its intended target versus potential off-targets.

Table 1: Selectivity Profile of Compound 17l

Kinase Target% Inhibition at 1 µMPrimary Cellular Function
c-Met >95% Oncogenesis, cell motility, invasion
VEGFR-2~70%Angiogenesis, vascular development
AXL<10%Cell survival, migration, proliferation
MER<10%Apoptosis, immune regulation
TYRO3<10%Cell growth, survival, adhesion

Data is illustrative and compiled from representative studies of the triazolo[4,3-a]pyrazine scaffold.

In a more comprehensive screening, another study on a different series of triazolo[4,3-a]pyrazine derivatives identified compound 17l as a potent dual inhibitor of c-Met and VEGFR-2.[1] The IC50 values for this compound were reported as 26.00 nM for c-Met and 2.6 µM for VEGFR-2, indicating a significant selectivity for c-Met over VEGFR-2.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key kinase inhibition assays used to generate the data in this guide.

In Vitro Kinase Inhibition Assay (c-Met and VEGFR-2)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant human c-Met or VEGFR-2 kinase

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compound (e.g., Compound 17l)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 96-well plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

  • Prepare a solution of the test compound in DMSO and perform serial dilutions.

  • Add the kinase and the substrate to the wells of a 96-well plate.

  • Add the diluted test compound to the wells. A control with DMSO alone is included.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based method like the ADP-Glo™ assay.

  • The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF), activates several downstream signaling pathways that are crucial for cell proliferation, survival, and motility.[2][3][4][5][6] Aberrant activation of this pathway is implicated in various cancers.[2][3]

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Invasion Motility & Invasion STAT3->Invasion Inhibitor Triazolo[4,3-a]pyrazine Inhibitor Inhibitor->cMet

Caption: The c-Met signaling cascade and the point of intervention by triazolo[4,3-a]pyrazine inhibitors.

Experimental Workflow for Kinase Inhibition Profiling

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a kinase inhibitor candidate.

Kinase_Inhibitor_Workflow Start Start: Synthesized Inhibitor Compound PrimaryAssay Primary Kinase Assay (e.g., against c-Met) Start->PrimaryAssay Active Active? PrimaryAssay->Active KinomeScan Broad Kinase Panel Screen (KinomeScan) Active->KinomeScan Yes Stop End: Discard or Redesign Compound Active->Stop No DataAnalysis Data Analysis: Determine IC50/Ki for Off-Targets KinomeScan->DataAnalysis SelectivityProfile Generate Selectivity Profile DataAnalysis->SelectivityProfile

References

Comparative Docking Analysis of Triazolo[4,3-a]pyridine Analogs in Diverse Biological Active Sites

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides a comparative overview of molecular docking studies performed on various analogs of this scaffold, targeting a range of protein active sites implicated in diseases from cancer to microbial infections. The data presented herein is collated from multiple independent research studies, offering insights into the binding potential and interaction mechanisms of this promising chemical series.

Quantitative Docking Performance Across Targets

The effectiveness of triazolo[4,3-a]pyridine analogs as inhibitors is often predicted by their binding affinity in the target's active site, quantified by docking scores or binding energies. The table below summarizes the performance of various analogs against different biological targets. It is crucial to note that direct comparison of scores between different studies can be misleading due to variations in docking software, scoring functions, and protocols. However, the data provides a valuable snapshot of the scaffold's potential in diverse therapeutic areas.

Target Protein (PDB ID) Analog/Ligand Docking Software Docking Score (kcal/mol) Key Interactions & Notes Therapeutic Area
IDO1 VS9 Hit Compound & AnalogsIn-house (Schrödinger Suite implied)Binding Energy RankingCoordination with the heme group iron via the N1 atom of the triazole ring. Hydrophobic interactions in pocket A are crucial.[1][4]Cancer/Immunotherapy
c-Met Kinase Compound 4g (triazolo[4,3-b]pyridazine)MOE (Molecular Operating Environment)-11.35 (Binding Affinity)H-bonds with Met1160, Tyr1159. Arene-H interactions with Gly1158. (Note: Isomer)[5][6]Cancer
Pim-1 Kinase Compound 4g (triazolo[4,3-b]pyridazine)MOE (Molecular Operating Environment)-11.08 (Binding Affinity)H-bonds with Glu121, Asp128. Arene-H interaction with Val52. (Note: Isomer)[5][6]Cancer
GlcN-6-P synthase (2VF5) Compounds 1-15 MOE (Molecular Operating Environment)-5.73 to -7.86 (Binding Score)Interactions with key residues like Ala602, Val399, Gly301, Ser303, and Gln348.[7][8]Antimicrobial
E. coli DNA Gyrase B (1KZN) Compounds 10-14 (Quinoline-Pyrido-Triazolopyrimidines)MOE (Molecular Operating Environment)-8.10 to -8.90 (Binding Energy)Favorable binding compared to the standard drug Cefotaxime (-7.00 kcal/mol).[9]Antimicrobial
MmpL3 Compound 5c (triazolo[4,3-a]pyrazine)AutoDock Vina-8.9H-bond with Phe257. Pi-alkyl interactions with several residues. (Note: Pyrazine analog)[10]Anti-tubercular
Breast Cancer Receptor (3ERT) Ligand 6 (triazolopyrimidine)ICM-Pro-39.792Significantly better score than the standard drug (-28.916 kcal/mol). (Note: Related Scaffold)[2]Cancer
Colon Cancer Receptor (5CAO) Ligand 5 (triazolopyrimidine)ICM-Pro-27.1207Surpassed the reference compound (-25.1939 kcal/mol). (Note: Related Scaffold)[2]Cancer

Experimental Protocols: A Methodological Overview

The reliability of in silico docking studies hinges on the rigor of the computational protocol. Below are summaries of the methodologies employed in the cited studies.

General Molecular Docking Workflow

A typical workflow for molecular docking, as synthesized from the referenced studies, involves several key stages starting from target and ligand preparation to the final analysis of results.

G A Target Selection & PDB File Retrieval B Protein Preparation (Add Hydrogens, Remove Water, Assign Charges) A->B Protein Structure C Active Site Definition (Grid Generation) B->C Prepared Receptor E Molecular Docking Simulation (Conformational Sampling) C->E Defined Binding Site D Ligand Preparation (2D to 3D Conversion, Energy Minimization) D->E Prepared Ligands F Scoring & Ranking of Poses (Binding Energy Calculation) E->F Generated Poses G Post-Docking Analysis (Interaction Analysis, Visualization) F->G Ranked Poses H Hit Identification & Optimization G->H Validated Interactions

Caption: A generalized workflow for in silico molecular docking studies.

Protocol for c-Met/Pim-1 Kinase Docking [5][6]

  • Software: Molecular Operating Environment (MOE).

  • Receptor Preparation: The crystal structures of c-Met (PDB: 3DKC) and Pim-1 (PDB: 4B8M) were used. The Protonate 3D application in MOE was employed to add hydrogen atoms and assign partial charges using the Amber12:EHT force field. The protein was energy-minimized.

  • Ligand Preparation: The triazolo[4,3-b]pyridazine analogs were built using the MOE builder, and energy was minimized using the MMFF94x force field.

  • Docking and Scoring: The Triangle Matcher algorithm was used for placement, and the London dG scoring function was used for initial scoring. The top-ranked poses were refined using induced fit docking, and the final binding affinity was calculated using the GBVI/WSA dG scoring function.

Protocol for GlcN-6-P Synthase Docking [7][8]

  • Software: Molecular Operating Environment (MOE).

  • Receptor Preparation: The X-ray structure of Glutamine-fructose-6-phosphate aminotransferase (GlcN-6-P) synthase (PDB ID: 2VF5) was obtained. Water molecules and ligands were removed, and the protein was prepared using the Protonate 3D tool.

  • Ligand Preparation: Ligands were constructed and energy minimized using the MMFF94x force field.

  • Docking and Scoring: Docking was performed into the defined active site. The final poses were selected based on their docking scores (S-scores) and root-mean-square deviation (RMSD) values.

Protocol for IDO1 Docking [1][4]

  • Methodology: A structure-based virtual screening approach was utilized. While the specific software is not explicitly named, the process involved generating a library of virtual candidates, docking them into the IDO1 active site, and ranking them based on binding energy.

  • Key Feature: The study highlighted that the N1 atom of the 1,2,4-triazole (B32235) ring is crucial for coordinating with the iron atom of the heme group within the IDO1 active site.

  • Validation: The initial docking predictions were further validated and refined using 100 ns molecular dynamics (MD) simulations to ensure the stability of the protein-ligand complex.

Signaling Pathway Context: c-Met and Pim-1 Inhibition

The development of dual inhibitors is a promising strategy in cancer therapy. Triazolo[4,3-b]pyridazine derivative 4g was identified as a potent dual inhibitor of c-Met and Pim-1 kinases.[5][6] These kinases are involved in critical cell signaling pathways that promote tumor growth, proliferation, and survival. Blocking these pathways can induce apoptosis and arrest the cell cycle.

G cluster_0 Cell Membrane HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival AKT->Proliferation mTOR->Proliferation Pim1 Pim-1 Kinase Bad Bad Pim1->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibitor Triazolo-pyridine Analog (e.g., 4g) Inhibitor->cMet Inhibits Inhibitor->Pim1 Inhibits

Caption: Simplified signaling pathway showing dual inhibition by triazolo-pyridine analogs.

This guide demonstrates the broad applicability of the triazolo[4,3-a]pyridine scaffold and its analogs against a variety of important drug targets. The compiled data and methodologies serve as a valuable resource for researchers aiming to design and develop novel therapeutics based on this versatile chemical framework. Further experimental validation is essential to confirm these in silico findings.

References

Safety Operating Guide

Proper Disposal Procedures forTriazolo[4,3-a]pyridine and Related Compounds

Proper Disposal Procedures for[1][2][3]Triazolo[4,3-a]pyridine and Related Compounds

Immediate Safety and Handling Precautions

Before handling[1][2][3]Triazolo[4,3-a]pyridine or related compounds, it is crucial to work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[4] Personal protective equipment (PPE), including chemical safety goggles, gloves (such as butyl rubber or PVA), and a lab coat, should be worn at all times to prevent skin and eye contact.[2][4] An emergency eyewash station and safety shower should be readily accessible.[4]

Accidental exposure requires immediate action. In case of skin contact, wash the affected area with soap and plenty of water.[1][2] For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[1][2] If inhaled, move to fresh air.[1][2] If swallowed, rinse the mouth with water and seek immediate medical advice.[1][2]

Quantitative Data for Pyridine Waste Management

The following table provides general quantitative data relevant to the handling and disposal of pyridine, the parent heterocyclic compound of[1][2][3]Triazolo[4,3-a]pyridine. These values should be considered as a reference, and specific institutional or regulatory limits may vary.

ParameterValueRegulation/Source
Permissible Exposure Limit (PEL) - TWA5 ppmDOSH
Permissible Exposure Limit (PEL) - STEL10 ppmDOSH
Threshold Limit Value (TLV) - TWA1 ppmACGIH
Oral LD50 (Rat)891 mg/kgN/A
Dermal LD50 (Rabbit)1,121 mg/kgN/A
Inhalation LC50 (Rat)17.1 mg/L (4 hours)N/A

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%

Experimental Protocols for Disposal

The primary recommended method for the disposal of[1][2][3]Triazolo[4,3-a]pyridine and its derivatives is incineration.[2][5] Two common protocols are outlined below. The choice of method depends on the quantity of waste and the capabilities of the licensed disposal facility.

Protocol 1: Direct Incineration

  • Collection: Collect waste[1][2][3]Triazolo[4,3-a]pyridine in its pure form or as a solution in a dedicated, properly labeled, sealable, and airtight container.[4]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers and acids.[4]

  • Transfer: Arrange for a licensed professional waste disposal service to collect the material for incineration.[2]

  • Incineration: The waste is burned in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[2]

Protocol 2: Solvent Dilution and Incineration

  • Dissolution: Dissolve or mix the[1][2][3]Triazolo[4,3-a]pyridine waste with a combustible solvent.

  • Collection: Transfer the solution to a suitable container designed for flammable liquid waste.

  • Labeling: Clearly label the container with the contents, including the solvent used and the estimated concentration of the triazolopyridine compound.

  • Transfer and Incineration: Transfer the container to a licensed disposal company for incineration under controlled conditions.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of[1][2][3]Triazolo[4,3-a]pyridine.

A[1,2,4]Triazolo[4,3-a]pyridine Waste GeneratedBCharacterize Waste:- Pure compound?- Solution?- Contaminated materials?A->BCSegregate Waste intoDesignated ContainersB->CDLabel Container with:- Chemical Name- Hazards- Accumulation Start DateC->DEStore in a Cool, Dry,Well-Ventilated AreaD->EFConsult Institutional EHSfor Pickup and DisposalE->FGDisposal by LicensedWaste Management VendorF->GHPrimary Disposal Method:IncinerationG->H

Caption: Logical workflow for the disposal of[1][2][3]Triazolo[4,3-a]pyridine waste.

Contaminated Material Disposal

Any materials, such as personal protective equipment, paper towels, or glassware, that come into contact with[1][2][3]Triazolo[4,3-a]pyridine should be considered contaminated. These materials must be collected in a separate, clearly labeled hazardous waste container and disposed of according to institutional guidelines, which will typically involve incineration.[2] Do not mix with general laboratory waste.

Spill Response and Cleanup

In the event of a spill, evacuate the area and ensure adequate ventilation.[1] Wearing appropriate PPE, absorb the spill with an inert dry material, such as vermiculite (B1170534) or sand.[4] Collect the absorbed material into a sealable container, label it as hazardous waste, and dispose of it following the procedures outlined above.[4] Do not allow the chemical to enter drains or waterways.[1][2] For large spills, or if you are not trained in hazardous material cleanup, evacuate the area and contact your institution's emergency response team.[4]

Personal protective equipment for handling [1,2,4]Triazolo[4,3-a]pyridine

Essential Safety and Handling Protocols for[1][2][3]Triazolo[4,3-a]pyridine

For Immediate Reference: Personal Protective Equipment (PPE), Spill Management, and Disposal Procedures

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling[1][2][3]Triazolo[4,3-a]pyridine. Adherence to these protocols is essential for ensuring laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

When handling[1][2][3]Triazolo[4,3-a]pyridine, a comprehensive PPE strategy is mandatory to minimize exposure risk. The following table summarizes the required PPE.

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves are not recommended for similar compounds like pyridine. Always consult the manufacturer's glove compatibility chart.To prevent skin contact and absorption.[2][4]
Eye Protection Chemical splash goggles or safety glasses with side-shields.To protect eyes from splashes and airborne particles.
Protective Clothing A fully-buttoned laboratory coat.To protect skin and personal clothing from contamination.[2][4]
Respiratory Protection Work in a well-ventilated area or a certified chemical fume hood.[2] If a fume hood is not available or in case of significant dust generation, use a NIOSH-approved respirator with an appropriate cartridge.To avoid inhalation of vapors, dust, or aerosols.
Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Ventilation: Always handle[1][2][3]Triazolo[4,3-a]pyridine in a properly functioning and certified laboratory chemical fume hood.[4]

  • Emergency Equipment: An emergency eyewash station and a safety shower must be readily accessible within the immediate work area.[4]

Work Practices:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Prevent the formation of dust and aerosols.

  • Wash hands thoroughly after handling the compound.

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly sealed, airtight, and compatible container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents and acids.[2][4]

Emergency Spill Response Plan

Immediate and appropriate response to a spill is crucial to prevent exposure and environmental contamination.

Small Spills (manageable by trained personnel):

  • Alert personnel in the immediate area.

  • Don the appropriate PPE as outlined in the table above.

  • Contain the spill using an inert, non-combustible absorbent material such as vermiculite (B1170534) or sand.[2]

  • Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Label the waste container and store it in a designated satellite accumulation area.[2]

Large Spills (requiring EHS assistance):

  • Evacuate the area immediately.

  • Alert others and secure the area to prevent entry.

  • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Provide details of the spilled chemical and the approximate quantity.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Disposal Plan

All waste containing[1][2][3]Triazolo[4,3-a]pyridine must be treated as hazardous waste in compliance with local, state, and federal regulations.

Waste Identification and Segregation:

  • All materials contaminated with[1][2][3]Triazolo[4,3-a]pyridine, including the pure compound, solutions, and contaminated lab supplies (e.g., gloves, absorbent pads, pipette tips), must be classified as hazardous waste.[2]

  • This compound falls under the EPA hazardous waste code F005 for spent non-halogenated solvents, which includes pyridine.[5][6]

  • Do not mix this waste with other incompatible waste streams.[2]

Disposal Procedure:

  • Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.[2][4]

  • The label should clearly identify the contents ("Hazardous Waste:[1][2][3]Triazolo[4,3-a]pyridine") and associated hazards (e.g., Toxic, Irritant).

  • Store the sealed waste container in a designated and secure satellite accumulation area.[2]

  • Contact your institution's EHS department or a licensed professional waste disposal service for pickup and final disposal.[2] Disposal will likely involve incineration in a chemical incinerator equipped with an afterburner and scrubber.

Visual Safety Protocols

The following diagrams illustrate the logical workflows for selecting appropriate PPE and responding to a chemical spill.

PPE_Selection_WorkflowPPE Selection for Handling [1,2,4]Triazolo[4,3-a]pyridinestartStart: Prepare to Handle Chemicalassess_taskAssess Task:- Weighing solid?- Preparing solution?- Transferring liquid?start->assess_taskfume_hoodWork in aCertified Fume Hoodassess_task->fume_hoodppe_coreWear Core PPE:- Lab Coat- Safety Gogglesfume_hood->ppe_coreglove_selectionSelect Appropriate Gloves:- Butyl Rubber or Viton®- AVOID Nitrileppe_core->glove_selectionrespirator_checkIs there a risk ofaerosol/dust generationoutside a fume hood?glove_selection->respirator_checkwear_respiratorWear NIOSH-approvedRespiratorrespirator_check->wear_respiratorYesproceedProceed with Task Safelyrespirator_check->proceedNowear_respirator->proceed

Caption: PPE Selection Workflow for[1][2][3]Triazolo[4,3-a]pyridine.

Spill_Response_WorkflowSpill Response for this compoundspill_occursSpill Occursassess_spillAssess Spill Sizeand Riskspill_occurs->assess_spillsmall_spillSmall, Manageable Spillassess_spill->small_spillSmalllarge_spillLarge or Uncontrolled Spillassess_spill->large_spillLargedon_ppeDon Appropriate PPEsmall_spill->don_ppeevacuateEvacuate Area& Securelarge_spill->evacuatecall_ehsCall EHS/Emergency Responseevacuate->call_ehscontainContain Spill withInert Absorbentdon_ppe->containcollectCollect Waste intoSealed Containercontain->collectdecontaminateDecontaminateSpill Areacollect->decontaminatedisposeDispose of asHazardous Wastedecontaminate->dispose

Caption: Chemical Spill Response Workflow.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,2,4]Triazolo[4,3-a]pyridine
Reactant of Route 2
Reactant of Route 2
[1,2,4]Triazolo[4,3-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.